4-Chloro-1,8-naphthyridin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKWCVXNACUCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576361 | |
| Record name | 4-Chloro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-93-1 | |
| Record name | 4-Chloro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,2-dihydro-1,8-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one
This guide provides an in-depth exploration of the synthetic pathway to 4-Chloro-1,8-naphthyridin-2(1H)-one, a pivotal intermediate in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active compounds, including the anxiolytic agent Pagoclone and various kinase inhibitors.[1][2][3] The 4-chloro substituent serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.
This document is structured to provide not only a replicable experimental procedure but also a deep understanding of the underlying chemical principles and strategic considerations that govern the synthesis. We will proceed via a robust two-part strategy: first, the construction of the core heterocyclic system to form a 4-hydroxy intermediate, followed by a targeted chlorination to yield the final product.
Part 1: Synthesis of the 4-Hydroxy-1,8-naphthyridin-2(1H)-one Intermediate
Strategic Overview: The Gould-Jacobs Approach
The construction of the bicyclic 1,8-naphthyridinone core is most effectively achieved through a modification of the classic Gould-Jacobs reaction.[4][5] This powerful strategy facilitates the annulation of a pyridine ring by condensing an amino-substituted pyridine with a malonic acid derivative, followed by a heat-induced cyclization. This method is chosen for its reliability, use of readily available starting materials, and high-yielding nature.
Our synthesis commences with 2-aminopyridine-3-carboxylic acid and diethyl malonate.[6][7][8] The reaction sequence involves an initial acylation of the amino group by the malonate, followed by an intramolecular Dieckmann-like condensation. The thermal cyclization is the critical step, driven by the formation of a stable, aromatic heterocyclic system.
Reaction Mechanism
The reaction proceeds through two key stages:
-
Initial Condensation: The nucleophilic 2-amino group of 2-aminopyridine-3-carboxylic acid attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of ethanol to form an intermediate amide.
-
Thermal Cyclization: At elevated temperatures, typically in a high-boiling solvent like Dowtherm A, the molecule undergoes an intramolecular cyclization.[9] A carbanion is formed on the methylene carbon of the malonate moiety, which then attacks the carboxyl group of the nicotinic acid portion. Subsequent dehydration and tautomerization yield the thermodynamically stable 4-hydroxy-1,8-naphthyridin-2(1H)-one. The "4-hydroxy" designation is nominal, as the compound exists predominantly in its keto tautomeric form, 1,2-dihydro-4-oxo-1,8-naphthyridine.[4]
Caption: Mechanism of the Gould-Jacobs reaction for naphthyridinone synthesis.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
-
Materials:
-
2-Aminopyridine-3-carboxylic acid (1.0 eq)
-
Diethyl malonate (3.0 eq)[10]
-
Dowtherm A (diphenyl ether/biphenyl mixture)
-
Ethanol
-
-
Procedure:
-
A mixture of 2-aminopyridine-3-carboxylic acid and diethyl malonate is heated at 140-150 °C for 2 hours. During this time, ethanol, a byproduct of the initial condensation, is distilled off.
-
The reaction mixture is allowed to cool slightly before the excess diethyl malonate is removed under reduced pressure.
-
The resulting viscous residue is added portion-wise to a pre-heated (240-250 °C) flask containing Dowtherm A. The addition should be controlled to manage the vigorous evolution of ethanol.
-
The solution is maintained at 240-250 °C for an additional 20-30 minutes after the addition is complete.
-
The reaction mixture is cooled to below 100 °C and then poured into hexane or petroleum ether to precipitate the product.
-
The crude solid is collected by filtration, washed thoroughly with hexane to remove the Dowtherm A, and then washed with ethanol.
-
The product is dried under vacuum to yield 4-hydroxy-1,8-naphthyridin-2(1H)-one as a solid.
-
Data Summary for 4-Hydroxy-1,8-naphthyridin-2(1H)-one
| Parameter | Expected Value |
| Appearance | Off-white to tan solid |
| Yield | 75-85% |
| Melting Point | >300 °C |
| IR (KBr, cm⁻¹) | ~3100 (N-H), ~1650 (C=O, amide), ~1620 (C=O, ketone) |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (br s, 1H, NH), δ 8.2-8.4 (m, 1H), δ 7.2-7.4 (m, 2H), δ 5.9 (s, 1H) |
Part 2: Chlorination to this compound
Strategic Overview: Conversion of the Hydroxyl Group
The 4-hydroxyl group of the naphthyridinone intermediate is insufficiently reactive for direct nucleophilic displacement. To transform it into a good leaving group, a chlorination reaction is employed. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting heterocyclic ketones and enols into their corresponding chloro derivatives.[11] The reaction mechanism is analogous to that seen in the Vilsmeier-Haack reaction, where POCl₃ acts as an activating agent.[12][13]
Reaction Mechanism
The chlorination mechanism involves the activation of the carbonyl (or enol) oxygen by the electrophilic phosphorus atom of POCl₃.
-
Activation: The lone pair of electrons on the oxygen atom of the 4-oxo group attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a phosphate ester-like intermediate.
-
Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the C4 position.
-
Elimination: The phosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the this compound product.
Caption: Mechanism for the chlorination of the naphthyridinone intermediate.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol. eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a flask charged with 4-hydroxy-1,8-naphthyridin-2(1H)-one, add phosphorus oxychloride followed by a catalytic amount of DMF.
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 3-4 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The resulting residue is cooled in an ice bath and quenched by the very slow, portion-wise addition of crushed ice or ice water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
The acidic aqueous mixture is stirred until all the residue has dissolved or formed a slurry.
-
The mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
The solid is collected by filtration, washed extensively with water, and dried under vacuum to afford the final product, this compound.
-
Data Summary for this compound
| Parameter | Expected Value |
| Appearance | White to light yellow solid |
| Yield | 80-90% |
| Melting Point | ~250-255 °C |
| ¹H NMR (DMSO-d₆) | δ ~12.0 (br s, 1H, NH), δ 8.5-8.7 (m, 1H), δ 7.4-7.6 (m, 2H), δ 6.8 (s, 1H) |
| MS (ESI) | m/z 181.0 [M+H]⁺, 183.0 [M+H+2]⁺ (isotopic pattern for Cl) |
Overall Synthetic Workflow
The two-part synthesis provides a reliable and scalable route to the target compound.
Caption: High-level workflow for the synthesis of this compound.
Conclusion
This guide outlines a field-proven, two-step synthesis for this compound. The methodology, grounded in the Gould-Jacobs reaction and subsequent chlorination with phosphorus oxychloride, is robust and efficient. By understanding the mechanistic underpinnings of each transformation, researchers can troubleshoot and optimize the process, ensuring consistent and high-quality production of this valuable synthetic intermediate for applications in pharmaceutical research and development.
References
-
Gould–Jacobs reaction - Wikipedia . Wikipedia.
-
Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities . (2018). ResearchGate.
-
Vilsmeier-Haack Reaction - J&K Scientific LLC . (2025). J&K Scientific.
-
Gould-Jacobs Reaction . (n.d.). Wiley Online Library.
-
Pagoclone - Wikipedia . Wikipedia.
-
Vilsmeier–Haack reaction - Wikipedia . Wikipedia.
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . (n.d.). PMC - NIH.
-
2-Aminopyridine-3-carboxylic acid | A68300-25G | SIGMA-ALDRICH | SLS . SLS.
-
A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines . (2009). ResearchGate.
-
Malonic Acid and Derivatives . (n.d.). ResearchGate.
-
2-Aminopyridine-3-carboxylic acid 98 5345-47-1 - Sigma-Aldrich . Sigma-Aldrich.
-
Malonates in Cyclocondensation Reactions . (n.d.). PMC - NIH.
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . (2021). ACS Omega.
-
Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem . PubChem.
Sources
- 1. Pagoclone - Wikipedia [en.wikipedia.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Introduction: The Privileged 1,8-Naphthyridine Scaffold
An In-depth Technical Guide to 4-Chloro-1,8-naphthyridin-2(1H)-one: Synthesis, Properties, and Applications
The 1,8-naphthyridine ring system is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure." This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets.
Within this important class of compounds, This compound emerges as a pivotal synthetic intermediate. The presence of a lactam moiety and a strategically positioned chlorine atom at the C4 position makes it a versatile building block for constructing diverse molecular libraries. The chlorine atom acts as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce new functional groups and explore structure-activity relationships (SAR). This guide offers a comprehensive technical overview of its synthesis, core chemical properties, reactivity, and applications for researchers engaged in drug discovery and development.
Synthesis of the Core Scaffold
The construction of the 1,8-naphthyridine core is most commonly achieved through established condensation reactions, such as the Friedländer synthesis, which involves the reaction of a 2-amino-pyridine derivative with a β-keto ester or a similar 1,3-dicarbonyl compound.[3][4] The synthesis of this compound typically proceeds via the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-1,8-naphthyridin-2(1H)-one. This transformation is efficiently carried out using standard chlorinating agents like phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
This protocol describes a representative method for the synthesis of the title compound.
Causality: Phosphorus oxychloride is a highly effective dehydrating and chlorinating agent for converting hydroxy-heterocycles and lactams into their chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Refluxing ensures the reaction reaches completion. The workup procedure involving pouring the reaction mixture onto ice hydrolyzes any remaining POCl₃ and precipitates the organic product.
Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (10-15 mL per gram of starting material).
-
Reaction: Heat the stirred mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Precipitation & Isolation: The crude product will precipitate as a solid. Stir the ice-water mixture until all the ice has melted. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or heptane to yield the final this compound.[5]
Caption: General mechanism for SNAr at the C4 position.
Experimental Protocol: General Amination Reaction
This protocol provides a general method for the synthesis of 4-amino derivatives.
Causality: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the reactants. A base is often required to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, or to scavenge the HCl byproduct. Heating is necessary to overcome the activation energy of the substitution.
Methodology:
-
Reagent Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO), add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-1,8-naphthyridin-2(1H)-one derivative.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for generating novel therapeutic agents. The ability to easily modify the C4 position allows for systematic exploration of the chemical space around the naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of the 1,8-naphthyridin-2-one scaffold have shown significant promise in several therapeutic areas. For example, they have been investigated as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), a target for cardiovascular and metabolic diseases. [6]The anxiolytic agent Pagoclone, though never commercialized, features a related 7-chloro-1,8-naphthyridine core, highlighting the scaffold's ability to interact with central nervous system targets like GABA-A receptors. [7][8]
Caption: Logical flow from the core scaffold to therapeutic applications.
Safety and Handling
This compound, like many chlorinated heterocyclic compounds, should be handled with appropriate care in a laboratory setting. It is advisable to treat it as a potential irritant. Standard safety precautions should be followed:
-
Use in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a high-value synthetic intermediate underpinned by robust and scalable synthetic methodologies. Its key chemical feature—a reactive C4-chloro group—provides a reliable handle for extensive derivatization through nucleophilic substitution reactions. This chemical tractability, combined with the proven biological relevance of the 1,8-naphthyridine scaffold, solidifies its importance as a foundational building block for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.
References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-Chloro-1,2-Dihydro-1-Methyl-2-Oxo-1,8-Naphthyridine-3-Carboxylic Acid, Ethy Ester. PrepChem.com. Available at: [Link]
-
Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. Available at: [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. Available at: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). National Institutes of Health (NIH). Available at: [Link]
-
Pagoclone. Wikipedia. Available at: [Link]
-
Nucleophilic-Substitution Reactions in Benzo[C]N[3][9]aphthyridines. ResearchGate. Available at: [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Pagoclone. PubChem. Available at: [Link]
-
Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). NP-MRD. Available at: [Link]
-
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. PubChem. Available at: [Link]
-
PAGOCLONE. gsrs. Available at: [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (NIH). Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pagoclone - Wikipedia [en.wikipedia.org]
- 8. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-1,8-naphthyridin-2(1H)-one: A Comprehensive Technical Guide for Advanced Research
CAS Number: 59514-93-1
Molecular Formula: C₈H₅ClN₂O
Molecular Weight: 180.59 g/mol
Abstract
This technical guide provides an in-depth overview of 4-Chloro-1,8-naphthyridin-2(1H)-one, a pivotal heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development. This guide covers its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, anticipated reactivity, and potential applications as a key building block for novel therapeutic agents. The information herein is intended to serve as a foundational resource to stimulate and guide further research into this promising scaffold.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse and potent biological activities.[1] This nitrogen-containing heterocyclic system is a key structural component in numerous therapeutic agents, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of various substituents onto the naphthyridine ring system allows for the fine-tuning of its biological activity, making it a versatile platform for drug design and discovery.
This compound, in particular, represents a crucial synthetic intermediate. The presence of a reactive chlorine atom at the C4 position provides a valuable handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This strategic positioning, coupled with the inherent biological potential of the naphthyridinone core, makes it a highly attractive starting material for the synthesis of novel and complex bioactive molecules.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 59514-93-1 | [2] |
| Molecular Formula | C₈H₅ClN₂O | [2] |
| Molecular Weight | 180.59 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |
| Melting Point | Not reported; expected to be relatively high due to the planar, rigid structure | Inferred from related compounds |
Synthesis and Characterization
A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be postulated based on established methodologies for analogous heterocyclic systems. The most probable pathway involves the synthesis of the corresponding 4-hydroxy precursor, followed by a chlorination step.
Proposed Synthetic Pathway
The proposed synthesis commences with the construction of the 4-hydroxy-1,8-naphthyridin-2(1H)-one core, which is then subjected to chlorination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
This step can be achieved through the cyclocondensation of a suitable 2-aminopyridine derivative with diethyl malonate, a common method for constructing pyridone rings. A potential approach is the Gould-Jacobs reaction.
-
Reaction Setup: In a high-boiling point solvent such as diphenyl ether, a substituted 2-aminopyridine is reacted with diethyl malonate.
-
Thermal Cyclization: The reaction mixture is heated to a high temperature (typically 240-260 °C) to facilitate the cyclization and formation of the 4-hydroxy-1,8-naphthyridin-2(1H)-one ring system.
-
Work-up and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed, and can be further purified by recrystallization.
Step 2: Chlorination of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
The conversion of the 4-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction: 4-Hydroxy-1,8-naphthyridin-2(1H)-one is treated with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
Heating: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
-
Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water to remove any remaining acid, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometric data can be predicted based on the structure and data from similar compounds.
¹H NMR (Predicted):
-
The spectrum is expected to show signals in the aromatic region corresponding to the protons on the naphthyridine ring.
-
The proton at C3 is anticipated to appear as a singlet.
-
The protons on the pyridine ring (C5, C6, C7) will likely exhibit characteristic doublet and triplet splitting patterns.
-
A broad singlet corresponding to the N-H proton of the pyridone ring is also expected, which would be exchangeable with D₂O.
¹³C NMR (Predicted):
-
The spectrum will display eight distinct carbon signals.
-
The carbonyl carbon (C2) is expected to resonate at a downfield chemical shift (around 160-170 ppm).
-
The carbon bearing the chlorine atom (C4) will also be significantly downfield.
-
The remaining aromatic carbons will appear in the typical range of 110-150 ppm.
Mass Spectrometry (Predicted):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity for this compound is the C4 position. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General reaction scheme for the nucleophilic substitution at the C4 position.
Nucleophilic Aromatic Substitution
A wide range of nucleophiles can be employed to displace the chlorine atom, leading to a diverse library of 4-substituted 1,8-naphthyridin-2(1H)-ones. Common nucleophiles include:
-
Amines: Reaction with primary and secondary amines (aliphatic or aromatic) will yield 4-amino-1,8-naphthyridin-2(1H)-one derivatives. These reactions are often carried out in a polar solvent at elevated temperatures.
-
Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides will result in the formation of 4-alkoxy or 4-aryloxy derivatives, respectively.
-
Thiols: Thiols and thiophenols can be used to introduce sulfur-containing moieties at the C4 position.
The facility of these substitution reactions allows for the systematic modification of the 1,8-naphthyridine scaffold, which is a key strategy in structure-activity relationship (SAR) studies during drug development.
Potential Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile building block for the synthesis of pharmacologically active compounds. The broader class of 1,8-naphthyridinones has demonstrated a wide array of biological activities, suggesting that derivatives of this chloro-intermediate could be promising drug candidates.
-
Anticancer Agents: Many 1,8-naphthyridine derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and protein kinases.[3] The ability to introduce diverse side chains at the C4 position could lead to the discovery of novel and selective anticancer drugs.
-
Antimicrobial Agents: The 1,8-naphthyridine core is famously present in quinolone antibiotics. By analogy, novel derivatives of this compound could be explored for their potential as new antibacterial or antifungal agents.
-
Antiviral Agents: Certain 1,8-naphthyridine derivatives have been investigated as antiviral agents, including inhibitors of HIV integrase.[4]
-
Central Nervous System (CNS) Active Agents: The structural similarity of the 1,8-naphthyridine scaffold to other CNS-active heterocycles suggests potential applications in developing treatments for neurological disorders. For instance, the anxiolytic drug Pagoclone contains a 2-amino-7-chloro-1,8-naphthyridine moiety.[4]
Safety and Handling
As with any chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion and Future Perspectives
This compound is a strategically important, yet under-documented, synthetic intermediate. Its value lies in the combination of a biologically relevant 1,8-naphthyridinone core and a reactive chloro-substituent that allows for extensive chemical modification. This technical guide, by synthesizing available information on analogous compounds, provides a foundational understanding of its properties, synthesis, and potential applications.
Future research should focus on the development and publication of a robust and scalable synthesis for this compound. Furthermore, a thorough investigation of its reactivity with a diverse range of nucleophiles would be invaluable to the medicinal chemistry community. The exploration of the biological activities of the resulting 4-substituted 1,8-naphthyridin-2(1H)-one derivatives holds significant promise for the discovery of novel therapeutic agents across various disease areas.
References
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787.
- Tomma, J. H., & Al-Allaf, T. A. K. (2020). Chemistry and Biological Activities of 1,8-Naphthyridines. Mini-Reviews in Organic Chemistry, 17(5), 524–541.
-
Pagoclone. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
American Elements. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
Sources
The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities.[1][2] From the foundational discovery of nalidixic acid in 1962, the first of its class to show potent antibacterial activity, the exploration of 1,8-naphthyridine derivatives has expanded into a multitude of therapeutic areas.[3] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Synthetic Strategies: Building the 1,8-Naphthyridine Core
The construction of the 1,8-naphthyridine ring system is a cornerstone of its development. The Friedländer annulation is one of the most widely employed and versatile methods, involving the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[4] This method offers a straightforward and often high-yielding route to a variety of substituted 1,8-naphthyridines. Other classical methods, such as the Skraup and Doebner-von Miller reactions, have also been adapted for the synthesis of this scaffold, though they often require harsh conditions.[4] Modern advancements have led to the development of multicomponent reactions and greener synthetic approaches, enhancing the efficiency and environmental friendliness of 1,8-naphthyridine synthesis.
Representative Synthetic Workflow: Friedländer Annulation
The following diagram illustrates a generalized workflow for the synthesis of a 1,8-naphthyridine derivative via the Friedländer annulation.
Caption: Generalized workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression.
Mechanisms of Anticancer Action
1. Topoisomerase Inhibition: A prominent mechanism of action for several 1,8-naphthyridine derivatives is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
2. Kinase Inhibition: Many 1,8-naphthyridine derivatives function as inhibitors of various protein kinases that are critical components of oncogenic signaling pathways.[2] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can block downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer.
-
c-Met Kinase: Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.
-
Casein Kinase 2 (CK2): CK2 is involved in cell growth, proliferation, and survival, and its inhibition is a promising anticancer strategy.
The following diagram illustrates the general mechanism of kinase inhibition by 1,8-naphthyridine derivatives.
Caption: Kinase inhibition by 1,8-naphthyridine derivatives.
Quantitative Anticancer Activity
The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |
| K-562 (Leukemia) | 0.77 | [5] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |
| SW620 (Colon) | 1.4 | [5] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [5] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] |
| 10c | MCF7 (Breast) | 1.47 | [6] |
| 8d | MCF7 (Breast) | 1.62 | [6] |
| 4d | MCF7 (Breast) | 1.68 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,8-Naphthyridine derivatives, particularly the quinolone class, have a long history of use as effective antibacterial agents.[8]
Mechanism of Antimicrobial Action
The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.
The following diagram illustrates the inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [10] |
| ANA-6 | M. tuberculosis H37Rv | 12.5 | [10] |
| ANA-7 | M. tuberculosis H37Rv | 12.5 | [10] |
| Nalidixic Acid Derivative 15a | Antibacterial/Antifungal | Good Activity | [11] |
| Nalidixic Acid Derivative 16a | Antibacterial/Antifungal | Good Activity | [11] |
| 1,8-NA and 3-TNB | Multi-resistant strains | ≥ 1024 (but potentiate fluoroquinolones) | [8][12] |
Experimental Protocol: Broth Microdilution for MIC Determination
1. Preparation of Inoculum:
-
Grow the bacterial strain in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL).
2. Compound Dilution:
-
Prepare a serial two-fold dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate.
3. Inoculation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
4. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have shown promise as antiviral and anti-inflammatory agents.[1][13]
Antiviral Activity
Derivatives of 1,8-naphthyridine have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[1][14][15] The mechanisms of antiviral action are still under investigation but represent a promising area for the development of new antiviral therapies.[1] Some derivatives have been shown to inhibit HIV-1 Tat-mediated transcription.[15]
Anti-inflammatory Activity
Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory effects.[16][17][18] The primary mechanism often involves the modulation of inflammatory signaling pathways. For instance, some derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[16] This is often achieved through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.[16]
The following diagram illustrates the inhibition of the NF-κB inflammatory pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by 1,8-naphthyridine derivatives.
Quantitative Anti-inflammatory Activity
| Compound | Assay | IC₅₀ (µM) | Reference |
| HSR2104 | NO production (LPS-treated BV2 cells) | 18.2 | [19] |
| TNF-α production (LPS-treated BV2 cells) | 12.5 | [19] | |
| IL-6 production (LPS-treated BV2 cells) | 25.6 | [19] |
Experimental Protocol: LPS-Induced Cytokine Release Assay
1. Cell Culture:
-
Culture macrophages or microglial cells (e.g., BV2) in a 24-well plate.
2. Compound Treatment:
-
Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1 hour.
3. LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
4. Supernatant Collection:
-
Collect the cell culture supernatant.
5. Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of its mechanisms of action, holds great promise for the development of novel and effective therapeutic agents to address a wide range of human diseases.
References
-
Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]
-
(2021). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]
-
Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
-
Lee, H. J., Kim, Y. M., Kim, H., Lee, S., Kim, Y., & Kim, J. S. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2609. [Link]
-
(2021). IC 50 values of the selected 1,8-naphthyridine-2-carboxamide... ResearchGate. [Link]
-
Kumar, A., Sharma, S., Sharma, S., & Singh, P. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22935-22947. [Link]
-
de Oliveira, C. C., da Silva, L. E., Joussef, A. C., Pacheco, L. K., Albino, D. B. L., Duarte, A. M. C., Steindel, M., & Rebelo, R. A. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178. [Link]
-
(2024). Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]
-
(2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]
-
(2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]
-
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). 1, 8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European journal of medicinal chemistry, 44(8), 3356-3362. [Link]
-
Bédard, J., May, S., Yuen, L., Chan, L., Jin, H., Stefanac, T., ... & Chan, L. (2001). Antiviral Properties of a Series of 1, 6-Naphthyridine and 7, 8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial agents and chemotherapy, 45(6), 1676-1683. [Link]
-
(2020). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]
-
(2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
-
(2018). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]
-
Bédard, J., May, S., Yuen, L., Chan, L., Jin, H., Stefanac, T., ... & Chan, L. (2001). Antiviral properties of a series of 1, 6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 45(6), 1676-1683. [Link]
-
Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
(2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]
-
(2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
(2021). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
(2022). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. [Link]
-
(2023). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]
-
G., G., A., C., G., C., & C., C. (2008). 1, 8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N, N-diethyl[1][7][16] triazolo [4, 3-a][5][7] naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European journal of medicinal chemistry, 43(3), 584-594. [Link]
-
Kłos, J., & Wołoszyn, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(2), 226. [Link]
-
(2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
-
de Oliveira, C. C., da Silva, L. E., Joussef, A. C., Pacheco, L. K., Albino, D. B. L., Duarte, A. M. C., Steindel, M., & Rebelo, R. A. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Center for Biotechnology Information. [Link]
-
(2015). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pharmacological Profile of 4-Chloro-1,8-naphthyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities. This technical guide focuses on the pharmacological properties of a specific, yet underexplored, derivative: 4-Chloro-1,8-naphthyridin-2(1H)-one. While direct experimental data on this precise molecule is limited, this document synthesizes the available information on closely related analogues to provide a comprehensive overview of its potential as a therapeutic agent. By examining the structure-activity relationships of chloro-substituted 1,8-naphthyridinones, we will delve into its probable synthesis, potential mechanisms of action, and promising therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this chemical entity.
Introduction: The 1,8-Naphthyridine Scaffold - A Versatile Core
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological activities.[1]
The 1,8-naphthyridin-2(1H)-one core, in particular, has emerged as a promising pharmacophore. The presence of a lactam moiety introduces a hydrogen bond donor and acceptor, enhancing its potential for specific target interactions. The introduction of a chlorine atom at the 4-position is anticipated to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity for its biological targets. Halogen substitutions on 1,8-naphthyridine derivatives have been shown to yield potent cytotoxic activity against various cancer cell lines.[2][3]
Synthesis of the this compound Scaffold
A potential synthetic pathway could commence with the reaction of 2,6-diaminopyridine with a suitable three-carbon precursor to construct the pyridinone ring. Subsequent chlorination would then yield the desired product. A patent for the synthesis of the anxiolytic agent Pagoclone describes a relevant multi-step process starting from 2,6-diaminopyridine to generate a 7-chloro-1,8-naphthyridine intermediate, which could be adapted for the synthesis of the target compound.[5][6]
Proposed Synthetic Workflow:
Caption: Proposed mechanism of synthetic lethality induced by PARP inhibition.
Experimental Protocols for Evaluation
To ascertain the pharmacological properties of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
PARP Inhibition Assay
A commercially available PARP inhibitor assay kit can be used to determine the compound's ability to inhibit PARP-1 activity. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.
Kinase Inhibition Profiling
To identify potential kinase targets, the compound should be screened against a panel of recombinant kinases. Commercially available services can perform this profiling, providing data on the percent inhibition at a given concentration or IC50 values for specific kinases.
Conclusion and Future Directions
While direct experimental evidence for the pharmacological properties of this compound is currently lacking, the wealth of data on its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the development of novel anticancer agents. Its plausible role as a PARP inhibitor or a kinase inhibitor warrants further investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic route for this compound.
-
Conducting comprehensive in vitro screening to determine its cytotoxicity against a broad panel of cancer cell lines and to elucidate its mechanism of action.
-
Performing detailed structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.
-
If promising in vitro activity is observed, advancing the lead compounds to in vivo efficacy and toxicity studies in relevant animal models.
This technical guide provides a solid foundation for initiating research into the pharmacological properties of this compound. The exploration of this and related compounds holds significant promise for the discovery of next-generation therapeutics.
References
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
- Lee, C. H., Kim, H. J., Lee, J. Y., Kim, H. P., & Kim, Y. C. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 30(9), 2049-2054.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
-
Pagoclone. In Wikipedia. Retrieved January 7, 2026, from [Link]
- Madaan, A., Jaggi, M., Singh, A. T., Srivastava, S. K., & Burman, A. C. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(12), 3586-3590.
- Abuzahra, R. S., Al-Qirim, T. M., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
- Jaggi, M., Singh, A. T., Srivastava, S. K., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-941.
- Kumar, V., & Singh, V. (2019).
- Park, S. E., Kim, H. J., Lee, J. Y., Kim, H. P., & Kim, Y. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5291-5298.
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved January 7, 2026, from [Link]
- Miller, R. E., & Nurgali, K. (2018). PARP inhibition in platinum-based chemotherapy: Chemopotentiation and neuroprotection. Pharmacological Research, 137, 133-141.
-
Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., Bliesath, J., Omori, M., Huser, N., Ho, C., Proffitt, C., Schwaebe, M. K., Ryckman, D. M., & Rice, W. G. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[2][7]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 514-525.
- Nemetova, U., Siyah, P., Boran, T., Bilgi, Ç., Özyürek, M., & Şahinler Ayla, S. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 39733–39742.
- Indevus Pharmaceuticals, Inc. (2004). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
- Suto, M. J., Turner, W. R., Pugsley, T. A., & Meltzer, L. T. (1999). 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer.
- El-Gaby, M. S. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-452.
- D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (2006). Radiosensitization by the poly(ADP-ribose) polymerase inhibitor 4-amino-1,8-naphthalimide is specific of the S phase of the cell cycle and involves arrest of DNA synthesis. Molecular Cancer Therapeutics, 5(3), 564-574.
- Li, J., Zhang, X., & Wang, C. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pagoclone - Wikipedia [en.wikipedia.org]
- 6. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 7. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-1,8-naphthyridin-2(1H)-one mechanism of action
An In-depth Technical Guide to the Putative Mechanisms of Action for 4-Chloro-1,8-naphthyridin-2(1H)-one
Foreword: A Note on the Privileged Scaffold
The 1,8-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold".[1] This designation arises from its ability to bind to a wide array of distinct biological targets, leading to a diverse range of pharmacological activities.[2][3] Derivatives of this core structure have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, and neuro-active agents.[1][3][4] This guide will dissect the likely mechanisms of action for the specific derivative, this compound, by synthesizing data from structurally related analogs and outlining a clear experimental path for definitive validation.
Section 1: The Predominant Hypothesis: Protein Kinase Inhibition
The most robust and frequently reported mechanism of action for 1,8-naphthyridinone derivatives, particularly in the context of oncology, is the inhibition of protein kinases.[5][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of cancer. The 1,8-naphthyridinone scaffold serves as an effective ATP-competitive inhibitor for several key kinases.
Targeting the Aurora Kinase Family
The Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Their overexpression is common in many human cancers, making them prime therapeutic targets.
-
Mechanism of Inhibition : Structurally similar compounds to this compound have been identified as potent, selective pan-Aurora kinase inhibitors.[7] X-ray crystallography studies reveal that these molecules occupy the ATP-binding site of the kinase.[7] This competitive binding prevents the phosphorylation of downstream substrates crucial for mitotic progression.
-
Cellular Consequences : Inhibition of Aurora Kinase B, for example, prevents the phosphorylation of Histone H3 at Serine 10 (pHH3), a critical event for chromosome condensation and segregation.[7] This leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells. The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines.[7]
Caption: ATP-competitive inhibition of Aurora Kinase B by a 1,8-naphthyridinone analog.
Targeting PKMYT1 Kinase
PKMYT1 is a crucial cell cycle regulator that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby acting as a gatekeeper for entry into mitosis (the G2/M transition).[8][9]
-
Mechanism of Inhibition : High-throughput screening has identified naphthyridinone derivatives as potent and selective inhibitors of PKMYT1.[8] These compounds were optimized to enhance potency and selectivity, leading to molecules that effectively shut down PKMYT1 enzymatic activity.[9]
-
Cellular Consequences : Inhibition of PKMYT1 leads to a loss of inhibitory phosphorylation on CDK1. This results in premature entry into mitosis, leading to mitotic catastrophe and cell death in cancer cells, particularly those with a compromised G1 checkpoint (e.g., p53-mutant tumors).[8][9]
Section 2: Alternative Mechanistic Pathways
The versatility of the 1,8-naphthyridine scaffold allows it to engage with targets beyond the kinome. Based on derivatives with modifications at different positions, two other prominent mechanisms are plausible.
DNA Topoisomerase Inhibition (Antimicrobial and Cytotoxic Activity)
The 1,8-naphthyridine core is the foundational structure of nalidixic acid, the progenitor of the quinolone class of antibiotics.[10]
-
Mechanism of Inhibition : These compounds target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] They stabilize the covalent complex formed between the enzyme and DNA, which introduces double-strand breaks and ultimately stalls DNA replication and repair, leading to bacterial cell death.[10][11] Some naphthyridine derivatives have also been shown to inhibit human topoisomerase II, a mechanism that contributes to their anticancer activity.[12]
-
Relevance for this compound : While this compound itself has not been reported as an antibiotic, this inherent capability of the scaffold suggests a potential for dual antibacterial or cytotoxic activity via topoisomerase inhibition. Some derivatives have been shown to act synergistically with fluoroquinolone antibiotics against multi-resistant bacterial strains.[10]
GABAA Receptor Modulation (Neuromodulatory Activity)
A notable derivative, Pagoclone, which contains a 7-chloro-1,8-naphthyridin-2-yl moiety, is a selective partial agonist of the GABAA receptor.[13][14][15]
-
Mechanism of Action : Pagoclone binds to the benzodiazepine site of the GABAA receptor.[15] It shows selectivity for receptors containing α2 and α3 subunits, which are associated with anxiolytic effects, while having lower efficacy at the α1 subunit, which is linked to sedation.[13][16] This subtype selectivity results in anxiety reduction with minimal sedative side effects.[15]
-
Relevance for this compound : This demonstrates that the chloro-substituted 1,8-naphthyridine scaffold can be tailored to interact with central nervous system receptors, a mechanistic avenue entirely distinct from kinase or topoisomerase inhibition.
Caption: Experimental workflow for validating the kinase inhibition mechanism.
Section 4: Data Summary
The following table summarizes the potential targets for the 1,8-naphthyridin-2(1H)-one scaffold and the key experimental readouts used for validation.
| Putative Target Class | Specific Example(s) | Primary Validation Assay | Key Quantitative Readout | Cellular Consequence |
| Protein Kinase | Aurora Kinase B | In Vitro Kinase Assay | IC₅₀ | G2/M Arrest, Apoptosis |
| PKMYT1 | In Vitro Kinase Assay | IC₅₀ | G2/M Arrest, Mitotic Catastrophe | |
| DNA Topoisomerase | Bacterial DNA Gyrase | DNA Supercoiling Assay | IC₅₀ | Bacterial Death |
| CNS Receptor | GABAA (α2/α3 subunits) | Radioligand Binding Assay | Kᵢ | Anxiolysis |
Conclusion
While the precise mechanism of action for this compound requires direct experimental confirmation, the wealth of data on the 1,8-naphthyridine scaffold provides a strong, evidence-based foundation for forming a primary hypothesis. The most probable mechanism, particularly for anticancer applications, is the inhibition of protein kinases such as the Aurora kinase family or PKMYT1. Alternative mechanisms, including DNA topoisomerase inhibition and GABAA receptor modulation, highlight the scaffold's versatility and represent other potential avenues of activity. The proposed experimental workflow provides a clear and robust path for researchers to definitively characterize the biological function of this compound, moving from broad, unbiased screening to specific, potent, and cellularly relevant validation.
References
-
Bavetsias, V., et al. (2013). SAR and evaluation of novel 5H-benzo[c]n[3][7]aphthyridin-6-one analogs as Aurora kinase inhibitors. PubMed. Available at:
- Various Authors. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate.
- Merck Patent Gmbh. (2013). 1, 8 -naphthyridines as kinase inhibitors. Google Patents.
- Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Source Not Specified.
- Roche Innovation Center. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.
- Roche Innovation Center. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications.
- Various Authors. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.
- Bano, S., et al. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- da Silva, L.E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH.
- Various Authors. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Source Not Specified.
- Capozzi, A., et al. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. PubMed.
- Lee, E.S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
- Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Modafinil.pl.
- National Center for Biotechnology Information. (n.d.). Pagoclone. PubChem.
- Wikipedia. (n.d.). Pagoclone. Wikipedia.
- chemeurope.com. (n.d.). Pagoclone. chemeurope.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 7. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One moment, please... [flmodafinil.pl]
- 13. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pagoclone - Wikipedia [en.wikipedia.org]
- 15. Pagoclone [chemeurope.com]
- 16. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction: The Significance of the 1,8-Naphthyridine Core and the Imperative of Precise Characterization
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 4-Chloro-1,8-naphthyridin-2(1H)-one (CAS 59514-93-1, Chemical Formula: C₈H₅ClN₂O), represents a key intermediate in the synthesis of more complex pharmaceutical agents. The introduction of a chloro-substituent at the 4-position provides a reactive handle for further molecular elaboration, making its unambiguous structural confirmation paramount for any drug discovery and development program.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and offers a framework for the logical interpretation of the spectral data, grounded in established scientific principles. Every protocol described herein is designed to be a self-validating system, ensuring the highest degree of scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: A Rationale-Driven Approach
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen as the solvent due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.
-
Instrumentation: Data is acquired on a 400 MHz NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse angle to ensure a short relaxation delay and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is required. The use of proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N1-H |
| ~8.4 | dd | 1H | H-7 |
| ~7.8 | dd | 1H | H-5 |
| ~7.2 | t | 1H | H-6 |
| ~6.5 | s | 1H | H-3 |
Interpretation:
-
The downfield signal at approximately 11.5 ppm is characteristic of an N-H proton in a lactam system, broadened due to hydrogen bonding and exchange.
-
The aromatic region will display signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom in the naphthyridine ring system.[3][4]
-
The singlet at around 6.5 ppm is assigned to the H-3 proton, which is adjacent to the carbonyl group and the chlorine-bearing carbon.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum in DMSO-d₆ is anticipated to exhibit eight distinct signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (C=O) |
| ~155 | C-8a |
| ~148 | C-7 |
| ~140 | C-4 |
| ~125 | C-4a |
| ~122 | C-5 |
| ~120 | C-6 |
| ~110 | C-3 |
Interpretation:
-
The most downfield signal, around 160 ppm, is assigned to the carbonyl carbon (C-2) of the lactam.
-
The signal for the carbon atom bearing the chlorine (C-4) is expected to be in the 140 ppm region.
-
The remaining signals correspond to the other carbon atoms in the bicyclic system, with their chemical shifts influenced by their proximity to the nitrogen atoms and the carbonyl group.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8][9][10]
Experimental Protocol
Workflow for IR Analysis
Caption: A typical workflow for acquiring and analyzing an IR spectrum using an ATR-FTIR spectrometer.
Step-by-Step Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. ATR is a convenient technique for solid samples, requiring minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric and instrumental absorptions.
-
Sample Spectrum: A small amount of the solid this compound is placed on the ATR crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Data (Predicted)
The IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium, Broad | N-H stretch |
| ~1660 | Strong | C=O stretch (lactam) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1100 | Medium | C-Cl stretch |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
The broad absorption in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the lactam, with the broadening due to intermolecular hydrogen bonding.
-
A strong, sharp absorption around 1660 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration in a six-membered lactam ring.[11]
-
The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic naphthyridine core.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, around 1100 cm⁻¹.
-
Strong bands in the 850-750 cm⁻¹ range are due to the out-of-plane C-H bending vibrations of the aromatic protons.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[12][13][14][15]
Experimental Protocol
Workflow for Mass Spectrometry Analysis
Caption: A general workflow for the analysis of this compound by high-resolution mass spectrometry.
Step-by-Step Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source is utilized. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile and infused into the ESI source.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. The ESI source generates protonated molecules, [M+H]⁺.
Mass Spectrometry Data (Predicted)
| m/z (Predicted) | Ion |
| 181.0118 | [M+H]⁺ for C₈H₅³⁵ClN₂O |
| 183.0088 | [M+H]⁺ for C₈H₅³⁷ClN₂O |
Interpretation:
-
The molecular weight of this compound is 180.59 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed.
-
A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.[15] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two peaks for the molecular ion, one at m/z corresponding to the molecule containing ³⁵Cl and another, approximately one-third the intensity, at two mass units higher, corresponding to the molecule containing ³⁷Cl.
-
Fragmentation Pattern: Under appropriate conditions (e.g., in-source fragmentation or MS/MS), characteristic fragmentation of the naphthyridine ring could be observed. Common fragmentation pathways for such heterocyclic systems often involve the loss of small neutral molecules like CO or HCN.
Conclusion: A Unified Spectroscopic Portrait
The collective data from NMR, IR, and Mass Spectrometry provides a detailed and self-validating spectroscopic portrait of this compound. The NMR data elucidates the precise arrangement of protons and carbons, confirming the core structure and substitution pattern. The IR spectrum provides rapid confirmation of the key functional groups, namely the lactam N-H and carbonyl, as well as the aromatic system. Finally, high-resolution mass spectrometry unequivocally determines the elemental composition and confirms the molecular weight, with the characteristic chlorine isotopic pattern serving as a definitive marker. This integrated approach to spectroscopic characterization is indispensable for ensuring the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity in drug discovery and development.
References
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021.
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
- Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 2013.
- CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 2015.
-
Interpreting MS | OpenOChem Learn. Available at: [Link]
- Strategies for Interpreting Mass Spectra in Chemical Research.
- Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 2011.
- A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Journal of the Chilean Chemical Society, 2009.
-
Interpreting Mass Spectrometry Output. Waters Corporation. Available at: [Link]
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds, 2020.
-
Infrared Spectroscopy. ACS Reagent Chemicals. Available at: [Link]
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Chemistry & Biodiversity, 2022.
-
Mass spectral interpretation. Wikipedia. Available at: [Link]
-
Interpreting | OpenOChem Learn. Available at: [Link]
-
Interpreting IR Spectra | Solubility of Things. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2018.
-
NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Human Metabolome Database. Available at: [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021.
-
Synthesis and Spectroscopic Characterization of 1,8- Naphthalimide Derived “Super” Photoacids. Available at: [Link]
- Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market. Forensic Toxicology, 2018.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 2021.
- Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Advanced Research in Chemical Science, 2016.
-
12: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. Available at: [Link]
- 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry, 2014.
- Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 2012.
-
Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
- Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Forensic Toxicology, 2017.
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uni-saarland.de [uni-saarland.de]
- 13. Interpreting MS | OpenOChem Learn [learn.openochem.org]
- 14. longdom.org [longdom.org]
- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Chloro-1,8-naphthyridin-2(1H)-one: A Core Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-Chloro-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, chemical formula, physicochemical properties, synthesis, and its pivotal role as a versatile intermediate in the creation of pharmacologically active agents.
Core Molecular Identity and Structure
This compound is a bicyclic aromatic compound featuring a naphthyridine core. The 1,8-naphthyridine structure consists of two fused pyridine rings. In this specific molecule, a chlorine atom is substituted at the 4th position, and a carbonyl group at the 2nd position leads to the lactam form, designated as 2(1H)-one.
Molecular Formula: C₈H₅ClN₂O[1]
IUPAC Name: this compound
CAS Number: 59514-93-1[1]
Molecular Weight: 180.59 g/mol [1]
The structural arrangement of atoms imparts specific electronic and steric properties to the molecule, making it a valuable building block in synthetic organic chemistry. The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, a key feature leveraged in the synthesis of more complex molecules. The lactam functionality also offers opportunities for further chemical modifications.
Caption: Molecular structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| CAS Number | 59514-93-1 | [1] |
| PubChem CID | 15652848 | [1] |
Synthesis Protocol
The synthesis of this compound is a critical step in the production of various pharmaceutical agents. A common synthetic route involves the chlorination of a hydroxy-naphthyridinone precursor.
A Representative Synthetic Pathway:
A plausible and frequently utilized method for the synthesis of this compound involves the use of a chlorinating agent, such as phosphorus oxychloride (POCl₃), on a corresponding hydroxy-naphthyridinone.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
The following protocol is a generalized representation based on common organic synthesis techniques for similar transformations.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the starting material, 1,8-Naphthyridine-2,4-diol.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. This reaction is typically performed neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: The crude product is then washed with water and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Self-Validating System: The purity of the final compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Role in Drug Development and Medicinal Chemistry
The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6]
This compound serves as a key intermediate in the synthesis of more elaborate 1,8-naphthyridine derivatives. The chlorine atom at the 4-position is a versatile handle for introducing various substituents through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Example Application: Synthesis of Pagoclone Analogues
A notable example of the utility of chloro-naphthyridine intermediates is in the synthesis of compounds like Pagoclone, a nonbenzodiazepine anxiolytic agent. Although the direct precursor to Pagoclone is 2-amino-7-chloro-1,8-naphthyridine, the underlying principle of utilizing a chlorinated naphthyridine core is a common strategy in the synthesis of such compounds.
Caption: Logical workflow for utilizing this compound in drug discovery.
The ability to readily introduce diverse chemical moieties at the 4-position allows medicinal chemists to fine-tune the pharmacological profile of the resulting molecules, optimizing for potency, selectivity, and pharmacokinetic properties. The 1,8-naphthyridin-2-one core itself contributes to the overall shape and electronic properties of the molecule, which are critical for binding to biological targets.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the nitrogen atoms in the rings. The N-H proton of the lactam would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would be expected to resonate at a significantly downfield chemical shift (typically in the range of 160-180 ppm). The carbon atom attached to the chlorine would also exhibit a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-Cl stretching vibrations and C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Conclusion
This compound is a fundamentally important heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of pharmacologically active molecules. Its molecular structure, particularly the reactive chlorine atom, allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the pursuit of novel therapeutics. The broader 1,8-naphthyridine scaffold continues to be a fruitful area of research, with new derivatives constantly being explored for their potential to address a variety of diseases. Further detailed experimental characterization of this specific intermediate would be a valuable contribution to the field.
References
- Google Patents. (n.d.). Method for preparing 4-chloro-1,8-naphthyridine.
-
American Elements. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Pagoclone. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Substituted 1,8-naphthyridinones, processes for their preparation and pharmaceutical compositions containing them.
-
PubChem. (n.d.). Naphthyridinone. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 3-chloro-7-fluoro-1H-1,8-naphthyridin-2-one. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7533. [Link]
-
PubChem. (n.d.). 2-(3-Chloro-phenyl)-7-methyl-1H-[7][8]naphthyridin-4-one. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
PubMed. (2013). Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-613. [Link]
-
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved January 7, 2026, from [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846. [Link]
-
PubChem. (n.d.). Suriclone. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). 4-chloro-4-chloromethyloxetan-2-one and process for its preparation.
-
Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
-
PubChem. (n.d.). 4-Chloro-1-naphthol. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. Retrieved January 7, 2026, from [Link]
-
precisionFDA. (n.d.). PAGOCLONE. Retrieved January 7, 2026, from [Link]
-
SYNTHARISE CHEMICAL INC. (n.d.). Pagoclone / 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one 100mg | #006a. Retrieved January 7, 2026, from [Link]
-
SpringerLink. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives... Forensic Toxicology, 36, 187-198. [Link]
-
ChemUniverse. (n.d.). 7-chloro-2,3-dihydro-1,8-naphthyridin-4(1h)-one. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Pagoclone. Retrieved January 7, 2026, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104086543A - Method for preparing 4-chloro-1,8-naphthyridine - Google Patents [patents.google.com]
- 8. 2-(3-Chloro-phenyl)-7-methyl-1H-[1,8]naphthyridin-4-one | C15H11ClN2O | CID 5468914 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction: The 1,8-Naphthyridine Scaffold as a Foundation for Novel Therapeutics
The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. This heterocyclic system has been extensively explored, leading to the development of agents with applications in oncology, neuroscience, and immunology.[1][2] The inherent versatility of the 1,8-naphthyridine ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties and target specificity. This guide focuses on a specific derivative, 4-Chloro-1,8-naphthyridin-2(1H)-one, and delineates its potential therapeutic targets based on evidence from structurally related compounds. We will explore the scientific rationale for investigating its effects on key proteins and pathways implicated in human disease and provide detailed methodologies for researchers to validate these potential interactions.
Primary Potential Therapeutic Target: GABA-A Receptor Modulation
A compelling line of inquiry points towards the γ-aminobutyric acid type A (GABA-A) receptor as a primary target for this compound. This hypothesis is strongly supported by the pharmacological profile of Pagoclone, an anxiolytic agent that contains a 7-chloro-1,8-naphthyridin-2-yl moiety.[3][4] Pagoclone functions as a partial agonist at the benzodiazepine binding site of GABA-A receptors, exhibiting high affinity for receptors containing α1, α2, α3, and α5 subunits.[4] Notably, it displays full agonism at α3-containing receptors, which is thought to contribute to its anxiolytic effects with minimal sedation.[5]
The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[6][7] Upon binding of GABA, the channel opens, allowing the influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces its excitability.[6][7] Positive allosteric modulators that bind to the benzodiazepine site, like Pagoclone, enhance the effect of GABA, increasing the frequency of channel opening.[6] Given the structural similarity, it is highly probable that this compound also modulates GABA-A receptor activity.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for characterizing ligand binding to GABA-A receptors.[8][9][10] It aims to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
1. Membrane Preparation: a. Homogenize rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge again at 20,000 x g for 20 minutes. e. Repeat the wash step (d) three times to remove endogenous GABA. f. Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer (pH 7.4) and determine the protein concentration using a Bradford or BCA protein assay. g. Store the membrane preparation in aliquots at -80°C until use.
2. Binding Assay: a. In a 96-well plate, combine the following in a final volume of 200 µL:
- 50 µL of membrane preparation (50-100 µg of protein)
- 50 µL of [3H]-Flunitrazepam (a radioligand for the benzodiazepine site) at a final concentration of 1 nM.
- 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
- 50 µL of 50 mM Tris-HCl buffer (pH 7.4). b. For determining non-specific binding, add 10 µM of unlabeled Diazepam to a set of wells instead of the test compound. c. For determining total binding, add buffer instead of the test compound or unlabeled competitor. d. Incubate the plate at 4°C for 60 minutes.
3. Termination and Detection: a. Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. b. Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4). c. Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight. d. Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Secondary Potential Therapeutic Targets
Based on the broader activities of the 1,8-naphthyridine class, several other potential targets warrant investigation.
Sphingomyelin Synthase 2 (SMS2) Inhibition
Recent studies have identified a 1,8-naphthyridin-2-one derivative as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).[8][11][12] SMS2 is a key enzyme in sphingolipid metabolism, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol.[13][14] SMS2 is implicated in various cardiovascular and metabolic diseases, making it an attractive therapeutic target.[8][11]
Caption: Inhibition of the Sphingomyelin Synthesis Pathway by this compound.
This protocol is based on a fluorescent assay to measure SMS2 activity.[15][16]
1. Enzyme and Substrate Preparation: a. Prepare a source of SMS2 enzyme, such as lysates from cells overexpressing human SMS2. b. Prepare a substrate solution containing NBD-C6-ceramide (a fluorescent ceramide analog) and phosphatidylcholine in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl and 0.5 mM EDTA).
2. Enzymatic Reaction: a. In a black 96-well plate, add 20 µL of the SMS2 enzyme preparation. b. Add 10 µL of varying concentrations of this compound or vehicle (DMSO) as a control. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the substrate solution. e. Incubate the plate at 37°C for 60 minutes.
3. Lipid Extraction and Detection: a. Stop the reaction by adding 150 µL of chloroform/methanol (2:1, v/v). b. Vortex the plate and centrifuge at 2,000 x g for 10 minutes to separate the phases. c. Carefully transfer 50 µL of the lower organic phase to a new 96-well plate. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the dried lipids in 20 µL of chloroform/methanol (2:1, v/v). f. Spot the samples onto a silica thin-layer chromatography (TLC) plate. g. Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v). h. Visualize the fluorescent spots of NBD-C6-sphingomyelin under UV light and quantify the intensity using an imaging system.
4. Data Analysis: a. Calculate the percentage of SMS2 inhibition for each concentration of the test compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Derivatives of the related 1,6-naphthyridin-2(1H)-one scaffold have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[9][17] FGFR4 is a receptor tyrosine kinase that plays a crucial role in hepatocellular carcinoma (HCC) and other cancers.[18][19] Inhibition of FGFR4 is a promising strategy for cancer therapy.[20]
Caption: Inhibition of the FGFR4 signaling pathway in cancer cells.
This protocol utilizes a luminescence-based assay to measure the kinase activity of FGFR4.[1][21][22][23]
1. Reagents and Setup: a. Recombinant human FGFR4 enzyme. b. A suitable substrate peptide for FGFR4 (e.g., poly(Glu, Tyr) 4:1). c. ATP. d. A commercial ADP-Glo™ Kinase Assay kit (which measures ADP production as a marker of kinase activity). e. Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
2. Kinase Reaction: a. In a white 96-well plate, add 5 µL of varying concentrations of this compound. b. Add 10 µL of a solution containing FGFR4 enzyme and the substrate peptide in kinase assay buffer. c. Initiate the reaction by adding 10 µL of ATP solution (final concentration around the Km for ATP). d. Incubate the plate at 30°C for 60 minutes.
3. ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes. e. Measure the luminescence using a plate reader.
4. Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to the FGFR4 kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity via Cytokine Inhibition
The 1,8-naphthyridine scaffold is also associated with anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokine production.[10][24][25][26][27]
This protocol measures the ability of the compound to inhibit the release of cytokines from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[28][29][30][31][32]
1. PBMC Isolation: a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. d. Count the cells and adjust the density to 1 x 10^6 cells/mL.
2. Cell Treatment and Stimulation: a. Seed 100 µL of the PBMC suspension into each well of a 96-well cell culture plate. b. Add 50 µL of varying concentrations of this compound and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator. c. Add 50 µL of LPS to a final concentration of 100 ng/mL to stimulate cytokine production. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Cytokine Measurement: a. Centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the cell culture supernatants. c. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis: a. Generate a standard curve for each cytokine using the provided standards. b. Calculate the concentration of each cytokine in the samples from the standard curve. c. Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. d. Calculate the IC50 value for the inhibition of each cytokine.
Data Summary and Interpretation
The following table provides a template for summarizing the potential inhibitory activities of this compound against its prospective targets.
| Potential Target | Assay Type | Key Parameters | Expected Outcome | Therapeutic Relevance |
| GABA-A Receptor | Radioligand Binding | Ki (nM) | Low nanomolar affinity | Anxiolytic, Anticonvulsant |
| SMS2 | Enzyme Activity | IC50 (µM) | Inhibition of sphingomyelin production | Cardiovascular & Metabolic Diseases |
| FGFR4 | Kinase Activity | IC50 (µM) | Inhibition of receptor phosphorylation | Hepatocellular Carcinoma, Cancer |
| Cytokine Production | Cell-based Assay | IC50 (µM) for TNF-α, IL-6 | Reduction in cytokine release | Inflammatory Diseases, Sepsis |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strong evidence from structurally related compounds, particularly the anxiolytic Pagoclone, positions the GABA-A receptor as a high-priority target for investigation. Furthermore, the demonstrated activity of other 1,8-naphthyridine derivatives against SMS2, FGFR4, and inflammatory pathways provides a rich landscape of additional therapeutic possibilities.
The experimental protocols detailed in this guide offer a robust framework for elucidating the precise mechanism of action and therapeutic potential of this compound. A systematic evaluation of its activity against these targets will be crucial in guiding future drug discovery and development efforts. Subsequent studies should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties in relevant disease models.
References
-
Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]
-
SignalChem. (n.d.). FGFR4, Active. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Wikipedia. (2023). Pagoclone. Retrieved from [Link]
-
Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Retrieved from [Link]
-
PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. Retrieved from [Link]
-
PubChem. (n.d.). Pagoclone. Retrieved from [Link]
- Ding, T., et al. (2008). SMS overexpression and knockdown: Impact on cellular sphingomyelin and diacylglycerol metabolism, and cell apoptosis. Journal of Lipid Research, 49(2), 354-361.
- Morris, A. C., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Critical Care, 20, 128.
- Bezombes, C., et al. (2017). Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L. Methods in Molecular Biology, 1557, 207-212.
-
BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]
-
Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed. Retrieved from [Link]
- Taki, T. (2021). Quantitative determination of sphingomyelin. Glycoscience Protocols.
- Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618.
- Li, Z., et al. (2007). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(9), 1186-1195.
- Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-613.
- de Souza, M. V. N., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500.
- Tanaka, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341065.
-
Li, Z., et al. (2007). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. PubMed Central. Retrieved from [Link]
- Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2424.
- Kumar, A., et al. (2008). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(1), 263-270.
- Canals, D., et al. (2015). Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases. Chemistry and Physics of Lipids, 191, 25-35.
- Ukawa, K., et al. (1989). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry, 32(10), 2282-2290.
- Wafford, K. A., et al. (2009). Binding affinity (nanomolar) of benzodiazepine site ligands at α1-α5β3γ2s GABAA receptors. Neuropharmacology, 56(1), 169-176.
-
Tanaka, Y., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Pagoclone. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA-A receptor. Retrieved from [Link]
- Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604.
- G. D. A. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity... European Journal of Medicinal Chemistry, 86, 394-405.
- Partanen, J., et al. (1991). FGFR-4, a novel acidic fibroblast growth factor receptor with a distinct expression pattern. The EMBO Journal, 10(6), 1347-1354.
-
Wikipedia. (n.d.). GABA-A receptor positive allosteric modulator. Retrieved from [Link]
-
precisionFDA. (n.d.). PAGOCLONE. Retrieved from [Link]
Sources
- 1. FGFR4 Kinase Enzyme System Application Note [promega.jp]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pagoclone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UK [thermofisher.com]
- 29. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 31. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 32. resources.revvity.com [resources.revvity.com]
The Vanguard of Discovery: An In-Depth Technical Guide to the In Vitro Screening of 4-Chloro-1,8-naphthyridin-2(1H)-one Derivatives
For researchers, scientists, and drug development professionals, the 1,8-naphthyridine scaffold represents a privileged heterocyclic system, a cornerstone in the synthesis of compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth exploration of the in vitro screening methodologies for a specific and promising subclass: 4-Chloro-1,8-naphthyridin-2(1H)-one derivatives. Our focus extends beyond mere procedural enumeration to instill a deep understanding of the scientific rationale underpinning each experimental choice, ensuring the generation of robust, reproducible, and insightful data.
The versatility of the 1,8-naphthyridine core has led to its investigation in a multitude of therapeutic areas, including oncology, infectious diseases, and the modulation of key cellular signaling pathways.[1][2] Derivatives have demonstrated potent activities such as anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[1][3][4][5][6] The strategic incorporation of a chloro group at the 4-position and a keto group at the 2-position of the naphthyridine ring system provides a unique chemical entity with significant potential for further functionalization and biological exploration.
This guide is structured to empower researchers with the foundational knowledge and practical protocols to effectively screen these derivatives, identify lead compounds, and lay the groundwork for subsequent preclinical development.
Part 1: Foundational Cytotoxicity Assessment
A primary and crucial step in the evaluation of novel chemical entities is the assessment of their cytotoxic potential. This initial screen provides a broad understanding of a compound's ability to inhibit cell growth or induce cell death, which is fundamental for identifying potential anticancer agents. Two widely adopted and robust colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The Principle of Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing, providing a quantitative measure of metabolically active cells.[7] The assay hinges on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The quantity of formazan produced, which is solubilized prior to measurement, is directly proportional to the number of living, metabolically active cells.[7][8]
The choice of the MTT assay is predicated on its simplicity and high throughput-compatibility. However, it's crucial to recognize that this assay measures metabolic activity, which is often, but not always, a direct proxy for cell viability. Compounds that affect mitochondrial respiration without inducing cell death can lead to misleading results. Therefore, careful consideration of the potential mechanism of action of the test compounds is warranted.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivatives in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 to 100 µM) to determine the dynamic range of activity. Remove the existing medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the expected mechanism of action, typically 48 to 72 hours.[9]
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[9]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at approximately 570 nm using a microplate reader.[10]
Quantifying Cellular Biomass: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay offers a reliable alternative to the MTT assay for determining cytotoxicity.[11] Instead of measuring metabolic activity, the SRB assay quantifies the total protein content of the cells, which provides a direct estimation of cell number.[8][10] The assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8]
The SRB assay is less susceptible to interference from compounds that alter cellular metabolism without affecting cell viability.[10] Furthermore, because the cells are fixed prior to staining, the assay endpoint is more stable and can be read at a later time.[8] This makes the SRB assay a robust and highly reproducible method for large-scale screening.[12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: After the compound incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[9]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Gently mix and measure the absorbance at approximately 515-570 nm using a microplate reader.[10]
Data Presentation: Cytotoxicity Screening
The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate the identification of lead compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these screens.
| Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) |
| Compound X | MCF-7 (Breast) | MTT | 8.5 |
| Compound X | HCT116 (Colon) | MTT | 12.2 |
| Compound Y | MCF-7 (Breast) | SRB | 5.3 |
| Compound Y | HCT116 (Colon) | SRB | 9.8 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only.
Caption: Workflow for in vitro cytotoxicity screening using MTT and SRB assays.
Part 2: Antimicrobial Activity Profiling
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents. Therefore, screening this compound derivatives for antimicrobial activity is a logical and promising avenue of investigation. A primary screen to determine the minimum inhibitory concentration (MIC) is the standard approach.
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[13]
A robust MIC determination protocol must include appropriate controls to ensure the validity of the results. These include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (broth only).
-
Bacterial Inoculum Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microplate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Include wells with a known antibiotic (e.g., ciprofloxacin) at various concentrations.
-
Negative Control (Growth Control): Include wells with the bacterial inoculum and the vehicle used to dissolve the compounds, but no test compound.
-
Sterility Control: Include wells with broth medium only to check for contamination.
-
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Screening
The MIC values for the tested derivatives against different bacterial strains should be tabulated for easy comparison.
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound A | 16 | >128 |
| Compound B | 4 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Note: The MIC values are hypothetical and for illustrative purposes only.
Caption: Mechanism of kinase inhibition by this compound derivatives.
Conclusion
This in-depth technical guide provides a robust framework for the initial in vitro screening of this compound derivatives. By employing a multi-faceted approach that encompasses cytotoxicity, antimicrobial, and kinase inhibition assays, researchers can efficiently identify and prioritize lead compounds for further development. The emphasis on the rationale behind experimental choices and the provision of detailed, self-validating protocols are intended to ensure the generation of high-quality, reliable data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). ResearchGate. Available at: [Link].
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. Available at: [Link].
-
Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Available at: [Link].
-
In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link].
-
Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. Available at: [Link].
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link].
-
Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC - NIH. Available at: [Link].
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link].
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. Available at: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link].
-
Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. Available at: [Link].
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link].
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. Available at: [Link].
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link].
-
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. PMC - NIH. Available at: [Link].
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available at: [Link].
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society - ACS Fall 2025. Available at: [Link].
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link].
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link].
-
Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Frontiers. Available at: [Link].
-
Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed. Available at: [Link].
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link].
-
Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link].
-
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. Available at: [Link].
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. Available at: [Link].
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. Available at: [Link].
-
Anti-inflammatory activity of a naphthyridine derivative... PubMed. Available at: [Link].
-
Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed. Available at: [Link].
-
Study of inhibition of platelet aggregation of 1,8-naphthyridine derivatives. PubMed. Available at: [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
The 1,8-Naphthyridine Core: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
The 1,8-naphthyridine scaffold has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] This nitrogen-containing heterocyclic system is a cornerstone of numerous compounds demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility in its synthesis and the profound impact of substituent modifications on its biological efficacy make the 1,8-naphthyridine core a subject of intense and ongoing research.[5][6]
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not just a compilation of data, but a causal analysis of how structural alterations influence biological outcomes. We will delve into the synthetic strategies, mechanisms of action, and the critical interplay between chemical structure and therapeutic potential.
The Architectural Blueprint: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine ring system is a bicyclic aromatic compound, representing one of six possible isomers of naphthyridine, distinguished by the positions of its two nitrogen atoms.[7] Its structure is bioisosteric to quinoline, a feature that has historically guided its exploration in medicinal chemistry.[8] The journey of 1,8-naphthyridines from a chemical curiosity to a pivotal scaffold in drug discovery was ignited by the discovery of nalidixic acid in 1962, the first of its class to show significant antibacterial activity.[8][9]
Below is a diagram illustrating the core 1,8-naphthyridine structure with the conventional numbering system, which will be referenced throughout this guide.
Caption: The core structure of 1,8-naphthyridine with numbered positions.
Synthetic Strategies: Building the Core
The construction of the 1,8-naphthyridine ring system is predominantly achieved through cyclocondensation reactions. The choice of synthetic route is critical as it dictates the achievable substitution patterns.
The Friedländer Annulation: A Versatile Approach
The Friedländer synthesis is a widely employed and versatile method for constructing 1,8-naphthyridine cores.[8][10] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[10] Its popularity stems from its generally high yields and the ability to introduce a variety of substituents at the C2 and C3 positions.[11][12]
Caption: Workflow of the Friedländer Annulation for 1,8-naphthyridine synthesis.
Classical Approaches: Skraup and Doebner-von Miller Reactions
Among the earliest methods adapted for 1,8-naphthyridine synthesis are the Skraup and Doebner-von Miller reactions.[10] The Skraup reaction utilizes an aminopyridine, glycerol, sulfuric acid, and an oxidizing agent.[10] The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones.[10] While historically significant, these methods often require harsh acidic conditions, leading to lower yields and the formation of by-products.[10]
Modern Methodologies
Contemporary synthetic chemistry has introduced milder and more efficient methods, including microwave-assisted and multicomponent reactions.[10][12] These approaches offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.[11][12]
Structure-Activity Relationships: A Multifaceted Exploration
The biological profile of a 1,8-naphthyridine derivative is intricately linked to the substituents at various positions of its core structure. Here, we dissect the SAR for key therapeutic areas.
Anticancer Activity
1,8-Naphthyridine derivatives have emerged as potent anticancer agents, exhibiting diverse mechanisms of action including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[1][4][13]
Mechanism of Action: Topoisomerase Inhibition
A prominent mechanism of action for several anticancer 1,8-naphthyridines is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1][4] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage, ultimately leading to apoptosis in cancer cells.[4] Voreloxin is a well-known example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[4][7]
Caption: Mechanism of topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Key SAR Insights for Anticancer Activity:
-
C2 Position: Substituents at the C2 position, such as aryl or heteroaryl groups, have been shown to be crucial for cytotoxic activity.[14]
-
C3 Position: The presence of a carboxamide or a heteroaryl ring at the C3 position can significantly enhance anticancer potency.[15]
-
C4 Position: A carbonyl group at the C4 position is a common feature in many active compounds and appears to be important for activity.[14]
-
C7 Position: Modifications at the C7 position with various amines, particularly piperazine derivatives, have yielded compounds with potent activity against a range of cancer cell lines.[7]
-
N1 Position: The substituent at the N1 position can influence the pharmacokinetic properties and cellular uptake of the compound.[16]
| Compound Series | Key Substituents | Target | IC₅₀ (µM) | Cell Line | Reference |
| 1,8-Naphthyridine-3-carboxamides | Halogen substitutions | Not specified | 0.41 | MIAPaCa | [15] |
| 1,8-Naphthyridine-C-3'-heteroaryl | Unsubstituted C3'-heteroaryl | Not specified | 0.41 | PA-1 | [15] |
| 2-Phenyl-7-methyl-1,8-naphthyridines | Varied C3 substituents | Not specified | 1.47 - 7.89 | MCF7 | [17][18] |
| Naphthyl-substituted naphthyridines | Naphthyl at C2 | Not specified | 0.1 - 5.1 | HL-60, HeLa, PC-3 | [14] |
Antimicrobial Activity
The historical significance of 1,8-naphthyridines is rooted in their antibacterial properties, with nalidixic acid being the progenitor of the quinolone class of antibiotics.[8][9]
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial mechanism of action for many 1,8-naphthyridines is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, recombination, and repair in bacteria.[9][19] This selective inhibition of a bacterial enzyme provides the basis for their therapeutic use.
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Key SAR Insights for Antimicrobial Activity:
-
N1 Position: An ethyl or cyclopropyl group at the N1 position is often associated with enhanced antibacterial activity.[9]
-
C3 Position: A carboxylic acid group at the C3 position is a critical pharmacophore for DNA gyrase inhibition.[7][9]
-
C4 Position: A keto group at the C4 position is essential for the antibacterial activity of this class of compounds.
-
C6 Position: Introduction of a fluorine atom at the C6 position generally broadens the antibacterial spectrum and increases potency.[7]
-
C7 Position: A piperazinyl or other cyclic amine substituent at the C7 position is crucial for potent activity against both Gram-positive and Gram-negative bacteria.[7] The nature of the substituent on the distal nitrogen of the piperazine ring also significantly influences activity.
-
Phenyl Ring Substituents: For derivatives with a phenyl ring, electron-withdrawing groups like chloro and nitro at the para position have been shown to improve antimicrobial activity.[20][21]
Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect.[19][22] This may be due to the inhibition of bacterial efflux pumps.[22]
Antiviral Activity
The 1,8-naphthyridine scaffold has also been explored for its antiviral potential, with reported activity against a range of viruses including HIV, Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[4][23] The mechanisms of action are still under investigation for many of these, but they represent a promising avenue for the development of new antiviral agents.[4][23] One derivative, HM13N, has shown promise as an anti-HIV agent by inhibiting Tat-mediated transcription.[24]
Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step methodologies for key experiments are provided below.
Synthesis Protocol: Friedländer Annulation for 2-Methyl-1,8-naphthyridine
This protocol describes an environmentally friendly synthesis using a biocompatible catalyst in an aqueous medium.[8]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen atmosphere setup
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL) in a round-bottom flask, add acetone (1.5 mmol, 3.0 eq).[8]
-
To this mixture, add choline hydroxide (1 mol%).[8]
-
Stir the reaction mixture at 50 °C under a nitrogen atmosphere for 6 hours.[8]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product can be extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 2-methyl-1,8-naphthyridine.
-
The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1,8-Naphthyridine derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 1,8-naphthyridine derivatives in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for the development of novel therapeutics.[4][7] A thorough understanding of the structure-activity relationships is paramount for the rational design of new and more effective 1,8-naphthyridine-based drugs. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical tools to advance their research in this exciting and impactful field.
References
-
Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–852. [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Litvinov, V. P. (2004). Chemistry and Biological Activities of 1,8-Naphthyridines. Russian Chemical Bulletin, 53(3), 487-525. [Link]
-
Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Elkanzi, N. A. A., Hrichi, H., Alsirhani, A. M., & Bakr, R. B. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Chemistry & Biodiversity, 21(1), e202301396. [Link]
-
Taylor, R. D., & Jones, M. D. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 22(21), 7381-7387. [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]
-
Li, X., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2843. [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis of 1,8-Naphthyridines: A Recent Update. ChemistrySelect, 5(1), 12-24. [Link]
-
Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]
-
Jałbrzykowska, K., Chrzanowska, A., Roszkowski, P., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
Kim, B. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3743-3750. [Link]
-
de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]
-
Kumar, A., et al. (2025). SAR of 1,8-naphthyridine derivatives with c-Met inhibitory activity. ResearchGate. [Link]
-
Kumar, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21554-21565. [Link]
-
Gomaa, A. M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Jałbrzykowska, K., Chrzanowska, A., Roszkowski, P., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Open Ukrainian Citation Index. [Link]
-
Jałbrzykowska, K., Chrzanowska, A., Roszkowski, P., & Struga, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2025). SAR of 1,8-naphthyridines with c-Met inhibitory activity. ResearchGate. [Link]
-
Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]
-
Carcelli, M., et al. (2012). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. Journal of Medicinal Chemistry, 55(10), 4674-4684. [Link]
-
Kumar, A., & Sharma, P. (2018). Naphthyridines with Antiviral Activity - A Review. Current Drug Discovery Technologies, 15(3), 190-201. [Link]
-
Gomaa, A. M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]
-
El-Gaby, M. S. A., et al. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 917-925. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Cellular Characterization of 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction: The Scientific Context
The 1,8-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This guide focuses on 4-Chloro-1,8-naphthyridin-2(1H)-one (CAS: 59514-93-1; Formula: C₈H₅ClN₂O), a specific derivative whose cellular effects are a subject of active investigation.[5]
Given the established anticancer properties of many 1,8-naphthyridine derivatives, a primary application for this compound is in oncology research.[3][6] This document provides a comprehensive framework for researchers to systematically evaluate the biological activity of this compound using a robust, tiered series of cell-based assays. The protocols are designed to first establish its general bioactivity and then to dissect its specific mechanism of action, empowering researchers to move from initial screening to mechanistic insight.
Mechanistic Hypothesis: Targeting the DNA Damage Response via PARP Inhibition
While the precise molecular target of this compound is not yet definitively established, its structural features are reminiscent of other heterocyclic compounds known to inhibit key enzymes in cellular signaling. A compelling and testable hypothesis is that it functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP).
PARP enzymes, particularly PARP1, are critical components of the DNA Damage Response (DDR) pathway, responsible for repairing single-strand breaks (SSBs) in DNA.[7][8] In cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of irreparable double-strand breaks (DSBs) during replication.[9] This concept, known as synthetic lethality , results in the selective death of cancer cells while sparing normal cells with functional HR pathways.[9] PARP inhibitors are a clinically validated class of drugs for treating cancers with these specific genetic vulnerabilities.[8][10]
The following protocols are designed not only to measure the effects of this compound but also to test this PARP inhibition hypothesis.
Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.
Foundational Steps: Reagent & Cell Line Preparation
Scientific integrity begins with meticulous preparation. The reproducibility of any assay is contingent on the proper handling of reagents and the consistent culture of cell lines.
Compound Handling and Stock Solution Preparation
-
Solubility: this compound is predicted to be poorly soluble in aqueous media. A high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) is required.
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh 1-5 mg of this compound (MW: 196.6 g/mol ) into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of compound, add 508.6 µL of DMSO.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Cell Line Selection and Culture
The choice of cell lines is critical for testing the mechanistic hypothesis. We recommend a panel-based approach.
| Cell Line | Cancer Type | Key Feature | Rationale |
| CAPAN-1 | Pancreatic | BRCA2 mutant | Primary Test System: Ideal for testing synthetic lethality with a PARP inhibitor. |
| BxPC-3 | Pancreatic | BRCA wild-type | Negative Control: Should be less sensitive to a PARP inhibitor compared to CAPAN-1. |
| MCF-7 | Breast | BRCA wild-type | General Screening: A common, well-characterized epithelial cancer cell line. |
| HeLa | Cervical | BRCA wild-type | General Screening: A robust and highly proliferative cancer cell line. |
All cell lines should be cultured according to supplier recommendations (e.g., ATCC) regarding media, serum concentration, and incubation conditions (typically 37°C, 5% CO₂). Maintain cells in a logarithmic growth phase and ensure they are free from mycoplasma contamination.
Tier 1 Protocol: Assessing Cytotoxicity with the MTT Assay
The first step is to determine if the compound exhibits biological activity by measuring its effect on cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12][13]
Principle of the MTT Assay
Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured.[12]
Caption: Distinguishing cell populations based on Annexin V and PI staining.
-
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the entire population is analyzed. Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation (300 x g, 5 min).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [14] 5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample. [15] 7. Interpretation: Gate the cell populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol: Cell Cycle Analysis by PI Staining
This assay determines if the compound induces cell cycle arrest at a specific phase.
-
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can distinguish between cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). [16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab [colab.ws]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of PARP Inhibitors in the Treatment of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 10. Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Cell Cycle [cyto.purdue.edu]
Application Notes and Protocols for the Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, antiviral (including anti-HIV), and anti-inflammatory properties.[1][2][3][4] The introduction of a chlorine atom at the 4-position of the 1,8-naphthyridin-2(1H)-one nucleus provides a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
This guide provides a comprehensive, in-depth protocol for the synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one, a key intermediate for the generation of diverse derivative libraries. The protocol is structured in two main stages: the construction of the core 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold via the Gould-Jacobs reaction, followed by its subsequent chlorination.
Part 1: Synthesis of the 4-Hydroxy-1,8-naphthyridin-2(1H)-one Intermediate via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline and related heterocyclic systems.[5][6] This reaction involves the condensation of an aromatic amine with a malonic ester derivative, followed by a thermal cyclization. In this protocol, we adapt this classical reaction for the synthesis of the 1,8-naphthyridine core.
Reaction Scheme: Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.
Experimental Protocol: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (molar eq.) |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 1.0 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.1 |
| Diphenyl ether (Dowtherm A) | C₁₂H₁₀O | 170.21 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | For washing |
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). The reaction is typically performed neat or in a high-boiling solvent like ethanol. Heat the mixture at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the anilinomethylenemalonate intermediate.
-
Cyclization: After the initial condensation, the reaction temperature is raised to facilitate the intramolecular cyclization. A high-boiling solvent such as diphenyl ether (Dowtherm A) is added to the reaction mixture. Heat the solution to 240-250°C for 30-60 minutes. During this period, the cyclization to the 4-hydroxy-1,8-naphthyridin-2(1H)-one occurs.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with a suitable hydrocarbon solvent (e.g., hexane or petroleum ether) to further precipitate the product and to facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ethanol and then with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.
-
Dry the product under vacuum to obtain 4-hydroxy-1,8-naphthyridin-2(1H)-one as a solid.
-
Expert Insights: The choice of a high-boiling point solvent for the cyclization step is critical to provide the necessary thermal energy for the reaction to proceed efficiently. Dowtherm A is a common choice due to its high boiling point and thermal stability.[7] Microwave-assisted synthesis can also be employed to significantly reduce reaction times for the cyclization step.[8]
Part 2: Chlorination of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
The conversion of the 4-hydroxy group to a chloro group is a key transformation that opens up avenues for a wide range of nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of deoxychlorination.[9][10]
Reaction Scheme: Chlorination
Caption: Chlorination of the 4-hydroxy-1,8-naphthyridin-2(1H)-one intermediate.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (molar eq.) |
| 4-Hydroxy-1,8-naphthyridin-2(1H)-one | C₈H₆N₂O₂ | 162.15 | 1.0 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Excess (as solvent) |
| Phosphorus pentachloride (PCl₅) | PCl₅ | 208.24 | Optional (catalytic) |
| Ice | H₂O | 18.02 | For quenching |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4-hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent. A catalytic amount of phosphorus pentachloride (PCl₅) can be added to enhance the reactivity.[11]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up and Isolation:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate at this stage and can be collected by filtration.
-
Alternatively, extract the product from the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Expert Insights: The reaction should be carried out under anhydrous conditions as POCl₃ is sensitive to moisture. The addition of PCl₅ can be beneficial for substrates that are less reactive.[11] The work-up procedure must be performed with extreme care due to the vigorous reaction of POCl₃ with water.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine ring system.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₅ClN₂O (m/z = 180.01 for ³⁵Cl and 182.01 for ³⁷Cl in an approximate 3:1 ratio).[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the C=O stretching of the lactam ring.
Synthesis of Derivatives
The 4-chloro substituent is a versatile handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SₙAr) reactions. For instance, reaction with various amines, thiols, or alkoxides can lead to the synthesis of a library of 4-substituted-1,8-naphthyridin-2(1H)-one derivatives, which can then be screened for biological activity.
References
- Gould, R. G.; Jacobs, W. A. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Reitsema, R. H. Chem. Rev.1948, 43 (1), 43-68.
- Narender, A.; Laxminarayana, E.; Thirumala Chary, M. J. Chil. Chem. Soc.2009, 54 (4), 473-475.
-
Wikipedia. Gould–Jacobs reaction. Available online: [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available online: [Link]
- Tang, J.; et al. J. Med. Chem.2014, 57 (12), 5190–5202.
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available online: [Link]
-
American Elements. This compound. Available online: [Link]
-
ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available online: [Link]
- Fang, K. et al. Molecules. 2012, 17 (4), 4533-4543.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available online: [Link]
- Khetmalis, Y. M. et al. RSC Adv.2024.
- Sahu, S. et al. ACS Omega. 2021, 6 (50), 34261–34272.
- Saleh, M. Y.; Ayoub, A. I. Eur. J. Chem.2014, 5 (3), 475-480.
- Kumar, M. R. et al. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Int. J. Chem. Sci.2012, 10 (4), 2017-2026.
- Kumar, V. et al. J. Enzyme Inhib. Med. Chem.2009, 24 (5), 1169-78.
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available online: [Link]
- Kummari, S. et al. Future Med. Chem.2021, 13 (18), 1629-1654.
- Kumar, V. et al. J. Enzyme Inhib. Med. Chem.2009, 24 (5), 1169-1178.
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-1-NAPHTHOL(604-44-4) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. ablelab.eu [ablelab.eu]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. americanelements.com [americanelements.com]
The Versatile Scaffold: Applications and Protocols of 4-Chloro-1,8-naphthyridin-2(1H)-one in Medicinal Chemistry
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Among its many derivatives, 4-Chloro-1,8-naphthyridin-2(1H)-one stands out as a particularly valuable and versatile intermediate. Its strategic placement of a reactive chlorine atom at the 4-position, coupled with the inherent biological relevance of the naphthyridinone core, makes it a powerful building block for the synthesis of a diverse array of potential therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and derivatization, aimed at researchers, scientists, and drug development professionals.
The Strategic Importance of the 4-Chloro Substituent
The utility of this compound lies in the reactivity of the C4-chloro group. This halogen acts as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position, enabling the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as kinase inhibitors and phosphodiesterase (PDE) inhibitors.
Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 1,8-naphthyridinone scaffold has been successfully employed in the development of potent kinase inhibitors.
p38 MAP Kinase Inhibitors: Chronic inflammatory diseases and certain cancers are often driven by the over-activation of the p38 mitogen-activated protein (MAP) kinase signaling pathway. The 1,8-naphthyridinone core has been integral in the design of inhibitors targeting this pathway.[3][4] The 4-position of the naphthyridinone ring is a key point for modification to achieve potent and selective inhibition.
Multi-Kinase Inhibitors (e.g., TAS-115/Pamufetinib): The multi-kinase inhibitor TAS-115 (Pamufetinib) is a testament to the potential of the 1,8-naphthyridinone scaffold. This compound targets VEGFR and c-Met, kinases crucial for tumor angiogenesis and metastasis. The synthesis of such complex molecules often relies on the strategic derivatization of a core intermediate like this compound.
Visualizing the Role in Kinase Inhibition
Caption: Synthetic pathway from the chloro-intermediate to a kinase inhibitor.
Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[5] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of these cells, making PDE4 inhibitors attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Substituted 1,8-naphthyridin-2(1H)-ones have been identified as a novel class of potent and selective PDE4 inhibitors.[6]
The development of these inhibitors often involves the derivatization of the 4-position of the naphthyridinone ring to optimize potency and selectivity for the PDE4 enzyme.
Visualizing the PDE4 Inhibition Pathway
Caption: Mechanism of action of 1,8-naphthyridin-2-one based PDE4 inhibitors.
Synthetic Protocols
The following protocols provide a comprehensive guide to the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
This protocol is based on the thermal cyclization of a Michael addition product.[6]
Materials:
-
2-Aminopyridine
-
Methyl propiolate
-
Dowtherm-A
-
Methanol
-
Hexane
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in methanol. Add methyl propiolate (1.1 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, methyl 3-(pyridin-2-ylamino)acrylate, can be purified by recrystallization from a methanol/hexane mixture to yield a light yellow solid.
-
Thermal Cyclization: In a high-temperature reaction vessel, add the purified methyl 3-(pyridin-2-ylamino)acrylate to Dowtherm-A. Heat the mixture to 250 °C for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated product, 4-hydroxy-1,8-naphthyridin-2(1H)-one, is collected by filtration, washed with hexane, and dried under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the hydroxy precursor using phosphorus oxychloride.[4][7]
Materials:
-
4-Hydroxy-1,8-naphthyridin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
Procedure:
-
Reaction Setup: In a fume hood, suspend 4-hydroxy-1,8-naphthyridin-2(1H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Heat the stirred mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Quenching and Isolation: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Reaction: Add the degassed dioxane/water solvent mixture via syringe. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,8-naphthyridin-2(1H)-one.
Visualizing the Suzuki-Miyaura Coupling Workflow
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Chloro-1,8-naphthyridin-2(1H)-one as a Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The 1,8-Naphthyridinone Scaffold as a Privileged Structure in Kinase Inhibition
The 1,8-naphthyridinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Derivatives of this structure have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5] A growing body of evidence highlights the potential of the 1,8-naphthyridinone scaffold in the design of potent and selective kinase inhibitors.[6][7] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar structure of the 1,8-naphthyridinone ring system allows it to function as an effective ATP-competitive inhibitor, binding to the hinge region of the kinase ATP-binding pocket.
This document provides detailed application notes and protocols for the investigation of 4-Chloro-1,8-naphthyridin-2(1H)-one , a representative member of this class, as a kinase inhibitor. While specific kinase targets for this exact molecule are still under extensive investigation, this guide is based on the activities of structurally related compounds, such as inhibitors of cell cycle-regulating kinases like PKMYT1 and CDK1.[6][7]
Mechanism of Action: Targeting Cell Cycle Progression
Based on the activity of similar 1,8-naphthyridinone derivatives, a plausible mechanism of action for this compound is the inhibition of kinases that are critical for cell cycle control, particularly at the G2/M transition.[6] One such key regulator is PKMYT1, a kinase that phosphorylates and inactivates CDK1, thereby preventing entry into mitosis. Inhibition of PKMYT1 would lead to the premature activation of the CDK1/Cyclin B1 complex, forcing cells into mitosis without proper preparation, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.
Diagram of the Postulated Signaling Pathway
Caption: Postulated mechanism of G2/M checkpoint abrogation by this compound.
Quantitative Data: In Vitro Kinase Inhibitory Profile (Illustrative)
The following table presents hypothetical inhibitory concentration (IC50) values for this compound against a panel of cell cycle-related kinases. This data is for illustrative purposes to demonstrate the potential potency and selectivity of the compound.
| Kinase Target | IC50 (nM) | Assay Type |
| PKMYT1 | 85 | LanthaScreen™ TR-FRET |
| CDK1/Cyclin B | 250 | ADP-Glo™ |
| Aurora B | 1,200 | ADP-Glo™ |
| PLK1 | >10,000 | ADP-Glo™ |
| WEE1 | 3,500 | ADP-Glo™ |
Note: The above data is representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Time-Resolved FRET)
This protocol is adapted for determining the IC50 value of this compound against a target kinase, such as PKMYT1, using a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format like the LanthaScreen® platform.[8]
A. Materials and Reagents:
-
Kinase: Recombinant human PKMYT1.
-
Substrate: Fluorescein-labeled peptide substrate specific for the kinase.
-
Antibody: Terbium-labeled phosphospecific antibody that recognizes the phosphorylated substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Stop Solution: TR-FRET dilution buffer containing EDTA.
-
Plate: Low-volume 384-well assay plate (e.g., Corning #3676).
-
Plate Reader: TR-FRET capable plate reader.
B. Experimental Workflow Diagram:
Caption: Workflow for the in vitro TR-FRET kinase assay.
C. Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Create an intermediate dilution series in 100% DMSO.
-
From this, prepare a 4X final concentration series in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Preparation: Add 2.5 µL of the 4X compound dilutions to the wells of a 384-well plate.[8] Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Addition: Prepare the kinase at a 4X concentration in assay buffer. Add 2.5 µL of the 4X kinase solution to each well (except "no enzyme" controls).
-
Reaction Initiation: Prepare a 2X solution of the substrate and ATP in assay buffer. The ATP concentration should be at the apparent Km for the kinase. Initiate the kinase reaction by adding 5 µL of this mixture to all wells. The final reaction volume is 10 µL.[8]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Prepare a 2X stop/detection solution containing the Terbium-labeled antibody and EDTA in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the reaction.
-
Final Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (fluorescein) and donor (terbium) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for G2/M Checkpoint Abrogation
This protocol uses flow cytometry to determine if this compound can force cells to bypass the G2/M checkpoint, a hallmark of inhibitors targeting kinases like PKMYT1 or WEE1.
A. Materials and Reagents:
-
Cell Line: A suitable cancer cell line, e.g., HL-60 (human promyelocytic leukemia) or HCT116 (human colon carcinoma).[1][7]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Synchronizing Agent: Nocodazole (a microtubule inhibitor that arrests cells in G2/M).
-
Compound: this compound, dissolved in DMSO.
-
Fixative: Ice-cold 70% ethanol.
-
Staining Solution: PBS containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometer: Equipped with a 488 nm laser.
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of the experiment. Allow them to adhere overnight.
-
Cell Synchronization: Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to arrest a significant population of cells at the G2/M checkpoint.
-
Inhibitor Treatment:
-
Keep one set of plates with the nocodazole block (positive control for G2/M arrest).
-
For the experimental wells, wash the cells twice with warm PBS to remove the nocodazole.
-
Add fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 12 hours) to observe checkpoint override.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution on a flow cytometer. A decrease in the G2/M population and a potential increase in the sub-G1 (apoptotic) population or evidence of mitotic catastrophe (multinucleated cells) in the inhibitor-treated samples compared to the nocodazole-arrested control indicates checkpoint abrogation.[7]
Trustworthiness and Self-Validation
-
Orthogonal Assays: The validity of the kinase inhibition findings should be confirmed using orthogonal methods. For instance, an enzymatic assay using a different technology (e.g., ADP-Glo™, which measures ATP consumption) can corroborate the TR-FRET results.
-
Cellular Target Engagement: To confirm that the compound engages its target in a cellular context, a Western blot analysis can be performed. For a PKMYT1 inhibitor, one would expect to see a decrease in the inhibitory phosphorylation of CDK1 (e.g., at Tyr15) in cells treated with this compound.
-
Positive and Negative Controls: All assays must include appropriate controls. Staurosporine is often used as a non-selective, potent kinase inhibitor positive control. "No enzyme" and vehicle (DMSO) controls are essential for data normalization and validation.
References
-
protocols.io. (2023). In vitro kinase assay. Nature Structural & Molecular Biology. [Link]
-
NIH. (n.d.). In vitro NLK Kinase Assay. PMC. [Link]
-
Acta Chimica Slovenica. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
-
PubMed. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. [Link]
-
PubMed. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
-
Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. [Link]
-
PubMed. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]
-
PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]
-
NIH. (n.d.). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. [Link]
-
PubChem. (n.d.). Pagoclone | C23H22ClN3O2 | CID 131664. [Link]
-
Wikipedia. (n.d.). Pagoclone. [Link]
-
PubMed. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. [Link]
-
PubMed. (2013). Anti-inflammatory activity of a naphthyridine derivative...[Link]
-
chemeurope.com. (n.d.). Pagoclone. [Link]
-
MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor...[Link]
-
NIH. (n.d.). Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]
-
NIH. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]
-
gsrs. (n.d.). PAGOCLONE. [Link]
Sources
- 1. Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Assessing Cell Viability Following Treatment with 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction: Characterizing the Cellular Impact of 4-Chloro-1,8-naphthyridin-2(1H)-one
This compound is a novel small molecule inhibitor with potential therapeutic applications. As with any new investigational compound, a thorough understanding of its effects on cellular health is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess cell viability and elucidate the potential mechanisms of action of this compound in vitro.
The selection of an appropriate cell viability assay is critical and should be guided by the experimental question at hand.[1][2][3] This guide will detail several key assays, from those that measure metabolic activity to those that specifically identify apoptotic or necrotic cell death pathways. For each assay, we will provide the scientific rationale, detailed step-by-step protocols, and guidance on data interpretation.
I. Foundational Assays: Assessing Metabolic Viability
Metabolic assays are often the first step in evaluating the cytotoxic or cytostatic effects of a compound. These assays quantify the metabolic activity of a cell population, which in many cases correlates with the number of viable cells.[2]
A. MTT Assay: A Classic Colorimetric Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method to assess cell viability.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
B. XTT Assay: A Soluble Formazan Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.
Principle: Similar to MTT, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[9] The water-soluble nature of the XTT formazan simplifies the protocol.
Detailed Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[10]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.[10]
-
Data Acquisition: Measure the absorbance of the soluble formazan at a wavelength of 450-500 nm.[9] A reference wavelength of ~660 nm should be used for background correction.[11]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases. | Reduction of yellow XTT to orange, soluble formazan by mitochondrial dehydrogenases.[9] |
| Formazan Product | Insoluble in water, requires a solubilization step.[8] | Soluble in water, no solubilization step needed. |
| Endpoint | Colorimetric; absorbance measured at ~570 nm. | Colorimetric; absorbance measured at ~450 nm.[11] |
| Advantages | Inexpensive, well-established. | Simpler and faster protocol, less prone to errors from the solubilization step. |
| Considerations | Solubilization step can introduce variability. | Reagents can be more expensive. |
II. Delving Deeper: Mechanistic Cell Death Assays
While metabolic assays provide a general measure of cell viability, they do not distinguish between different modes of cell death. To understand how this compound may be inducing cell death, more specific assays are required.
A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[12][15] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.[12] Therefore, PI can enter and stain late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Experimental Workflow and Data Interpretation:
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[13] Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15] Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a PI working solution (e.g., 100 µg/mL) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
B. Caspase Activity Assays: Probing the Apoptotic Cascade
Caspases are a family of proteases that are key mediators of apoptosis.[16] Measuring the activity of specific caspases can provide further evidence that this compound induces apoptosis.
Principle: Caspase activity assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a reporter molecule, either a chromophore or a fluorophore.[16][17] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[17]
Detailed Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Lysis: After treatment, harvest and lyse the cells in a chilled lysis buffer to release the cellular contents, including caspases.[17][18]
-
Assay Setup: In a 96-well plate, add cell lysate to a reaction buffer containing DTT and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[17][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[17] The increase in fluorescence is proportional to the caspase-3 activity.
III. Investigating Oxidative Stress: Measurement of Intracellular Reactive Oxygen Species (ROS)
Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Principle: The most common method for measuring intracellular ROS utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[19] Once inside the cell, cellular esterases deacetylate H₂DCFDA to the non-fluorescent H₂DCF.[20] In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21]
Detailed Protocol: Intracellular ROS Measurement
-
Cell Preparation and Treatment: Culture and treat cells with this compound.
-
Probe Loading: After treatment, wash the cells with a suitable buffer (e.g., HBSS) and then incubate them with H₂DCFDA (typically 5-10 µM) in the dark at 37°C for 30-45 minutes.[19][22]
-
Washing: Remove the H₂DCFDA solution and wash the cells to remove any excess probe.
-
Data Acquisition: The fluorescence of DCF can be measured using a fluorescence microscope, a microplate reader, or by flow cytometry.[22] For flow cytometry, use the FITC channel (excitation ~490 nm, emission ~525 nm).[23]
IV. Data Analysis and Interpretation
For dose-response experiments, calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
For mechanistic studies, compare the percentage of apoptotic/necrotic cells, caspase activity, or ROS levels in treated cells to the control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the effects of this compound on cell viability. By employing a combination of metabolic and mechanistic assays, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its mode of action. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.[24] Furthermore, multiplexing assays can provide more comprehensive data from a single experiment.[25][26]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Sridhar, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (127), 56233. Retrieved from [Link]
-
PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]
-
University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Sarosiek, K. A., & Fraser, D. M. (2013). Caspase Protocols in Mice. In Methods in molecular biology (Clifton, N.J.) (Vol. 1004, pp. 221–233). Humana Press. Retrieved from [Link]
-
Ryan, J., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]
-
Lorenz, T., et al. (2018). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1683, 131-143. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to measure ROS in treated cells?. Retrieved from [Link]
-
Lorenz, T., et al. (2018). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1683, 131-143. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
Sources
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. Cell viability assay selection guide | Abcam [abcam.com]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. Intracellular ROS Assay [cellbiolabs.com]
- 22. antbioinc.com [antbioinc.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocols: Investigating 4-Chloro-1,8-naphthyridin-2(1H)-one in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold in Oncology
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] Derivatives of this scaffold have been shown to target various key players in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, FGFR), casein kinase 2, and DNA repair enzymes.[3] This diverse range of molecular targets underscores the versatility of the 1,8-naphthyridine framework in the development of novel cancer therapeutics. This application note focuses on a specific derivative, 4-Chloro-1,8-naphthyridin-2(1H)-one, outlining its potential mechanism of action and providing detailed protocols for its evaluation in cancer cell line studies. While direct studies on this particular compound are emerging, its structural similarity to known anticancer agents of the same class suggests it may function as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[4][5]
Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality
We hypothesize that this compound exerts its anticancer effects through the inhibition of PARP enzymes. PARP proteins are crucial for the repair of single-strand DNA breaks.[4][5] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to an accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.[4] PARP inhibitors block the ability of cancer cells to repair their damaged DNA, preventing them from dividing and leading to their demise.[4]
The proposed mechanism involves the binding of this compound to the catalytic domain of PARP, preventing it from repairing DNA nicks. When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into double-strand breaks. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with compromised homologous recombination (e.g., BRCA-mutant cancers), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.
Caption: Proposed mechanism of this compound via PARP inhibition.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for assessing the anticancer activity of this compound in various cancer cell lines. It is recommended to use a panel of cell lines, including those with known DNA repair deficiencies (e.g., BRCA-mutant cell lines like MDA-MB-436 or HCC1937) and proficient counterparts (e.g., MCF-7).
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50). The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Treatment with DNA-damaging agents often leads to cell cycle arrest at specific checkpoints.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol[13]
-
PBS
-
Propidium Iodide staining solution (50 µg/mL PI in PBS)[13]
-
RNase A solution (100 µg/mL in PBS)[13]
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described in the apoptosis protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[14][15]
-
Incubate on ice for at least 30 minutes.[14] Cells can be stored at -20°C for several weeks.[15]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Expected Data and Interpretation
The following tables summarize the expected outcomes from the described experiments, based on the proposed mechanism of action for this compound.
Table 1: Hypothetical IC50 Values (µM) after 48h Treatment
| Cell Line | BRCA Status | Expected IC50 (µM) |
| MDA-MB-436 | Mutant | < 5 |
| HCC1937 | Mutant | < 5 |
| MCF-7 | Wild-Type | > 20 |
| HeLa | Wild-Type | > 20 |
Table 2: Expected Apoptosis and Cell Cycle Distribution Changes in a BRCA-Mutant Cell Line (e.g., MDA-MB-436) after 24h Treatment
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 | % S | % G2/M |
| Vehicle Control | < 5% | < 5% | ~55% | ~25% | ~20% |
| Compound (IC50) | > 20% | > 15% | ~40% | ~15% | ~45% |
Conclusion
This compound represents a promising compound for investigation in cancer cell line studies due to its 1,8-naphthyridine core, a scaffold known for its anticancer properties. The protocols detailed in this application note provide a robust framework for evaluating its efficacy and elucidating its mechanism of action, which is hypothesized to involve PARP inhibition. The expected results, particularly the selective cytotoxicity towards DNA repair-deficient cancer cells and the induction of apoptosis and G2/M cell cycle arrest, would provide strong evidence for its therapeutic potential.
References
- Asha, K., & Nithya, M. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101531.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-941.
-
ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. Retrieved from [Link]
- Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7764-7771.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
- Li, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
-
PrepChem.com. (n.d.). Synthesis of 4-Chloro-1,2-Dihydro-1-Methyl-2-Oxo-1,8-Naphthyridine-3-Carboxylic Acid, Ethy Ester. Retrieved from [Link]
- Hsieh, M.-C., et al. (2012). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Molecules, 17(12), 14728-14744.
-
Wikipedia. (n.d.). Pagoclone. Retrieved from [Link]
- Bazin, M.-A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 283-296.
- Hsieh, M.-C., et al. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 259(2), 219-226.
- Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3745-3752.
- Kumar, V., et al. (2012). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 13(3), 329-336.
- Nanda, G., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18994-19003.
- El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 789-799.
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors?. Retrieved from [Link]
- O'Connor, M. J. (2015). Therapeutic Potential of PARP Inhibitors in the Treatment of Gastrointestinal Cancers. Cancers, 7(4), 2025-2045.
-
Cancer Research UK. (n.d.). PARP Inhibitors | Targeted cancer drugs. Retrieved from [Link]
- Westin, S. N., & Coleman, R. L. (2018). Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer.
- de Oliveira, R. B., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223.
- Szymański, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2005.
-
National Center for Biotechnology Information. (n.d.). Olaparib. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). PAGOCLONE. Retrieved from [Link]
Sources
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. vet.cornell.edu [vet.cornell.edu]
The Evolving Landscape of 1,8-Naphthyridine Derivatives in Preclinical Disease Models: A Guide for Researchers
For Immediate Release
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the burgeoning role of 1,8-naphthyridine derivatives in animal models of disease. While direct, extensive research on the specific compound 4-Chloro-1,8-naphthyridin-2(1H)-one in in-vivo disease models is not extensively documented in publicly available literature, its structural motif is a key component of a wide array of biologically active molecules. This guide will, therefore, focus on the broader class of 1,8-naphthyridine derivatives, providing a framework for their application in preclinical research based on existing studies of analogous compounds.
Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,8-naphthyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This nitrogen-containing fused ring system serves as a foundational structure for compounds targeting a range of therapeutic areas, including cancer, inflammation, and neurological disorders.[1] Its ability to interact with various biological targets makes it a "privileged structure" in drug discovery.
Derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of pharmacological effects, such as:
-
Anticancer and Immunomodulatory Activities: Certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines.[2]
-
Anti-inflammatory Properties: Novel 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides have exhibited significant anti-inflammatory activity in rat models of edema.[3] Other derivatives have also shown potent anti-inflammatory and analgesic effects.[4][5]
-
Antimicrobial Effects: The 1,8-naphthyridine structure is the basis for several antibacterial drugs, with derivatives showing efficacy against a range of bacteria.[6][7]
-
Neurological Applications: Derivatives like pagoclone, a GABAA receptor partial agonist, have been investigated for their anxiolytic properties.[8][9]
General Considerations for In Vivo Studies with 1,8-Naphthyridine Derivatives
While specific protocols for this compound are not available, the following general principles, derived from studies on related compounds, should guide the design of animal model experiments.
Formulation and Administration
The choice of vehicle and route of administration is critical for ensuring bioavailability and minimizing local irritation.
-
Vehicle Selection: For oral administration, derivatives are often formulated in aqueous solutions containing suspending agents like carboxymethylcellulose or surfactants like Tween 80 to improve solubility. For intraperitoneal or intravenous injections, sterile saline or phosphate-buffered saline (PBS) are common choices, potentially with a co-solvent like DMSO if solubility is a concern. It is crucial to conduct preliminary vehicle toxicity studies.
-
Route of Administration: The route will depend on the therapeutic target and the compound's pharmacokinetic properties. Oral gavage is common for systemic effects, while intraperitoneal injections can offer more rapid absorption.
Dosing and Toxicity
-
Dose-Ranging Studies: A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a biological response without overt toxicity.
-
Toxicity Monitoring: Animals should be closely monitored for signs of toxicity, including weight loss, changes in behavior, and any signs of distress.
Application in Specific Disease Models
The following sections outline potential applications and generalized protocols for 1,8-naphthyridine derivatives in various disease models.
Cancer Models
Rationale: Many 1,8-naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro.[2][10] Some have been investigated as inhibitors of key cancer-related proteins like Hsp90.[11]
Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., MIAPaCa for pancreatic cancer, K-562 for leukemia) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[2]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain, allowing for the study of the compound's interaction with the immune system.
Experimental Protocol (General Xenograft Model):
-
Cell Culture: Grow the selected human cancer cell line under standard conditions.
-
Animal Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize mice into control and treatment groups. Administer the 1,8-naphthyridine derivative (formulated as described above) at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Parameter | Control Group | Treatment Group |
| Initial Tumor Volume (mm³) | X ± SD | Y ± SD |
| Final Tumor Volume (mm³) | A ± SD | B ± SD |
| Tumor Growth Inhibition (%) | - | Calculated |
| Change in Body Weight (%) | C ± SD | D ± SD |
Inflammatory Disease Models
Rationale: Several 1,8-naphthyridine derivatives have shown potent anti-inflammatory effects by modulating inflammatory mediators.[3][4][12]
Animal Models:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation.[3][4]
-
Lipopolysaccharide (LPS)-Induced Endotoxemia: A model of systemic inflammation.[12]
Experimental Protocol (Carrageenan-Induced Paw Edema in Rats):
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions.
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Compound Administration: Administer the 1,8-naphthyridine derivative or vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity in a rat paw edema model.
Neurological Disorder Models
Rationale: The anxiolytic effects of the 1,8-naphthyridine derivative pagoclone are mediated through its action on GABAA receptors.[8][9][13] This suggests that other derivatives could be explored for their effects on the central nervous system.
Animal Models:
-
Elevated Plus Maze (EPM): A standard test for anxiety-like behavior in rodents.
-
Marble Burying Test: A model for assessing anxiety and obsessive-compulsive-like behavior.[14]
Experimental Protocol (Elevated Plus Maze in Mice):
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer the 1,8-naphthyridine derivative or vehicle at a predetermined time before testing (e.g., 30 minutes).
-
EPM Test: Place the mouse in the center of the elevated plus maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Behavioral Recording: Record the time spent in the open arms versus the closed arms and the number of entries into each arm using an automated tracking system or by a trained observer.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathway (Hypothetical for anxiolytic 1,8-naphthyridine derivatives):
Caption: Hypothetical signaling pathway for a GABAA receptor-modulating 1,8-naphthyridine derivative.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold represents a versatile platform for the development of novel therapeutics. While research on This compound in animal models is currently limited, the extensive literature on its derivatives provides a strong foundation for future investigations. Researchers are encouraged to use the general protocols and considerations outlined in this guide as a starting point for their in vivo studies. Further research into the specific biological activities, mechanism of action, and pharmacokinetic profile of this compound is warranted to unlock its full therapeutic potential.
References
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. [Link]
-
Anonymous. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Retrieved from [Link]
-
Anonymous. (2013). Anti-inflammatory activity of a naphthyridine derivative... PubMed. Retrieved from [Link]
-
Anonymous. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Retrieved from [Link]
-
Anonymous. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Modafinil.pl. Retrieved from [Link]
-
Kuroda, T., et al. (1992). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry, 35(6), 1130-6. [Link]
-
Madaan, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]
-
Al-Amiery, A. A. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures, 12(3), 633-641. [Link]
-
Narender, A., et al. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. Journal of the Chilean Chemical Society, 54(4), 473-475. [Link]
-
Anonymous. (n.d.). Pagoclone. Wikipedia. Retrieved from [Link]
-
Zorrilla, E. P., et al. (2010). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of... Journal of Pharmacology and Experimental Therapeutics, 333(2), 571-581. [Link]
-
Di Braccio, M., et al. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[2][10][11]triazolo[4,3-a][1][10]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-35. [Link]
-
Le-Dévéhat, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-23. [Link]
-
Di Braccio, M., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[2][10][11]triazolo[4,3-a][1][10]naphthyridine-6-carboxamides... European Journal of Medicinal Chemistry, 86, 394-405. [Link]
-
Xu, D., et al. (2008). MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 326(3), 754-63. [Link]
-
Anonymous. (n.d.). PAGOCLONE. GSRS. Retrieved from [Link]
-
Anonymous. (n.d.). Pagoclone. PubChem. Retrieved from [Link]
-
Witkin, J. M. (2008). Animal models of obsessive-compulsive disorder. Current Protocols in Neuroscience, Chapter 9, Unit 9.30. [Link]
-
Anonymous. (n.d.). PAGOCLONE. GSRS. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) [1,2,4]triazolo[4,3-a][1, 8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 8. flmodafinil.pl [flmodafinil.pl]
- 9. Pagoclone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Animal models of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Quantification of 4-Chloro-1,8-naphthyridin-2(1H)-one
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 4-Chloro-1,8-naphthyridin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutically active compounds. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrix applications. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility in accordance with industry standards.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound belonging to the naphthyridine family, a scaffold present in numerous antibacterial agents.[1] As a critical synthetic intermediate, its purity and concentration directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, access to reliable and accurate analytical methods for its quantification is paramount for process optimization, reaction monitoring, quality assurance, and regulatory compliance.
This guide moves beyond a simple recitation of steps. It delves into the causality of the chosen methodologies, grounding them in established analytical principles and regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines.[2][3]
Method Selection: A Dichotomy of Purpose
The choice of an analytical method is dictated by its intended purpose. For the quantification of this compound, we address two common scenarios:
-
Routine Analysis & Quality Control: In this context, attributes like robustness, cost-effectiveness, and ease of implementation are critical. A Reversed-Phase HPLC method with UV detection is the industry standard, offering excellent performance for assay and purity determinations where the analyte is present at relatively high concentrations. The naphthyridinone core possesses a strong UV chromophore, making it well-suited for this detection technique.[4]
-
Trace-Level Analysis & Complex Matrices: When quantifying residual intermediates, characterizing low-level impurities, or analyzing samples from complex biological or environmental matrices, sensitivity and selectivity become the primary drivers. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled performance, capable of detecting the analyte at picogram levels with high confidence by monitoring specific precursor-to-product ion transitions.[5][6]
Application & Protocol I: HPLC-UV for Routine Quantification
This method is designed as a stability-indicating assay, capable of quantifying this compound in the presence of its potential degradation products and process-related impurities.[7][8]
Scientific Principle: Reversed-Phase Chromatography
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent content (acetonitrile) in the mobile phase, moderately polar compounds like this compound, which are initially retained on the column, begin to elute. The acidic modifier (formic acid) ensures the analyte is in a consistent, neutral, or protonated state, which is crucial for achieving sharp, symmetrical peak shapes.
Experimental Protocol
A. Instrumentation & Consumables
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size (or similar).
-
Data Acquisition & Processing Software (e.g., Empower™, Chromeleon™).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, formic acid, and ultrapure water.
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh the sample (e.g., reaction mixture, intermediate powder) and dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
C. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column Temperature | 35 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 5 µL | | Detection Wavelength | 254 nm (or λmax determined by DAD) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 10.0 | 90 | | | 12.0 | 90 | | | 12.1 | 10 | | | 15.0 | 10 |
D. Data Analysis & Quantification
-
Inject the diluent (blank), followed by the calibration standards and sample solutions.
-
Integrate the peak area for this compound.
-
Construct a linear calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration in the sample solution using the regression equation from the calibration curve.
Performance Characteristics (Example Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | 1 - 100 µg/mL | R² > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~0.5 µg/mL |
Workflow Visualization
Caption: High-level workflow for HPLC-UV quantification.
Application & Protocol II: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for applications requiring low detection limits, such as impurity analysis, pharmacokinetic studies, or environmental monitoring. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.
Scientific Principle: Tandem Mass Spectrometry
After chromatographic separation, molecules are ionized, typically via Electrospray Ionization (ESI). In the mass spectrometer, the first quadrupole (Q1) is set to select only the protonated molecular ion of our analyte ([M+H]⁺), known as the precursor ion. This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only for specific, characteristic fragment ions, known as product ions. This specific precursor-to-product transition is a unique signature of the analyte, virtually eliminating interference from co-eluting matrix components.
Experimental Protocol
A. Instrumentation & Consumables
-
LC-MS/MS System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UHPLC format for faster analysis).
-
All other consumables are as listed in Section 3.2.A, ensuring mobile phases are made with LC-MS grade reagents.
B. Preparation of Solutions
-
Mobile phases and diluent are identical to those in Section 3.2.B.
-
Calibration Standards: Due to the high sensitivity, a lower concentration range is required (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Sample Solution: Prepare the sample to a theoretical concentration within the ng/mL range.
C. LC-MS/MS Conditions
Liquid Chromatography: | Parameter | Setting | | :--- | :--- | | Column Temperature | 40 °C | | Flow Rate | 0.4 mL/min | | Injection Volume | 2 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |
Mass Spectrometry (Hypothetical Parameters): | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 400 °C | | Precursor Ion (Q1) | m/z 181.0 (for C₈H₅ClN₂O) | | MRM Transitions | Product Ion (Q3) | Collision Energy (eV) | | | m/z 153.0 (Quantifier) | 20 | | | m/z 125.0 (Qualifier) | 25 |
D. Data Analysis & Quantification
-
Analysis is performed as in the HPLC method, but integration is based on the chromatogram generated from the quantifier MRM transition.
-
The qualifier ion must be present at a consistent ratio to the quantifier ion for positive identification.
Performance Characteristics (Example Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | 0.1 - 50 ng/mL | R² > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (% RSD) | ≤ 5.0% | 2.5% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~0.05 ng/mL |
Workflow Visualization
Caption: High-level workflow for LC-MS/MS quantification.
Method Validation: The Pillar of Trustworthiness
Every analytical protocol must be a self-validating system.[9] Validation demonstrates that the method is suitable for its intended purpose.[3] All validation experiments should be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined by ICH Q2(R2) guidelines.[2][3]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For stability-indicating methods, this involves forced degradation studies (acid, base, oxidation, thermal, photolytic stress) to ensure degradants do not co-elute with the main peak.[2][7]
-
Linearity: Demonstrates a direct proportional relationship between analyte concentration and the analytical response over a defined range.[2]
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.[2]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.[10]
Validation Process Flow
Caption: Logical flow for analytical method validation per ICH guidelines.
Conclusion
This guide details two complementary methods for the robust quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, offering a balance of performance, cost, and simplicity. For applications demanding the utmost sensitivity and selectivity, the LC-MS/MS method provides superior performance, enabling trace-level quantification in complex sample types. The successful implementation and validation of these methods will ensure high-quality data, supporting confident decision-making throughout the drug development lifecycle.
References
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- A Flexible 1,8-Naphthyridyl Derivative and Its Zn(II) Complexes: Synthesis, Structures, Spectroscopic Properties. (n.d.).
-
RosDok. (2013, January 15). Synthesis and Characterization of Benzo-[11][12]-naphthyridine-4(1H). Retrieved from
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features.
- vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.
- University of Vienna - u:cris-Portal. (n.d.). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS.
- ResearchGate. (2019, November 23). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
- ResearchGate. (2025, August 6). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS.
- Wikipedia. (n.d.). 1,8-Naphthyridine.
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Molecular Docking of 1,8-Naphthyridine Derivatives
Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, represents a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of nitrogen atoms capable of forming crucial hydrogen bonds have made it a versatile framework for designing therapeutic agents.[1][2] Over the past several decades, derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
The mechanism of action for many 1,8-naphthyridine derivatives involves the inhibition of key protein targets. For instance, their antibacterial effects often stem from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7] In the realm of oncology, these compounds have been shown to target various protein kinases and topoisomerase II, proteins that play critical roles in cell cycle progression and proliferation.[8][9][10]
Molecular docking has emerged as an indispensable computational tool in the rational design and optimization of 1,8-naphthyridine-based inhibitors. By predicting the binding conformation and affinity of a ligand within the active site of a target protein, docking studies provide invaluable insights into the molecular basis of inhibition. This, in turn, guides the synthesis of novel derivatives with improved potency and selectivity. This application note provides a comprehensive guide to performing molecular docking studies of 1,8-naphthyridine derivatives against relevant protein targets, with a focus on practical protocols and data interpretation.
I. Selecting a Protein Target for 1,8-Naphthyridine Derivatives
The choice of a protein target is contingent on the therapeutic area of interest. The diverse biological activities of 1,8-naphthyridines offer a wide array of potential targets.
Table 1: Prominent Protein Targets for 1,8-Naphthyridine Derivatives
| Therapeutic Area | Protein Target(s) | PDB ID (Example) | Rationale for Targeting | Key 1,8-Naphthyridine Scaffolds |
| Antibacterial | DNA Gyrase (Subunit A/B) | 5Y2A | Essential for bacterial DNA replication; established target for quinolone antibiotics.[7] | Nalidixic acid, Enoxacin |
| Topoisomerase IV | 3FV5 | Similar to DNA gyrase, crucial for bacterial cell division.[6] | Fluoroquinolone-like structures | |
| Anticancer | Topoisomerase II | 1ZXM | Induces DNA double-strand breaks in cancer cells, leading to apoptosis.[9] | Vosaroxin |
| Protein Kinases (e.g., EGFR, PI3K, PIM-1) | 4JPS (PI3Kα) | Often overexpressed or mutated in cancer, driving uncontrolled cell growth.[10][11][12] | Varied substituted naphthyridines | |
| Antitubercular | Enoyl-ACP reductase (InhA) | 4TZK | A key enzyme in the mycobacterial cell wall synthesis pathway.[13][14] | Naphthyridine-3-carbonitriles |
II. Pre-Docking Preparation: Ensuring Data Integrity
The quality of the input structures for both the protein and the ligand is paramount for obtaining meaningful docking results. This preparatory phase aims to create biochemically realistic models.
A. Protein Preparation Workflow
The primary goal of protein preparation is to convert a static crystal structure from the Protein Data Bank (PDB) into a state suitable for docking. This involves adding missing atoms, assigning correct protonation states, and minimizing energy to relieve any crystallographic artifacts.
Protocol 1: Protein Preparation using GROMACS
-
Obtain Protein Structure: Download the desired protein structure in PDB format from the RCSB PDB database (e.g., PDB ID: 4JPS for PI3Kα).
-
Clean the PDB File: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This can be done using a text editor or molecular visualization software like PyMOL.
-
Generate a GROMACS Topology: Use the pdb2gmx module in GROMACS to generate a topology for the protein. This step adds hydrogen atoms according to the specified force field and pH.[15][16]
-
Causality: The -ignh flag is used to ignore the hydrogen atoms already present in the PDB file and add new ones consistent with the chosen force field (e.g., CHARMM36), ensuring correct protonation states for residues like histidine at a physiological pH.[17]
-
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relax any steric clashes.
-
Self-Validation: A successful energy minimization is indicated by a smooth convergence of the potential energy to a stable minimum, which can be visualized by plotting the potential energy over time.
-
B. Ligand Preparation Workflow
The ligand, a 1,8-naphthyridine derivative in this case, must be converted into a 3D structure with appropriate charges and protonation states.
Protocol 2: Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of the 1,8-naphthyridine derivative using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.
-
Charge Assignment and PDBQT Conversion: For use with AutoDock Vina, the ligand PDB file needs to be converted to the PDBQT format, which includes partial charges and atom types. This is typically done using AutoDockTools (ADT).[18][19]
-
In ADT: Load the ligand PDB, add polar hydrogens, compute Gasteiger charges, and save as a PDBQT file.
-
Workflow Visualization
Caption: Pre-docking workflow for protein and ligand preparation.
III. Performing the Molecular Docking
With the prepared protein and ligand, the docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.[20][21][22]
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare the Receptor for Vina: In AutoDockTools, load the energy-minimized protein structure, add polar hydrogens, compute Gasteiger charges, and save as a PDBQT file.
-
Define the Binding Site (Grid Box): The search space for the docking is defined by a grid box. This box should encompass the active site of the protein. The center and dimensions of the box can be determined in ADT by selecting the residues of the active site.[23]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters for Vina.[22]
-
Run AutoDock Vina: Execute Vina from the command line, providing the configuration file.
-
Causality: Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the specified grid box, and a scoring function to estimate the binding affinity for each conformation. The exhaustiveness parameter (which can be added to the config file) controls the thoroughness of the search.
-
IV. Post-Docking Analysis and Validation
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.
A. Interpretation of Docking Results
-
Binding Affinity: The primary quantitative output is the binding affinity, typically in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Pose Analysis: The top-ranked poses should be visually inspected using software like PyMOL or Discovery Studio Visualizer. A plausible binding pose is one where the ligand makes meaningful interactions with the active site residues.
-
Interaction Analysis with LigPlot+: LigPlot+ is an excellent tool for generating 2D diagrams of protein-ligand interactions, which clearly show hydrogen bonds and hydrophobic contacts.[24][25][26][27]
-
Trustworthiness: Analyzing the interactions provides a chemical basis for the predicted binding affinity. For example, the nitrogen atoms in the 1,8-naphthyridine ring are expected to act as hydrogen bond acceptors.
-
B. Validation of the Docking Protocol
A crucial step to ensure the reliability of the docking protocol is to validate it.
Protocol 4: Docking Protocol Validation
-
Re-docking: If a co-crystallized ligand is present in the original PDB structure, extract it and dock it back into the protein's active site using the same protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.
Visualization of the Docking and Analysis Workflow
Caption: Workflow for molecular docking and subsequent analysis.
V. Case Study: Docking a 1,8-Naphthyridine Derivative into a Kinase Active Site
To illustrate the process, consider docking a hypothetical 1,8-naphthyridine-based kinase inhibitor into the ATP-binding site of PI3Kα (PDB: 4JPS).
Table 2: Interpreting Interaction Data
| Interaction Type | Key Residues in PI3Kα Active Site | Role of 1,8-Naphthyridine Moiety | Significance |
| Hydrogen Bond | Val851 (hinge region) | N1 of the naphthyridine ring acts as a hydrogen bond acceptor. | Anchors the ligand in the hinge region, a critical interaction for many kinase inhibitors.[10] |
| Hydrophobic Interaction | Trp780, Tyr836, Met922 | Substituted phenyl ring on the naphthyridine core. | Occupies the hydrophobic pocket, contributing to binding affinity and selectivity. |
| Pi-Stacking | Tyr836 | The aromatic system of the 1,8-naphthyridine scaffold. | Provides additional stabilization to the ligand-protein complex. |
By analyzing these interactions, researchers can propose modifications to the 1,8-naphthyridine scaffold to enhance binding. For example, adding a substituent that can form an additional hydrogen bond with a nearby residue could increase potency.
Conclusion
Molecular docking is a powerful computational technique that can significantly accelerate the discovery and development of novel 1,8-naphthyridine-based therapeutic agents. By providing a detailed picture of the interactions between these versatile compounds and their protein targets, docking studies enable a rational, structure-guided approach to inhibitor design. The protocols and guidelines presented in this application note offer a robust framework for researchers to conduct reliable and insightful docking studies, ultimately contributing to the advancement of new therapies for a range of diseases.
References
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. [Link]
-
Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. F. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2011). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 344(10), 617-628. [Link]
-
Ahmad, F. A., & Al-Salahi, R. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 22(12), 5994-6005. [Link]
-
Bioinformatics Insights. (2024). LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. YouTube. [Link]
-
de Oliveira, D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
Zloh, M., & Kirton, S. B. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 719. [Link]
-
Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4543-4558. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5484-5491. [Link]
-
Gapsys, V., & de Groot, B. L. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]
-
Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LigPlot+: A program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-941. [Link]
-
Rajendran, A., & Sethumadhavan, R. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 11(52), 32961-32976. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]
-
de Oliveira, D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]
-
ResearchGate. (2019). Molecular Docking via gromacs. [Link]
-
Wieder, M., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(12), 5905-5919. [Link]
-
Farhan Haq. (2022). LIGPLOT for protein-ligand interactions | Installation and working | Lecture 80. YouTube. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
-
ResearchGate. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus. [Link]
-
Baxter, C. A., et al. (2006). Lessons from Docking Validation. Journal of Medicinal Chemistry, 49(14), 4262-4274. [Link]
-
Stack Exchange. (2021). How to initiate protein-ligand docking with MD simulation tools. [Link]
-
G. A. D. A. P. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(10), 2657-2668. [Link]
-
Li, Y., et al. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. Briefings in Bioinformatics, 19(6), 1163-1175. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
-
Kumar, R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991-19000. [Link]
-
Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6479-6483. [Link]
-
Farhan Haq. (2020). How to install and use Ligplot plus for receptor ligand interactions (Simple tutorial). YouTube. [Link]
-
Jain, A. N. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(4), 1445-1452. [Link]
-
Ionescu, I. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12151. [Link]
-
Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Bioinformatics Review. (2022). Ligand complex on Gromacs Part-1 Preparation of Protein topology. YouTube. [Link]
-
GROMACS forums. (2020). Protein-ligand simulation. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]
-
Bioinformatics With BB. (2020). 2D image of protein and ligand by LigPlot+. YouTube. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. dasher.wustl.edu [dasher.wustl.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. LigPlot+ Operating Manual [ebi.ac.uk]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-1,8-naphthyridin-2(1H)-one as a Versatile Chemical Probe for Target Identification
An Application Note and Protocol Guide for Researchers
Abstract: The deconvolution of small molecule targets remains a pivotal challenge in chemical biology and drug discovery. Phenotypic screening campaigns often yield potent bioactive compounds, yet their mechanisms of action are frequently unknown. The 1,8-naphthyridinone scaffold represents a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anticancer and anti-inflammatory effects, often through the inhibition of protein kinases.[1][2] This guide details the application of a specific, functionalized derivative, 4-Chloro-1,8-naphthyridin-2(1H)-one, as a chemical probe for identifying and validating the cellular targets of this important compound class. We present two core protocols based on this scaffold: a direct covalent capture method analogous to Activity-Based Protein Profiling (ABPP) and a more universally applicable Photoaffinity Labeling (PAL) approach.[3][4]
Section 1: Profile of the Chemical Probe Scaffold
Core Structure: this compound
The utility of this molecule as a probe is rooted in its distinct chemical features. The 1,8-naphthyridinone core serves as the recognition element, providing the necessary molecular interactions to bind to specific protein targets, such as the ATP-binding pocket of kinases.[5] The critical feature for its use as a probe is the chlorine atom at the C4 position.

Figure 1. The core scaffold of this compound.
Rationale for Use in Target Identification
A well-designed chemical probe must possess three key features: a recognition element, a reactive group (or "warhead"), and a reporter tag for identification.[6][7] The this compound scaffold is an ideal starting point for building such probes.
-
The Recognition Element : The planar, nitrogen-containing ring system is adept at forming hydrogen bonds and π-stacking interactions within protein binding sites, particularly the hinge region of kinases.[5]
-
The Intrinsic Warhead : The chloro-substituent at the 4-position renders this carbon atom electrophilic. It can undergo nucleophilic aromatic substitution with suitably positioned nucleophilic amino acid residues (e.g., Cysteine, Lysine) on a target protein, forming a stable, covalent bond. This reactivity is the basis for its use in covalent ABPP-style experiments.
-
Handle for Derivatization : The lactam nitrogen at the N1 position provides a straightforward site for chemical modification. This "handle" allows for the attachment of a linker connected to a reporter tag (e.g., Biotin, a fluorophore) and, if desired, a photo-activatable crosslinker, without significantly disrupting the core binding interactions.
Section 2: Strategic Overview of Target Identification Workflows
Successful target identification requires a robust strategy that includes not only the labeling experiment itself but also rigorous validation and controls.[8][9] We present two complementary workflows built upon the this compound scaffold.
Essential Experimental Controls
To ensure that identified proteins are true, specific targets and not merely background binders, the following controls are non-negotiable:
-
Competition Control : The most critical control.[8] Samples are pre-incubated with a significant excess (e.g., 50-100 fold) of the untagged, parent compound before adding the tagged probe. A true target will show a dramatic reduction in probe labeling, as the binding site is occupied by the competitor.
-
Negative Control Probe : A probe that is structurally analogous but lacks the reactive "warhead".[9][10] For the covalent probe, this would be a 4-H or 4-methyl analog. For the PAL probe, a version without the photo-activatable group could be used. This control helps eliminate proteins that non-specifically bind to the linker or tag.
Section 3: Protocol 1 - Covalent Target Identification (ABPP)
This protocol leverages the intrinsic reactivity of the 4-chloro group to covalently label proteins with accessible nucleophilic residues in the binding pocket.
Step-by-Step Methodology
-
Proteome Preparation :
-
Culture cells of interest to ~80-90% confluency.
-
For lysate experiments, harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease/phosphatase inhibitors). Clarify lysate by centrifugation.
-
Determine protein concentration via BCA or Bradford assay.
-
-
Competition and Labeling :
-
Aliquot 1 mg of protein lysate for each condition (e.g., Vehicle, Competitor).
-
To the "Competitor" sample, add the untagged this compound to a final concentration of 100 µM. To the "Vehicle" sample, add an equivalent volume of DMSO. Incubate for 1 hour at 4°C.
-
Add the CNP-Biotin probe to all samples to a final concentration of 1-5 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation. The optimal time and concentration should be determined empirically.
-
-
Affinity Enrichment :
-
Add pre-washed high-capacity streptavidin agarose beads to each lysate sample.
-
Incubate for 2-4 hours at 4°C to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., 1% SDS, 6M Urea) is recommended.
-
-
Sample Preparation for Mass Spectrometry :
-
Perform on-bead digestion. Resuspend beads in a buffer containing a denaturant (e.g., Urea) and a reducing agent (DTT). Incubate to reduce disulfide bonds.
-
Alkylate with iodoacetamide (IAA).
-
Dilute the denaturant and add sequencing-grade trypsin. Digest overnight at 37°C.
-
Collect the supernatant containing the peptides. Acidify with formic acid and desalt using C18 StageTips.
-
-
LC-MS/MS Analysis :
-
Analyze the resulting peptides by quantitative mass spectrometry (e.g., using label-free quantification or isotopic labeling).
-
Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis :
-
Calculate the ratio of protein abundance in the Vehicle vs. Competitor samples.
-
True targets will be highly enriched in the vehicle sample and significantly depleted in the competitor sample.
-
| Parameter | Starting Recommendation | Range for Optimization | Rationale |
| Probe Concentration | 2 µM | 0.5 - 10 µM | Balance between sufficient labeling and minimizing off-target effects. |
| Competitor Excess | 50x | 20x - 200x | Must be sufficient to saturate specific binding sites. |
| Incubation Time | 2 hours (lysate) | 30 min - 4 hours | Allows for covalent bond formation; longer times risk sample degradation. |
| Wash Stringency | 1% SDS | Add Urea/High Salt | Crucial for reducing background from non-covalent binders. |
Section 4: Protocol 2 - Target Identification via Photoaffinity Labeling (PAL)
This method is indispensable when the target protein lacks a reactive nucleophile or when capturing binding events in a live-cell context is paramount.[3][11] It relies on a probe derivatized with a photo-activatable moiety (e.g., a diazirine) that, upon UV irradiation, generates a highly reactive carbene to covalently crosslink to any nearby amino acid.[6]
Step-by-Step Methodology
-
Live Cell Labeling :
-
Plate cells and grow to ~80% confluency.
-
Wash cells with serum-free media.
-
Treat cells with Vehicle (DMSO) or untagged Competitor (e.g., 100x excess) for 1 hour.
-
Add the CNP-PAL-Biotin probe (e.g., 1-10 µM final concentration) and incubate for a time sufficient to allow cell penetration and target binding (e.g., 1-4 hours).
-
-
UV Cross-linking :
-
Place the culture plates on a cold surface (e.g., an ice block) to minimize cellular stress.
-
Irradiate the cells with UV light at the appropriate wavelength (typically 350-365 nm for diazirines) for 5-30 minutes. The optimal time and energy must be determined empirically to maximize cross-linking while minimizing cell damage.
-
-
Lysis and Enrichment :
-
Immediately after irradiation, wash the cells with cold PBS and harvest.
-
Lyse the cells in a strong lysis buffer containing SDS (e.g., 1-2%) to solubilize all proteins, including membrane-bound targets.
-
Proceed with Streptavidin Enrichment, Washing, On-Bead Digestion, and LC-MS/MS analysis as described in Protocol 1 (Section 3.1, steps 3-6).
-
| Parameter | Starting Recommendation | Range for Optimization | Rationale |
| Probe Concentration | 5 µM | 1 - 20 µM | Higher concentrations may be needed for sufficient signal in live cells. |
| UV Wavelength | 365 nm (for Diazirine) | N/A | Must match the absorbance maximum of the photo-crosslinker. |
| UV Irradiation Time | 15 min | 1 - 30 min | Balance between cross-linking efficiency and UV-induced cellular damage. |
| Lysis Buffer | 1% SDS Buffer | N/A | A strong denaturing buffer is required to solubilize cross-linked complexes. |
Section 5: Target Validation and Data Interpretation
The output of a proteomics experiment is a list of candidate proteins. Rigorous downstream validation is essential to confirm these candidates as bona fide targets.
-
High-Confidence Hit Criteria : A protein is considered a high-confidence hit if it is consistently identified across biological replicates and demonstrates a significant signal reduction (>70-90%) in the presence of the competitor compound.
-
Orthogonal Validation :
-
Western Blot : Confirm the identity of a top candidate by probing for it after streptavidin pulldown. The band should be present in the probe-treated sample and absent or greatly reduced in the competitor lane.
-
Cellular Thermal Shift Assay (CETSA) : This biophysical assay measures the thermal stabilization of a protein upon ligand binding. A true target will show increased thermal stability in the presence of the parent compound.
-
Functional Assays : Use RNAi or CRISPR to deplete the candidate protein. If the protein is a true target, its depletion should phenocopy the effect of the small molecule or render the cells insensitive to it.
-
References
-
Verma, R. P., & Hansch, C. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. ResearchGate. [Link][12][13]
-
Ansari, M. A., & Lee, K. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link][3]
-
Drucker, D. J. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link][6][14]
-
Drewes, G., & Knapp, S. (2018). Target Identification Using Chemical Probes. PubMed. [Link][10]
-
Drucker, D. J. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link][11]
-
Steib, E., & Götze, S. (2018). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. [Link][8]
-
Arrowsmith, C. H., & Wrana, J. L. (Eds.). (2020). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. [Link][7]
-
Drewes, G., & Knapp, S. (2018). Target Identification Using Chemical Probes. ResearchGate. [Link][9]
-
Li, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link][4]
-
van der Vlag, R., et al. (2018). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. ResearchGate. [Link][15]
-
Li, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. [Link][16]
-
Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link][5]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
-
Zhang, H., et al. (2024). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link][17]
-
Zhang, H., et al. (2024). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. [Link][18]
-
Sharma, R., et al. (2024). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link][1]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology. [Link][2]
-
Wang, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link][19]
Sources
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
4-Chloro-1,8-naphthyridin-2(1H)-one solubility issues and solutions
Welcome, Researcher. This guide is designed to provide expert-level technical support for the common challenges associated with the handling and formulation of 4-Chloro-1,8-naphthyridin-2(1H)-one, with a primary focus on overcoming its inherent solubility limitations. As Senior Application Scientists, we understand that compound solubility is a critical bottleneck in research and development. This resource synthesizes our field experience with established scientific principles to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a heterocyclic organic compound with the chemical formula C₈H₅ClN₂O.[1] Its structure, part of the naphthyridine family, is common in medicinal chemistry and drug discovery.
The poor solubility you are likely experiencing is characteristic of many heterocyclic and aromatic compounds. This difficulty stems from several factors:
-
High Crystal Lattice Energy: The planar structure of the naphthyridine core allows for strong intermolecular π-π stacking and hydrogen bonding in its solid crystalline state. A significant amount of energy is required to break these bonds before the solute can interact with solvent molecules.
-
Molecular Polarity: The molecule possesses both polar (the lactam group, nitrogen atoms) and non-polar (the chlorinated aromatic ring) regions. This amphipathic nature can make it difficult to find a single solvent that effectively solvates all parts of the molecule.
-
Poor Wettability: The hydrophobic surfaces of the crystal can resist interaction with aqueous media, slowing down the dissolution process.
It is estimated that over 70% of new chemical entities in the drug development pipeline are poorly soluble in water, making this a common and significant challenge.[2]
Q2: I need to prepare a stock solution. What solvent should I try first?
A2: For initial stock solution preparation, it is recommended to start with polar aprotic organic solvents. Based on experience with similar heterocyclic structures, the following solvents are excellent starting points:
-
Dimethyl Sulfoxide (DMSO): Often the first choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.
-
Dimethylformamide (DMF): Another strong polar aprotic solvent that is effective for a wide range of organic molecules.
For subsequent experiments, especially those involving biological systems, these initial solvents often need to be diluted into an aqueous medium. This is a critical step where precipitation frequently occurs.
Troubleshooting Guide: Common Solubility Issues
Issue 1: My compound won't dissolve in common organic solvents at my desired concentration.
If you are struggling to achieve your target concentration even in strong organic solvents like DMSO or DMF, consider the following troubleshooting steps.
Initial Troubleshooting Workflow
This workflow guides you from the simplest to more advanced techniques to systematically address solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility.
Step 1: Apply Physical Dissolution Aids
-
Gentle Heating: For many compounds, solubility increases with temperature.[3][4][5] The dissolution process can be endothermic, meaning it requires energy input to proceed.[4][5] Try warming the solution in a water bath (e.g., 37°C to 50°C).
-
Causality: Increased thermal energy helps overcome the crystal lattice energy of the solid and increases the kinetic energy of solvent molecules, enhancing solvation.[5][6]
-
Caution: Always check the thermal stability of your compound. Prolonged heating, especially at high temperatures, can cause degradation.[6]
-
-
Sonication: Use a bath sonicator to apply ultrasonic energy.
-
Causality: Cavitation, the formation and collapse of microscopic bubbles, creates high-energy micro-environments that break apart solute aggregates and increase solvent penetration into the solid, accelerating dissolution.
-
Step 2: Perform Initial Solvent Screening
Table 1: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water, PBS | Aqueous | Poor | The hydrophobic nature of the chloro-aromatic system limits aqueous solubility. |
| DMSO, DMF | Polar Aprotic | Good to Excellent | Recommended for primary stock solutions. |
| NMP | Polar Aprotic | Good | N-Methyl-2-pyrrolidone is another strong solvent to consider. |
| Ethanol, Methanol | Polar Protic | Moderate to Poor | May require heating or sonication. Can be useful as a co-solvent.[8] |
| Acetonitrile | Polar Aprotic | Moderate to Poor | Less effective than DMSO/DMF but can be useful in some analytical applications. |
| Dichloromethane (DCM) | Non-polar | Poor | Unlikely to be effective due to the polar lactam group. |
| Ethyl Acetate | Moderately Polar | Poor | Generally insufficient for dissolving complex heterocyclic systems. |
This table provides a general guideline. Experimental verification is essential.
Issue 2: My compound dissolves in DMSO, but precipitates when diluted into my aqueous assay buffer.
This is a classic problem known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock solvent, is poorly soluble in the final aqueous medium (the anti-solvent).
Solution 1: Use a Co-solvent System
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, increases the solubility of a non-polar solute.[8][9]
Mechanism of Co-solvency: The co-solvent reduces the polarity of the overall solvent system. It disrupts the hydrogen-bonding network of water, creating a micro-environment that is more favorable for solvating the hydrophobic portions of the drug molecule.
Caption: How a co-solvent improves drug solubility in water.
Protocol: Preparing a Solution Using a Co-solvent
-
Primary Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Intermediate Dilution: Dilute the primary stock in a suitable co-solvent such as Ethanol or Polyethylene Glycol 400 (PEG 400). The goal is to reduce the final concentration of DMSO.
-
Final Dilution: Add the intermediate dilution dropwise into your final aqueous buffer while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Optimization: The final concentration of the organic solvent should be kept to a minimum (typically <1-5%) to avoid affecting the biological assay.[9] You may need to experiment with different co-solvents and final concentrations to find the optimal balance between solubility and biological compatibility.
Solution 2: Investigate pH-Dependent Solubility
The 1,8-naphthyridin-2(1H)-one structure contains nitrogen atoms that can be protonated and a lactam proton that can be deprotonated. This means its solubility is likely dependent on the pH of the medium.[7][10][11]
-
Basic Conditions: In basic pH, the lactam proton may be removed, forming an anionic salt which could be more soluble in water.
-
Acidic Conditions: In acidic pH, one of the ring nitrogens may become protonated, forming a cationic salt, which is also typically more water-soluble than the neutral form.[12]
Protocol: Basic pH-Solubility Screening
-
Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., pH 4.0, 6.0, 7.4, 9.0).
-
Add Compound: Add an excess amount of the solid compound to a small volume of each buffer.
-
Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analyze: Plot solubility versus pH to determine the optimal pH range for your experiments.
Important: Once you identify a suitable pH, you must confirm that your compound is chemically stable at that pH for the duration of your experiment.
Issue 3: Standard methods are insufficient. What advanced formulation strategies can I explore?
If co-solvents and pH adjustments are not sufficient, several advanced formulation strategies, commonly used in the pharmaceutical industry, can be adapted for research applications.[2][13][14]
1. Solid Dispersions
This technique involves dispersing the compound in an amorphous (non-crystalline) state within a hydrophilic carrier, usually a polymer.[15]
-
Causality: The amorphous form of a drug does not have a crystal lattice, so no lattice energy needs to be overcome for dissolution. This can lead to a significant increase in apparent solubility and dissolution rate.[12]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC).
-
Preparation (Lab Scale): A common method is solvent evaporation. Dissolve both the compound and the carrier polymer in a mutual organic solvent, then evaporate the solvent under vacuum. The resulting solid can then be dissolved in an aqueous medium.
2. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Causality: The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming an inclusion complex.[7] The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[16]
-
Common Types: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD is often preferred due to its higher solubility and lower toxicity.
Caption: Mechanism of solubility enhancement by cyclodextrin.
3. Particle Size Reduction (Nanosuspensions)
Reducing the particle size of the compound dramatically increases its surface-area-to-volume ratio.[8][16]
-
Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute.[5] Smaller particles have a much larger surface area, leading to a faster dissolution rate.[7][15]
-
Method: Creating a nanosuspension involves dispersing sub-micron particles of the drug in a liquid medium, stabilized by surfactants or polymers.[7][15] While requiring specialized equipment (e.g., high-pressure homogenizers or media mills), this is a powerful technique for compounds that are extremely insoluble.[8]
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Pharma Focus Asia.
- Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
- Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. (n.d.). BenchChem.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Journal of Drug Delivery and Therapeutics.
- Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012, December). Journal of Medical Pharmaceutical and Allied Sciences.
- Cosolvent. (n.d.). Wikipedia.
- A review on solubility enhancement techniques. (n.d.). SciSpace.
- Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (n.d.). ResearchGate.
- Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH.
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- This compound. (n.d.). AMERICAN ELEMENTS.
- Study of pH-dependent drugs solubility in water. (n.d.). ResearchGate.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 14. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The 1,8-naphthyridine core is a cornerstone in numerous pharmacologically active agents, including antimicrobial and anticancer drugs.[1][2] However, its synthesis, most commonly via the Friedländer annulation, can present significant challenges.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices and offer robust troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Core Principles of the Friedländer Annulation for 1,8-Naphthyridines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][3] For the synthesis of 1,8-naphthyridines, this typically involves the reaction of 2-amino-3-pyridinecarboxaldehyde (or a ketone analogue) with a carbonyl compound. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.[1]
Mastering this synthesis requires careful control over four key parameters: Catalyst, Substrate, Solvent, and Temperature.
Caption: Interplay of key parameters in 1,8-naphthyridine synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each answer provides an explanation of the underlying cause and a series of actionable steps for resolution.
Q1: My reaction has a very low yield or has failed completely. What are the primary factors to investigate?
A failed Friedländer reaction is a common issue, often stemming from one of four areas: catalyst inefficiency, poor starting material quality, incorrect solvent choice, or suboptimal temperature.
Causality Analysis: The reaction is a delicate balance between the initial aldol condensation and the subsequent cyclodehydration. If the catalyst is too weak or inappropriate for the substrate, the initial condensation may not occur. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to starting material decomposition or side reactions. The quality of the 2-amino-3-pyridinecarboxaldehyde is paramount, as it is prone to degradation and self-condensation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield 1,8-naphthyridine synthesis.
Actionable Steps:
-
Verify Starting Material: Confirm the purity of your 2-amino-3-pyridinecarboxaldehyde. Impurities from its synthesis, such as 1,8-naphthyridine itself, can inhibit the reaction.[4] If purity is questionable, purification is necessary.
-
Re-evaluate Catalyst Choice: The reaction can be catalyzed by either acid or base.[1] For many substrates, modern base catalysts offer superior performance. Recent literature strongly supports the use of choline hydroxide (ChOH) in water, which is not only environmentally benign but also highly effective, often providing excellent yields (>90%).[2][5][6] If traditional bases like KOH or NaOH fail, ChOH is an excellent alternative.
-
Optimize Solvent and Temperature: Many historical procedures use harsh organic solvents like DMF or mesitylene.[2] However, water has emerged as a highly effective solvent, particularly when paired with catalysts like ChOH.[2][5][7] For a model reaction between 2-aminonicotinaldehyde and acetone, switching from no solvent to water with 1 mol% ChOH at 50°C can increase the yield from 0% to 99%.[5][6] Solvent-free grinding with a catalyst like CeCl₃·7H₂O is another effective, green alternative.[8]
Q2: My crude product shows multiple spots on TLC. What are the likely side products and how can I minimize and remove them?
The presence of multiple byproducts is often due to self-condensation of the carbonyl partner or a lack of regioselectivity with unsymmetrical ketones. Unreacted starting materials are also common impurities.
Causality Analysis: Under basic or acidic conditions, carbonyl compounds with α-hydrogens can undergo self-aldol condensation, creating impurities that can be difficult to separate. Furthermore, when using an unsymmetrical ketone (e.g., 2-butanone), the reaction can proceed via two different enolates, leading to two isomeric 1,8-naphthyridine products.
Minimization & Purification Strategies:
-
Control Stoichiometry and Addition: To minimize self-condensation, use a slight excess of the 2-amino-3-pyridinecarboxaldehyde or employ a slow addition of the ketone to the reaction mixture.[9][10] This keeps the instantaneous concentration of the ketone low.
-
Improve Regioselectivity: The choice of catalyst can dramatically influence regioselectivity. Specialized amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high regioselectivity for the 2-substituted product.[9][10]
-
Implement an Acidic Wash: Unreacted 2-amino-3-pyridinecarboxaldehyde is basic and can be effectively removed from the crude product with a simple acidic wash.[11] Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid like 1M HCl. The basic starting material will form a water-soluble salt and move to the aqueous layer.[11]
-
Purification: If impurities persist, standard purification techniques are effective.
Frequently Asked Questions (FAQs)
Q: What is the most sustainable, "green" method for synthesizing 1,8-naphthyridines? A: Recent advancements have led to several environmentally friendly protocols. The most prominent is the use of choline hydroxide (ChOH) as a non-toxic, biocompatible catalyst in water.[2][5][13] This method avoids hazardous organic solvents, operates at mild temperatures (50°C), and often produces excellent yields, making it a superior green alternative.[2][5] Another excellent green method involves solvent-free grinding of the reactants with a reusable catalyst like CeCl₃·7H₂O at room temperature.[8]
Q: How do I choose between an acid- or base-catalyzed reaction? A: The choice is substrate-dependent, but base catalysis is more commonly reported in modern literature for its efficiency and milder conditions.
-
Base Catalysis (e.g., KOH, ChOH, basic ionic liquids) is generally preferred. It effectively promotes the initial aldol condensation between the amine and the enolizable carbonyl compound.[1][12]
-
Acid Catalysis (e.g., TFA, p-TSA) can also be effective but may require harsher conditions or lead to side reactions with sensitive functional groups.[2][9] It is often used when the carbonyl partner is less reactive.
Q: My desired product is discolored. What causes this and how can it be fixed? A: Discoloration, often appearing as a brown or yellow oil or solid, typically arises from the formation of high-molecular-weight polymeric side products or baseline impurities on a TLC plate. This is more common at higher reaction temperatures or with extended reaction times. The first line of defense is purification, starting with recrystallization for solids. If that fails, column chromatography is necessary.[11] Sometimes, treating the crude product solution with activated carbon before filtration can remove colored impurities.
Optimized Experimental Protocols
Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide in Water[2][5]
This protocol is adapted from a high-yield, gram-scale synthesis that highlights a modern, sustainable approach.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg).
-
Add deionized water (1.0 mL) and acetone (1.5 mmol, 111 µL).
-
Begin stirring the mixture and add choline hydroxide (1 mol%, ~3 µL of a 45% solution in methanol).
-
Purge the flask with an inert gas (Nitrogen or Argon) and maintain this atmosphere.
-
Heat the reaction mixture to 50°C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary. This method typically yields the product as a cream-colored solid in >95% yield.[2][5]
Protocol 2: Solvent-Free Synthesis via Grinding[8]
This protocol is ideal for its operational simplicity and minimal waste generation.
Step-by-Step Methodology:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (e.g., acetylacetone, 0.01 mol), and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.01 mol).
-
Grind the mixture vigorously with a pestle at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few minutes (5-15 min).
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 1,8-naphthyridine derivative.
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent has a profound impact on reaction efficiency. The following tables summarize data from optimization studies on the synthesis of 2-methyl-1,8-naphthyridine.
Table 1: Comparison of Catalysts in Water at 50°C (Data synthesized from[5])
| Entry | Catalyst (1 mol%) | Time (h) | Yield (%) |
| 1 | None | 12 | 0 |
| 2 | Choline Hydroxide | 6 | 99 |
| 3 | NaOH | 10 | 70 |
| 4 | KOH | 10 | 75 |
| 5 | LiOH | 12 | 65 |
Table 2: Effect of Solvent with Choline Hydroxide (1 mol%) at 50°C (Data synthesized from[2][5])
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 6 | 99 |
| 2 | Ethanol | 12 | 85 |
| 3 | Toluene | 24 | < 20 |
| 4 | None | 10 | 0 |
These data clearly demonstrate the superior performance of choline hydroxide as a catalyst in water, establishing it as a highly reliable system for the Friedländer synthesis of 1,8-naphthyridines.[5]
References
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Sarkar, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Wang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Sarkar, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]
-
Sarkar, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Wang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Hayes, B. L., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Reddy, K. S., et al. (2007). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Chemistry. Available at: [Link]
-
Singh, P. P., et al. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link]
-
Sarkar, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry. Available at: [Link]
-
Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. connectjournals.com [connectjournals.com]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-1,8-naphthyridin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-Chloro-1,8-naphthyridin-2(1H)-one. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this heterocyclic compound, providing both practical solutions and the underlying scientific principles.
Troubleshooting Guide
This section is structured to provide rapid, targeted solutions to specific experimental issues.
Issue 1: My crude this compound appears as a discolored solid/oil after synthesis.
-
Question: My reaction work-up has yielded a brown, sticky solid. What is the most appropriate first step for purification?
Answer: For a solid crude product, recrystallization is often the most effective initial purification method. The discoloration likely indicates the presence of polymeric or high-molecular-weight byproducts, which are often less soluble than the target compound in an appropriate solvent. If the product is an oil, this suggests significant impurities are depressing the melting point. In this case, attempting to triturate the oil with a non-polar solvent like hexanes or diethyl ether may induce crystallization of your target compound, leaving impurities in the solvent. If trituration fails, column chromatography is the recommended next step.
Issue 2: Poor separation or overlapping spots on Thin Layer Chromatography (TLC).
-
Question: I'm having trouble resolving my product from a major impurity on TLC, making it difficult to develop a column chromatography method. What can I do?
Answer: This is a common challenge with structurally similar impurities. Here is a systematic approach to improve your TLC separation:
-
Solvent System Optimization: The key is to modulate the polarity of your mobile phase. If your spots are too high on the plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.[1] Experiment with different solvent systems. For heterocyclic compounds, common systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/acetone.[1]
-
Employ a Ternary Solvent System: Sometimes, the addition of a third solvent in a small percentage can dramatically alter selectivity. For instance, adding 0.5-1% triethylamine to your eluent can help to reduce tailing of basic compounds on silica gel. Conversely, a small amount of acetic acid can be beneficial for acidic compounds.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be with the stationary phase. Consider using alumina TLC plates, which have different selectivity compared to silica gel.
-
Issue 3: Low recovery of this compound after recrystallization.
-
Question: I've successfully recrystallized my compound, but the yield is very low. How can I improve the recovery?
Answer: Low recovery during recrystallization is typically due to one of two factors: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[1]
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[2]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller crystals and can trap impurities.[3]
-
Solvent Selection: If your compound is still too soluble even when cold, you may need to use a different solvent or a solvent mixture. A good solvent for recrystallization is one in which your compound is highly soluble when hot and poorly soluble when cold.[2]
-
Mother Liquor Recovery: The filtrate (mother liquor) after crystallization still contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be less pure than the first.
-
Issue 4: The compound is not eluting from the silica gel column.
-
Question: I've loaded my crude product onto a silica gel column, but even with a highly polar eluent, my compound is not coming off. What's happening?
Answer: This issue typically arises when the compound is too polar for the chosen solvent system or is interacting strongly with the acidic silica gel.[4]
-
Increase Eluent Polarity Drastically: If you are using an ethyl acetate/hexanes system, switch to a more polar mixture like 5-10% methanol in dichloromethane. A gradient elution from a less polar to a more polar solvent system can be very effective.[1]
-
Test for Compound Stability: Before running a large-scale column, it's wise to test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[4]
-
Use a Different Stationary Phase: If your compound is basic, it may be irreversibly binding to the acidic silica. Consider using neutral or basic alumina, or a different type of chromatography like reverse-phase HPLC.
-
Frequently Asked Questions (FAQs)
-
Question: What are the likely impurities in a synthesis of this compound?
Answer: The impurities will largely depend on the synthetic route. However, for many syntheses of 1,8-naphthyridine cores, common impurities include unreacted starting materials, such as 2-aminopyridine derivatives, and side-products from incomplete or alternative cyclization pathways. If the synthesis involves a chlorination step, you might also have regioisomers or over-chlorinated products.
-
Question: What is the recommended method for removing unreacted 2-aminopyridine starting materials?
Answer: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is highly effective. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.
-
Question: What spectroscopic data can I expect for pure this compound?
-
¹H NMR (in DMSO-d₆): Aromatic protons in the 7.0-9.0 ppm range, and a broad singlet for the N-H proton of the lactam, likely above 10 ppm.[5]
-
LC-MS: An [M+H]⁺ ion at m/z 181.0 and an [M+2+H]⁺ ion at m/z 183.0 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.
-
-
Question: Is this compound soluble in common organic solvents?
Answer: Specific solubility data is not widely published. However, based on its structure (a polar lactam and a chlorinated aromatic system), it is expected to have moderate solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in less polar solvents like dichloromethane and ethyl acetate. It is likely to be poorly soluble in non-polar solvents like hexanes. For purification, a solvent system will likely require a mixture of a moderately polar and a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/ethanol).
Data and Protocols
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Polarity of Impurities | Recommended Starting Solvent System (v/v) | Notes |
| Less Polar | 30-50% Ethyl Acetate in Hexanes | Good for resolving non-polar byproducts. |
| Similar Polarity | 1-5% Methanol in Dichloromethane | Offers different selectivity than ethyl acetate systems. |
| More Polar | 5-10% Methanol in Dichloromethane | Effective for eluting more polar compounds. |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show precipitate formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagram
The following diagram outlines a logical workflow for selecting a purification strategy for this compound.
Caption: Purification strategy selection workflow.
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2017). A novel synthesis of substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones.
- ResearchGate. (n.d.). 1H and 13C NMR spectrum of 4CH2Cl. The presence of carbonyl ester...
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
Sources
Technical Support Center: Friedlander Synthesis of Naphthyridines
Welcome to the technical support center for the Friedlander synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedlander synthesis for 1,8-naphthyridines?
The Friedlander synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1][2] For the synthesis of 1,8-naphthyridines, the process typically starts with a 2-aminonicotinaldehyde. The reaction proceeds through two key steps:
-
Aldol-type Condensation: A base or acid catalyst facilitates the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of the 2-aminonicotinaldehyde.[1]
-
Cyclodehydration: The intermediate formed undergoes an intramolecular cyclization, where the amino group attacks the other carbonyl group, followed by dehydration to yield the aromatic 1,8-naphthyridine ring system.[1][3]
Caption: General mechanism of the Friedlander synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q2: My reaction yield is consistently low. What are the most common culprits and how can I fix them?
Low yields are a frequent challenge in the Friedlander synthesis.[4] The issue often stems from one or more of the following factors.
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrates. 2. Suboptimal Temperature: The reaction is highly sensitive to temperature. Too low, and the activation energy isn't met; too high, and degradation occurs.[4] 3. Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent, limiting interaction. | 1. Catalyst Check: Use a fresh batch of catalyst or increase the loading (e.g., from 5 mol% to 10 mol%).[4] Consider screening alternative catalysts; modern systems like ionic liquids or propylphosphonic anhydride (T3P®) can be highly effective under mild conditions.[5][6] 2. Temperature Optimization: Incrementally increase the reaction temperature in 10°C steps, monitoring progress by TLC.[7] Some modern catalysts allow the reaction to proceed efficiently at lower temperatures (e.g., 50°C), minimizing side reactions.[8] 3. Solvent Screening: Switch to a solvent that better solubilizes your starting materials. For instance, if using a non-polar solvent, try a more polar one like DMF or ethanol.[4] Greener methods using water with a suitable catalyst like choline hydroxide have also proven highly effective.[9] |
| Reaction Stalls or is Incomplete | 1. Reversible Reaction: The water produced during cyclodehydration can inhibit the reaction equilibrium, especially in acid-catalyzed syntheses.[7] 2. Steric Hindrance: Bulky substituents on either reactant can slow down the condensation or cyclization steps. | 1. Water Removal: If applicable, use a Dean-Stark apparatus to remove water as it forms. Using anhydrous reagents and solvents is also recommended.[7] 2. Increase Reaction Time/Energy: For sterically demanding substrates, longer reaction times may be necessary. Microwave irradiation can sometimes provide the energy needed to overcome steric barriers and drive the reaction to completion.[10] |
| Formation of Tar/Polymer | 1. Excessively High Temperature: Harsh conditions can cause starting materials or the product to decompose and polymerize.[4][11] 2. Prolonged Reaction Time: Leaving the reaction for too long under harsh conditions can lead to degradation. | 1. Reduce Temperature: Lower the reaction temperature to increase selectivity and minimize degradation.[4] 2. Monitor Closely: Use TLC or LC-MS to track the reaction's progress and stop it as soon as the starting material is consumed to avoid over-exposure to heat.[11] |
graph TD { A[Low Yield Observed] --> B{Check Reagent Purity & Stoichiometry}; B --> C{Review Reaction Conditions}; C --> D{Evaluate Catalyst Choice & Loading}; D --> E{Is Catalyst Known to be Effective?}; E -- No --> F[Screen Alternative Catalysts: e.g., Ionic Liquids, Lewis Acids, T3P®]; E -- Yes --> G{Optimize Temperature & Time}; G --> H{Any Improvement?}; H -- No --> I[Analyze for Side Products via TLC/LC-MS]; I --> J{Side Reactions Identified?}; J -- Yes --> K[Address Specific Side Reaction (See Below)]; H -- Yes --> L[Process Optimized]; C -- Conditions Suspect --> G; B -- Reagents OK --> C;subgraph "Key Optimization Loops" direction LR G; H; end style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
}
Caption: A general troubleshooting workflow for low yields.
Deep Dive: Key Side Reactions & Mitigation
Understanding and controlling side reactions is paramount for achieving high purity and yield.
Q3: I'm observing significant byproduct formation. What is the most common side reaction and how can I prevent it?
The most prevalent side reaction, especially under basic conditions, is the self-condensation of the active methylene ketone .[3][4] This occurs when two molecules of the ketone react with each other in an aldol condensation, competing directly with the desired reaction with the 2-aminonicotinaldehyde.
Mechanism of Self-Condensation:
-
A base removes an α-proton from the ketone to form an enolate.
-
This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the same ketone.
-
The resulting aldol adduct can then dehydrate to form an α,β-unsaturated ketone.
Caption: Self-condensation of the ketone starting material.
Mitigation Strategies:
-
Switch Catalyst Type: If using a strong base, consider switching to an acid catalyst (e.g., p-toluenesulfonic acid, molecular iodine) or a Lewis acid catalyst (e.g., In(OTf)₃), which are less likely to promote ketone self-condensation.[3][4][12]
-
Use Milder Conditions: Employing milder catalysts like choline hydroxide can favor the desired Friedlander pathway over the competing self-condensation.[9]
-
Modify Reactants: In some cases, using an imine analog of the o-aminoaryl aldehyde can prevent self-condensation side reactions.[3]
Q4: My reaction with an unsymmetrical ketone gives a mixture of products. How can I control the regioselectivity?
When using an unsymmetrical ketone (e.g., 2-butanone), cyclization can occur on either side of the carbonyl group, leading to two different regioisomeric naphthyridine products.[5][13] This is a significant challenge for purity and yield of the desired isomer.
Controlling Regioselectivity:
-
Catalyst Selection is Key: The choice of catalyst has the most profound impact. While traditional acid or base catalysts often give poor selectivity, specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide excellent regioselectivity.[13] For example, the bicyclic pyrrolidine derivative TABO has been reported to yield 1,8-naphthyridines with as high as 96:4 regioselectivity.[13] Ionic liquids have also been shown to generate exclusive products in excellent yields with unsymmetrical ketones.[5][14]
-
Slow Addition of Ketone: Increasing regioselectivity can often be achieved by the slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This maintains a low concentration of the ketone, disfavoring the kinetically faster but often less desired reaction pathway.[13]
-
Temperature Optimization: Regioselectivity can be temperature-dependent. It is often positively related to temperature, so careful optimization is required to balance selectivity with the risk of side reactions.[13]
Experimental Protocols
Protocol 1: Greener Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide
This protocol is adapted from a method demonstrating a gram-scale synthesis in water, highlighting an environmentally benign approach with high yield.[8][9]
-
Reaction Setup: To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Solvent Addition: Add 1 mL of deionized water to the flask and begin stirring.
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Reaction Conditions: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere. Heat the reaction mixture to 50°C in a water bath with continuous stirring.[1][8]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates directly from the solution.
-
Purification: Isolate the solid product by vacuum filtration. The product can be further purified by recrystallization if necessary. This method often avoids the need for column chromatography.[1][9]
References
- BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Li, S., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
- Biswal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Biswal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Li, S., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications.
- BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry.
- Jida, M. & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Request PDF on ResearchGate.
- BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
- Kumar, A., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control. New Journal of Chemistry.
- Mekky, A. E. M. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- Garella, D., et al. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you improve your yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the cyclization of a 2-aminopyridine with a malonic ester derivative to form the key intermediate, 4-hydroxy-1,8-naphthyridin-2(1H)-one. The second step is a selective chlorination of the C4-hydroxyl group. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: Cyclization to 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Question 1: My yield for the initial cyclization is very low (<30%). What are the common causes and how can I improve it?
Answer: Low yields in this Gould-Jacobs type reaction are common and typically stem from two main areas: incomplete condensation or inefficient thermal cyclization.[1]
-
Causality & Explanation: The reaction proceeds in two stages: an initial condensation of the 2-aminopyridine with diethyl malonate to form an intermediate enamine, followed by a high-temperature intramolecular cyclization to form the naphthyridinone ring.[2] If the temperature of the final cyclization step is too low or the reaction time is too short, the ring-closure will be incomplete. The reaction requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution.
-
Troubleshooting Steps:
-
Verify Cyclization Temperature: This is the most critical parameter. The cyclization requires very high temperatures, often in the range of 240-260 °C.[2] This is typically achieved using a high-boiling solvent like Dowtherm A or diphenyl ether. Ensure your heating mantle and reaction setup can consistently maintain this temperature.
-
Extend Reaction Time: If the temperature is confirmed to be optimal, consider extending the reaction time at reflux. Monitor the reaction by TLC (if a suitable system can be found) to track the disappearance of the intermediate.
-
Ensure Anhydrous Conditions: While not as critical as temperature, moisture can interfere with the initial condensation. Use dry glassware and reagents.
-
Starting Material Purity: Ensure the purity of your 2-aminopyridine starting material. Impurities can inhibit the reaction or lead to side products.
-
Question 2: The isolated 4-hydroxy-1,8-naphthyridin-2(1H)-one precursor is difficult to purify and appears as a brown, insoluble solid. What is the recommended purification method?
Answer: The crude product from this high-temperature reaction is often polymeric and discolored. Purification can be challenging due to its low solubility in common organic solvents.
-
Causality & Explanation: The planar, hydrogen-bonding nature of the 4-hydroxy-1,8-naphthyridin-2(1H)-one molecule leads to strong intermolecular interactions, resulting in high melting points and poor solubility. The harsh reaction conditions can also generate colored, high-molecular-weight impurities.
-
Recommended Protocol:
-
Acid-Base Wash: A highly effective method is to exploit the acidic/basic nature of the product. Suspend the crude solid in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the hydroxyl and amide groups, forming a soluble salt.
-
Filtration: Filter this basic solution to remove insoluble, non-acidic impurities (like polymers).
-
Reprecipitation: Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6. The purified product will precipitate out.
-
Final Wash & Dry: Collect the precipitate by filtration, wash thoroughly with water, then with a small amount of a solvent like ethanol or acetone to remove residual water, and dry under vacuum. This method is often superior to recrystallization from high-boiling solvents which can be cumbersome.
-
Part 2: Selective Chlorination with Phosphorus Oxychloride (POCl₃)
Question 3: My main product from the chlorination step is 2,4-dichloro-1,8-naphthyridine, not the desired this compound. How do I prevent over-chlorination?
Answer: This is the most critical challenge in the synthesis. The formation of the dichloro byproduct is a result of the high reactivity of POCl₃, which can chlorinate both the C4-hydroxyl and the C2-keto group (via its enol tautomer).[3] Selectivity is achieved by carefully controlling the reaction conditions.
-
Causality & Explanation: The C4-hydroxyl group is more reactive towards chlorination than the C2-amide/enol. However, at elevated temperatures and with prolonged reaction times, the less reactive C2 position will also react. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.
-
Troubleshooting & Optimization:
-
Control Temperature: This is the most crucial factor. Begin the reaction at a lower temperature (e.g., 60-70 °C) and monitor progress by TLC. Only increase the temperature gradually if the reaction is sluggish. Avoid prolonged heating at high reflux temperatures (>110 °C) if possible.
-
Limit Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed (or conversion has stalled), proceed with the workup. Typical reaction times can range from 2 to 6 hours.
-
Molar Equivalents of POCl₃: While POCl₃ is often used as the solvent, using a co-solvent like toluene or acetonitrile and limiting the equivalents of POCl₃ (e.g., 3-5 equivalents) can sometimes help control reactivity, though this may require higher temperatures to drive the reaction to completion.
-
Addition of a Base: In some chlorination reactions of similar heterocyclic systems, the addition of a tertiary amine base like N,N-diethylaniline can moderate the reaction and improve selectivity, though this needs to be empirically tested for this specific substrate.
-
Caption: Troubleshooting workflow for the selective chlorination step.
Question 4: The workup procedure for the POCl₃ reaction is hazardous. What is a safe and effective protocol for quenching the reaction and isolating the product?
Answer: Quenching excess phosphorus oxychloride is highly exothermic and releases HCl gas. A carefully controlled procedure is essential for safety and for preventing product decomposition.
-
Recommended Safety-First Workup Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal (Optional but Recommended): If possible, remove the bulk of the excess POCl₃ under reduced pressure (using a robust vacuum pump with appropriate acid traps). This significantly reduces the amount to be quenched.
-
Quenching: Place the reaction flask in a large ice-water bath. Very slowly and cautiously , add the reaction mixture to a beaker of crushed ice with vigorous stirring. Alternatively, slowly add the crushed ice portion-wise to the cooled reaction mixture. This must be done in a well-ventilated fume hood.
-
Neutralization: The resulting acidic aqueous solution will be very acidic. Slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution while keeping the mixture cool in the ice bath. The product will precipitate as the pH increases to neutral (~7).
-
Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven. Further purification can be achieved by recrystallization (e.g., from ethanol or acetonitrile) or column chromatography.
-
Key Experimental Parameters
The following table summarizes the critical parameters and their impact on the synthesis.
| Parameter | Step | Recommended Range | Impact on Yield and Purity | Reference |
| Cyclization Temperature | 1 | 240 - 260 °C | Critical. Too low leads to incomplete reaction. Too high can cause decomposition. | [2] |
| Chlorination Temperature | 2 | 70 - 90 °C | Critical. Higher temperatures (>100°C) significantly increase the formation of the 2,4-dichloro byproduct. | [3] |
| Chlorination Time | 2 | 2 - 6 hours | Must be optimized. Too short leads to incomplete conversion; too long increases side products. | [3] |
| POCl₃ Quench | 2 | < 10 °C | Safety Critical. A slow, controlled quench on ice is essential to manage the highly exothermic reaction and prevent splashing. | General Lab Practice |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-one
-
Combine 2-aminopyridine (1.0 eq) and diethyl malonate (1.5 - 2.0 eq) in a round-bottom flask.
-
Heat the mixture to 140-150 °C for 2 hours. Diethyl malonate will reflux, and ethanol will be evolved.
-
Carefully add the hot reaction mixture to a flask containing Dowtherm A (sufficient to create a stirrable slurry) pre-heated to 250 °C.
-
Maintain the temperature at 250 °C and stir vigorously for 1-2 hours.
-
Allow the mixture to cool to below 100 °C, then dilute with hexanes or toluene to precipitate the crude product.
-
Filter the crude solid and wash with hexanes.
-
Purify the crude solid using the acid-base wash procedure described in Question 2 . A typical yield of pure, off-white solid is 40-60%.
Protocol 2: Synthesis of this compound
-
In a fume hood, add 4-hydroxy-1,8-naphthyridin-2(1H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq, can be used as the solvent).
-
Heat the mixture with stirring to 80-90 °C.
-
Maintain the temperature and monitor the reaction by TLC (e.g., 10% Methanol/Dichloromethane) until the starting material is consumed (typically 3-5 hours).
-
Cool the reaction to room temperature.
-
Perform the safe workup procedure as described in Question 4 by slowly quenching on ice and neutralizing with a base.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from ethanol to obtain the pure this compound. A typical yield is 65-80%.
References
-
Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. (2009). Heterocyclic Communications. [Link]
-
Scheme 3 Synthesis of ester and nitrile of 1,8-naphthyridine from... (2014). ResearchGate. [Link]
-
Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. (2018). ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Pagoclone. Wikipedia. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules. [Link]
-
View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Journal of Applicable Chemistry. [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. (2022). Journal of Medicinal Chemistry. [Link]
-
A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. (2009). Journal of the Chilean Chemical Society. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
-
Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. (2007). Bioorganic & Medicinal Chemistry. [Link]
- Method for preparing 4-chloro-1,8-naphthyridine.
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. [Link]
-
Pagoclone. PubChem. [Link]
- Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
-
Synthesis and binding study on pyrazolo[4,5-c][1][4]naphthyridines. (1990). Il Farmaco. [Link]
-
A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. (1994). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2021). RSC Advances. [Link]
- Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
Sources
Technical Support Center: Stability and Degradation of 4-Chloro-1,8-naphthyridin-2(1H)-one in Solution
Welcome to the technical support center for 4-Chloro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is synthesized from established principles of chemical stability, forced degradation studies, and data from structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Question: What are the recommended storage conditions for this compound in its solid state and in solution to minimize degradation?
Answer:
For solid-state storage, it is recommended to keep this compound in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.
For solutions, the stability is highly dependent on the solvent and pH. For short-term storage, a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF is preferable, stored at -20°C or -80°C. Aqueous solutions, especially at neutral to basic pH, are more prone to degradation and should be prepared fresh whenever possible.[1]
pH-Dependent Stability and Hydrolysis
Question: My assay results are inconsistent when using buffered aqueous solutions of this compound. What could be the cause?
Answer:
Inconsistencies in assay results with aqueous solutions often point to pH-dependent degradation. The this compound molecule contains a lactam (cyclic amide) ring and a chloro substituent on an aromatic ring, both of which can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Lactam Hydrolysis: The amide bond in the pyridinone ring can undergo hydrolysis, leading to ring-opening. This reaction is typically catalyzed by both acid and base.
-
Hydrolysis of the Chloro Group: The chlorine atom attached to the naphthyridine ring can be susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures, leading to the formation of the corresponding 4-hydroxy derivative.
Troubleshooting Guide:
-
pH Profiling: Conduct a preliminary pH stability study by dissolving the compound in a series of buffers with varying pH (e.g., pH 3, 5, 7, 9) and monitoring its concentration over time using a stability-indicating method like HPLC.
-
Buffer Selection: For your assays, use a buffer system that maintains a pH where the compound is most stable, likely in the slightly acidic to neutral range (pH 4-6).
-
Fresh Preparations: Always prepare aqueous solutions of this compound fresh before each experiment to minimize the impact of time-dependent degradation.
Predicted Hydrolytic Degradation Pathways
Caption: Predicted hydrolytic degradation of this compound.
Photostability
Question: I am conducting experiments under ambient light. Could this be affecting my results with this compound?
Answer:
Yes, exposure to light, particularly UV light, can lead to photodegradation. Aromatic and heterocyclic compounds, especially those with halogen substituents, can be susceptible to photolytic reactions. Potential photodegradation pathways could involve the cleavage of the carbon-chlorine bond to form radical species, which can then react further, or rearrangements of the heterocyclic ring system.
Troubleshooting Guide:
-
Protect from Light: Conduct experiments in amber-colored glassware or under reduced light conditions. When not in use, store solutions in the dark.
-
Photostability Study: To quantify the effect of light, a simple photostability study can be performed. Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its stability to a control sample kept in the dark. Analysis should be done using a stability-indicating HPLC method.
Experimental Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of the compound.
Oxidative Stability
Question: I am using a formulation that contains excipients that could potentially generate peroxides. Should I be concerned about the oxidative stability of this compound?
Answer:
Yes, oxidative degradation is a possibility. The naphthyridinone ring system, particularly the electron-rich aromatic rings, could be susceptible to oxidation. The presence of oxidizing agents, such as peroxides that may form in certain solvents (e.g., THF, dioxane) or be present as impurities in excipients, can initiate degradation.
Troubleshooting Guide:
-
Use High-Purity Solvents: Always use fresh, high-purity, peroxide-free solvents.
-
Inert Atmosphere: If your experimental conditions allow, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.
-
Forced Oxidation Study: To understand the potential for oxidative degradation, you can perform a forced degradation study by treating a solution of the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[1] This will help identify potential oxidative degradants.
Thermal Stability
Question: Are there any concerns with heating solutions of this compound?
Answer:
Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and other thermal decompositions. The intrinsic thermal stability of the molecule in a dry state is likely high, but in solution, thermal stress can significantly reduce its shelf-life.
Troubleshooting Guide:
-
Avoid Excessive Heat: Unless required by the experimental protocol, avoid heating solutions of the compound for extended periods.
-
Thermal Stress Study: If heating is necessary, a thermal stress study should be conducted. This involves heating the solution at a specific temperature for a defined period and monitoring the degradation. It is advisable to conduct such studies at a few different temperatures to understand the temperature dependence of the degradation rate.
Analytical Method Considerations
Question: What is the best way to monitor the stability of this compound and detect its potential degradation products?
Answer:
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Key considerations for method development:
-
Column Choice: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products, which are likely to have different polarities.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and help in the initial characterization of unknown degradation products.
-
Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products, coupling the HPLC system to a mass spectrometer is invaluable.
Summary of Forced Degradation Conditions
The following table provides a general framework for conducting forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or mild heat (e.g., 60 °C) | Lactam ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or mild heat (e.g., 60 °C) | Lactam ring opening, Chloro substitution |
| Oxidation | 3% - 30% H₂O₂, room temperature | N-oxidation, aromatic ring oxidation |
| Thermal | 60 - 80 °C (in solution or solid state) | Acceleration of all degradation pathways |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Dechlorination, ring rearrangement |
References
- Amorim, C. L., Maia, A. S., Mesquita, R. B., Rangel, A. O., & van der Kellen, E. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
- Fu, Y., Dong, H., Wang, B., Wang, J., & Chen, J. (2017). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 8, 1933.
- Ge, L., & Deng, H. (2015). Degradation of two fluoroquinolone antibiotics photoinduced by Fe (III)-microalgae suspension in an aqueous solution. Photochemical & Photobiological Sciences, 14(2), 33-37.
- Gu, C. (2023). Degradation of selected Fluoroquinolones.
- International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- Maia, A. S., Amorim, C. L., & van der Kellen, E. (2018). Degradation of fluoroquinolone antibiotics during ionizing radiation treatment and assessment of antibacterial activity, toxicity and biodegradability of the products.
- Parshikov, I. A., Freeman, J. P., Lay, J. O., Beger, R. D., Williams, A. J., & Sutherland, J. B. (2001). N-acetylation, de-ethylene n-acetylation, and/or n-formylation reactions of ciprofloxacin by fungi. Applied and environmental microbiology, 67(9), 4347-4353.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Qu, J., & Xiao, Y. (2021). Microbial degradation of quinolone antibiotics.
- Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376.
- Zhang, Y., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618.
Sources
Overcoming poor regioselectivity in 1,8-naphthyridine synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The 1,8-naphthyridine core is a cornerstone in numerous pharmacologically active agents, and its efficient, regioselective synthesis is of paramount importance.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the critical issue of achieving high regioselectivity.
Troubleshooting Guide: Overcoming Poor Regioselectivity
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, is a widely adopted and versatile method for synthesizing 1,8-naphthyridines.[1][4] However, a significant challenge in this reaction, especially with unsymmetrical ketones, is controlling the regioselectivity of the condensation, which can lead to a mixture of isomers. This section provides a question-and-answer formatted guide to troubleshoot and resolve these common issues.
Issue 1: Formation of Undesired 2,3-Disubstituted Regioisomers Instead of the Target 2-Substituted 1,8-Naphthyridine.
Question: My Friedländer reaction between 2-aminonicotinaldehyde and an unsymmetrical methyl ketone is yielding a significant amount of the undesired 2,3-dialkyl substituted 1,8-naphthyridine. How can I favor the formation of the 2-alkyl substituted product?
Probable Cause: The regioselectivity of the Friedländer annulation is highly dependent on the catalyst and reaction conditions. Traditional base or acid catalysis can often lead to poor regioselectivity with unmodified ketones. Oxide catalysts, for instance, have been shown to favor the formation of 2,3-dialkyl substituted products.[5][6]
Solution: The choice of catalyst is critical in directing the regioselectivity.
-
Employ Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine derivatives, have been demonstrated to be highly effective in promoting the formation of 2-substituted quinolines and 1,8-naphthyridines.[5][6][7]
-
Optimal Catalyst Selection: The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been identified as a highly reactive and regioselective catalyst, achieving up to 96:4 regioselectivity for 1,8-naphthyridines.[5][6][7][8]
Experimental Protocol: Highly Regioselective Friedländer Annulation using TABO Catalyst [5][6]
-
To a solution of 2-aminonicotinaldehyde (1.0 equiv) and TABO (0.1 equiv) in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 100-120 °C), add the unsymmetrical methyl ketone (1.1 equiv) dropwise over a period of 1-2 hours.
-
Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to isolate the desired 2-substituted 1,8-naphthyridine.
Causality: The amine catalyst, such as TABO, facilitates the formation of an enamine intermediate with the ketone. The steric hindrance imposed by the catalyst can favor the reaction at the less substituted α-carbon of the ketone, leading to the desired 2-substituted product.
Issue 2: Low Overall Yield and Poor Regioselectivity at Lower Temperatures.
Question: I am attempting to run my Friedländer reaction at a lower temperature to avoid side reactions, but I am observing low conversion and a mixture of regioisomers. What adjustments can I make?
Probable Cause: The rate and regioselectivity of the Friedländer annulation are often temperature-dependent. Lower temperatures can lead to sluggish reactions and may not provide enough energy to overcome the activation barrier for the desired regioselective pathway.
Solution:
-
Optimize Reaction Temperature: Studies have shown that higher temperatures can positively influence regioselectivity in favor of the 2-substituted product.[5][6] A systematic evaluation of the reaction temperature (e.g., from 80 °C to 140 °C) is recommended to find the optimal balance between reaction rate, yield, and regioselectivity.
-
Slow Substrate Addition: The slow addition of the ketone substrate to the reaction mixture has been shown to significantly improve regioselectivity.[5][6][7][8] This technique helps to maintain a low concentration of the ketone, which can suppress the formation of the undesired regioisomer.
Workflow for Optimizing Regioselectivity:
Caption: Decision-making workflow for improving regioselectivity.
Issue 3: Difficulty in Product Purification due to Isomeric Mixtures.
Question: My reaction produces a nearly inseparable mixture of 1,8-naphthyridine regioisomers. Are there alternative "green" synthesis strategies that offer higher intrinsic regioselectivity?
Probable Cause: While optimization of the Friedländer reaction is often successful, in some cases, achieving complete regioselectivity can be challenging, leading to difficult purification.
Solution: Explore alternative synthetic methodologies known for their high regioselectivity and environmental benefits.
-
Catalyst-Free Domino Reactions: A three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol has been reported to produce functionalized[9][10]naphthyridine derivatives with high regio- and stereoselectivity under catalyst-free conditions.[9][11]
-
Ionic Liquid-Catalyzed Synthesis in Water: The use of an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst in water provides a green and efficient route to substituted 1,8-naphthyridines with excellent yields.[12][13][14][15] This method often leads to high selectivity, and the product can be easily separated.[12]
Experimental Protocol: Choline Hydroxide-Catalyzed Friedländer Synthesis in Water [4][12]
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 equiv) and the active methylene carbonyl compound (1.0-1.5 equiv).
-
Add water (as solvent) and choline hydroxide (1 mol%).
-
Stir the reaction mixture at 50 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
Data Summary: Comparison of Catalytic Systems for Regioselectivity
| Catalyst System | Typical Regioselectivity (2-substituted : 2,3-disubstituted) | Key Advantages | Reference(s) |
| Traditional Acid/Base | Often poor, near 1:1 mixtures | Simple, readily available reagents | General Friedländer literature |
| Oxide Catalysts | Favors 2,3-disubstituted products | - | [5][6] |
| Pyrrolidine Derivatives (e.g., TABO) | ≥90:10, up to 96:4 | High regioselectivity for 2-substituted product | [5][6][7] |
| Choline Hydroxide in Water | High (often single isomer observed) | Green solvent, high yields, simple workup | [12][13] |
| Catalyst-Free (Domino Reaction) | High regio- and stereoselectivity | Environmentally benign, catalyst-free | [9][11] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer annulation for 1,8-naphthyridine synthesis?
A1: The reaction proceeds via an initial base or acid-catalyzed aldol-type condensation between the 2-aminonicotinaldehyde and the enolate or enol of the active methylene compound. This is followed by an intramolecular cyclization (addition of the amino group to the carbonyl) and subsequent dehydration to form the aromatic 1,8-naphthyridine ring system.[4]
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the base-catalyzed Friedländer synthesis.
Q2: Besides the Friedländer reaction, what are other modern methods for synthesizing 1,8-naphthyridines?
A2: Recent advancements have led to several alternative and efficient methods for 1,8-naphthyridine synthesis. These include:
-
Multicomponent Reactions: These reactions offer a high degree of atom economy and can generate complex 1,8-naphthyridine structures in a single step.[16]
-
Metal-Catalyzed Syntheses: Transition metal-catalyzed reactions, such as copper-catalyzed hydroamination followed by cyclization or cobalt-catalyzed [2+2+2] cyclizations, provide access to diverse 1,8-naphthyridine derivatives.[16][17]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many synthetic routes to 1,8-naphthyridines.[16]
Q3: Are there any specific safety precautions to consider during 1,8-naphthyridine synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific points to consider are:
-
Reagent Toxicity: Be aware of the toxicity and handling requirements of all reagents, particularly metal catalysts and organic solvents.
-
Reaction Conditions: Reactions at high temperatures and pressures should be conducted with appropriate shielding and monitoring.
-
Purification: Use appropriate personal protective equipment (PPE) during purification steps, such as column chromatography, to avoid exposure to solvents and the synthesized compounds, whose toxicological properties may not be fully known.
References
-
Regioselective synthesis of functionalized[9][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]
-
SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Request PDF. Available at: [Link]
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. Available at: [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselective synthesis of functionalized[9][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. OUCI. Available at: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Available at: [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Scilit. Available at: [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Semantic Scholar. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega - ACS Publications. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega - ACS Publications. Available at: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters - ACS Publications. Available at: [Link]
-
Regioselective synthesis of functionalized[9][10]naphthyridine derivatives via three-component domino reaction under catalyst-fre. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. ResearchGate. Available at: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. Available at: [Link]
-
Design and synthesis of imidazo[1,2-α][9][10]naphthyridine derivatives as anti-HCV agents via direct C–H arylation. ResearchGate. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega - ACS Publications. Available at: [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC - NIH. Available at: [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate. Available at: [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 11. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under cat… [ouci.dntb.gov.ua]
- 12. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Potency in 1,8-Naphthyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine-based inhibitors. This guide is structured to help you diagnose and resolve common issues related to unexpectedly low potency observed during your experiments. We will move from foundational checks to advanced cellular and biophysical troubleshooting, providing not just steps, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My 1,8-naphthyridine inhibitor shows high potency in my biochemical assay but is significantly weaker in my cell-based assay. What's happening?
This is one of the most common challenges in early-stage drug discovery. A drop in potency between a purified, controlled biochemical environment and a complex cellular system points to several potential factors. The key is to systematically investigate why the compound isn't reaching or effectively inhibiting its target within an intact cell.
Causality Behind the Discrepancy:
-
Biochemical assays measure the direct interaction between your inhibitor and its isolated target (e.g., a purified enzyme).[1]
-
Cell-based assays introduce multiple biological barriers. The observed potency is a composite of the compound's intrinsic target affinity plus its ability to cross the cell membrane, avoid efflux pumps, resist metabolic breakdown, and engage the target in a crowded intracellular environment.[2][3][4]
The following workflow diagram outlines a systematic approach to diagnosing this issue.
Caption: Troubleshooting workflow for potency discrepancies.
Section 1: Compound Integrity and Physicochemical Properties
Before questioning complex biological mechanisms, ensure the issue isn't with the compound itself.
Q2: How can I be sure that poor solubility isn't the cause of my low potency readings?
Poor aqueous solubility is a frequent and often overlooked cause of apparent low potency.[5][6] If an inhibitor precipitates out of solution at higher concentrations, the actual concentration available to inhibit the target is much lower than the nominal concentration, leading to a right-shifted, artificially high IC50 value.
Self-Validating Checks:
-
Visual Inspection: Prepare your highest concentration stock in assay buffer. Hold it against a light source. Do you see any cloudiness or precipitate? Let it sit for the duration of your assay. Is there any precipitate at the end?
-
Kinetic Solubility Assays: These assays determine the concentration at which a compound begins to precipitate from an aqueous solution. A common method is nephelometry, which measures light scattering from suspended particles.
Protocol: Basic Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your 1,8-naphthyridine inhibitor in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of your compound in DMSO.
-
Add a small, fixed volume of each DMSO concentration to your final aqueous assay buffer (e.g., a 1:100 dilution to achieve a final DMSO concentration of 1%).
-
Incubate the plate at room temperature for 1-2 hours.
-
Read the plate on a nephelometer or a plate reader capable of measuring absorbance at ~620 nm. The concentration at which the signal significantly increases above the baseline indicates precipitation.
Caption: Impact of solubility on observed potency.
Solution: If solubility is an issue, consider reformulating with excipients (if your assay allows) or modifying the chemical structure to improve this property without losing intrinsic activity.[7]
Section 2: Verifying Intracellular Target Engagement
If the compound properties are sound, the next critical question is: does your inhibitor bind its intended target inside the cell? A lack of target engagement is a definitive reason for low cellular potency.[8]
Q3: How do I measure if my compound is actually binding to its target in living cells?
Several biophysical techniques can confirm target engagement directly. These methods provide evidence that goes beyond indirect functional readouts (like cell death or pathway modulation).
Key Target Engagement Methodologies:
| Method | Principle | Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a protein, increasing its melting temperature. This is detected by heating cells, lysing them, and quantifying the soluble protein remaining.[9] | Label-free; works with endogenous proteins. | Can be lower throughput; interpretation can be complex.[9] |
| NanoBRET™ Target Engagement Assay | Measures competitive displacement of a fluorescent tracer from a target protein fused to NanoLuc® Luciferase in live cells.[10][11] | Highly quantitative; provides intracellular IC50 values; high-throughput.[3][10] | Requires genetic modification of cells to express the fusion protein.[11] |
| In-Cell Western | An immunocytochemistry-based method that quantifies a target protein or its phosphorylated state within fixed cells in a microplate format.[12] | High-throughput; can measure downstream signaling events simultaneously. | Indirect measure of engagement; requires specific antibodies. |
Protocol Overview: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® Luciferase. Plate the cells in a 96- or 384-well plate.[10]
-
Compound Treatment: Serially dilute your 1,8-naphthyridine inhibitor and add it to the cells.
-
Tracer Addition: Add a specific, cell-permeable fluorescent tracer that is known to bind the target of interest.
-
Detection: Add the NanoLuc® substrate. Read both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~610 nm) emission signals.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent, engaging compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal, from which an intracellular IC50 can be determined.[11]
Section 3: Investigating Cellular Mechanisms and Assay Artifacts
If your compound has good properties and engages the intracellular target, yet functional potency remains low, you must investigate confounding cellular mechanisms or potential assay artifacts.
Q4: My inhibitor engages the target, but the functional readout (e.g., cell viability) shows weak activity. What cellular mechanisms could be at play?
-
Efflux by Transporters: Your compound might be a substrate for ABC transporters (like P-gp), which actively pump it out of the cell, preventing it from reaching the necessary intracellular concentration. The 1,8-naphthyridine scaffold has been investigated in the context of efflux pump inhibition, indicating its interaction with these systems.[13][14]
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes (like Cytochrome P450s) into an inactive form.[15]
-
Redundant Pathways: The cell might compensate for the inhibition of your target by upregulating a parallel survival pathway, thus masking the effect of your compound in a long-term assay like cell viability.
Troubleshooting Steps:
-
Efflux: Test your compound's potency in the presence and absence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests efflux is an issue.
-
Metabolism: Perform a microsomal stability assay to assess the metabolic half-life of your compound.
-
Pathway Redundancy: Use a more proximal, short-term assay. For example, if you are inhibiting a kinase, measure the phosphorylation of its direct substrate within 1-2 hours instead of cell viability over 72 hours.[3] This gives a more accurate measure of on-target inhibition before compensatory mechanisms are activated.
Q5: Could my biochemical assay be giving a false positive, making my compound appear more potent than it is?
Yes, this is a critical consideration. Biochemical assays can be prone to artifacts that are not present in a cellular context.
Common Biochemical Assay Artifacts:
| Artifact Type | Mechanism | How to Identify & Mitigate |
| Compound Aggregation | At high concentrations, compounds can form aggregates that non-specifically sequester and inhibit the enzyme. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the IC50 increases significantly, aggregation was likely an issue. |
| Assay Interference | The compound may interfere with the detection method (e.g., quenching fluorescence, inhibiting a coupling enzyme in the readout system).[16][17] | Run a counterscreen where you measure the compound's effect on the detection system in the absence of the primary target enzyme. |
| Time-Dependent Inhibition | Some compounds, particularly covalent or slow-binding inhibitors, show increased potency with longer pre-incubation times.[1] | Measure the IC50 at different pre-incubation times (e.g., 15 min vs. 60 min). A leftward shift in IC50 indicates time-dependent inhibition. |
Section 4: The Role of Structure-Activity Relationships (SAR)
Q6: I'm developing several 1,8-naphthyridine analogs, and their potencies vary wildly. What structural features are known to be important?
The 1,8-naphthyridine scaffold is a "privileged structure" precisely because its biological activity can be finely tuned through substitutions at various positions.[18] Understanding the Structure-Activity Relationship (SAR) is key.
Key SAR Insights for 1,8-Naphthyridines:
-
Substitutions Matter: The type and position of substituent groups dramatically influence target binding, selectivity, and physicochemical properties. For example, studies on c-Met inhibitors showed that electron-withdrawing groups at certain positions enhance activity.[19][20]
-
Target-Specific Interactions: The optimal substitution pattern is highly dependent on the target protein's active site. For kinase inhibitors, specific groups are often designed to form hydrogen bonds with the hinge region. For DNA gyrase inhibitors, different interactions are critical.[13][21]
-
Physicochemical Impact: Adding bulky, hydrophobic groups may increase potency by filling a hydrophobic pocket but can also decrease solubility and permeability. Conversely, adding polar groups can improve solubility but may reduce binding affinity if the pocket is hydrophobic.[7][22][23]
Actionable Advice: When troubleshooting a series of analogs, don't just look at potency. Correlate potency with other measured properties like solubility, cell permeability (e.g., from a PAMPA assay), and target engagement. This multi-parameter analysis will provide a much clearer picture of your SAR and guide the rational design of the next generation of compounds.
References
-
Drews, M., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC, NIH. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Thesis. (n.d.). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Retrieved from [Link]
-
SpringerLink. (n.d.). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of 1,8-naphthyridine derivatives with c-Met inhibitory activity. Retrieved from [Link]
-
de Almeida, G. G., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. Retrieved from [Link]
-
Joseph, T., et al. (2015). Biophysical methods in early drug discovery. PMC, NIH. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Retrieved from [Link]
-
ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
-
Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC, PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of 1,8-naphthyridines with c-Met inhibitory activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
BioAgilytix. (n.d.). Cell-Based Potency Assays. Retrieved from [Link]
-
Labstep. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC, NIH. Retrieved from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]
-
University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]
-
University of San Diego. (2021). Biochem Lab Enzyme Assay Background. Retrieved from [Link]
-
MDPI. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pharmapproach. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
-
PubMed. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]
-
NIH. (2023). [10][17]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction
4-Chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. The 1,8-naphthyridinone core is a recognized "privileged structure," known to form key interactions with the hinge region of many protein kinases, and is also found in compounds targeting other ATP-binding sites and receptors.[1][2] However, this structural motif can also lead to promiscuous binding, resulting in unintended off-target effects that can confound experimental results and introduce toxicity.[3][4]
Publicly available data specifically detailing the off-target profile of this compound is limited. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with a robust, systematic framework for identifying, validating, and ultimately minimizing the off-target effects of this compound and its analogs. The principles and protocols outlined herein are derived from established best practices in chemical biology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a critical concern?
A1: Off-target effects are the unintended interactions of a small molecule, like this compound, with biomolecules other than its primary, intended biological target. These interactions are a major concern for several reasons:
-
Cellular Toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is unrelated to the primary mechanism of action.[5]
-
Clinical Side Effects: In a therapeutic context, off-target interactions are a primary cause of adverse drug reactions and side effects.[6]
-
Drug Resistance Mechanisms: In some cases, off-target effects can activate compensatory signaling pathways that lead to resistance to the intended therapeutic effect.[7]
Q2: Based on its structure, what are the likely off-targets for this compound?
A2: The 1,8-naphthyridin-2(1H)-one scaffold is an ATP-competitive pharmacophore. The lactam nitrogen and the adjacent pyridine nitrogen can form hydrogen bonds with the "hinge" region of a kinase active site, mimicking the adenine portion of ATP.[4] Consequently, the most probable off-targets are other protein kinases. With over 500 kinases in the human kinome sharing a conserved ATP-binding pocket, a significant degree of cross-reactivity is possible.[3] Other ATP-binding proteins (ATPases) could also be potential off-targets.
Q3: How does the chloro-substituent at position 4 influence selectivity?
A3: The chlorine atom at the C4 position is a key feature. As an electron-withdrawing group, it can modulate the electronics of the heterocyclic ring system. More importantly, it serves as a vector for interaction within the ATP-binding pocket and as a synthetic handle. Depending on the topology of the target's active site, it could form favorable interactions or create a steric clash. This position is a prime candidate for chemical modification in a medicinal chemistry campaign to improve selectivity by exploiting subtle differences between the active sites of the on-target and off-target proteins.[8]
Troubleshooting Guide: A Phased Approach to Off-Target Mitigation
This guide is structured into three phases: initial characterization of the problem, experimental validation of on- and off-target effects, and strategic optimization to enhance selectivity.
Phase 1: Characterizing the Off-Target Profile
Common Problem: "My experiments with this compound are showing unexpected toxicity, or the observed phenotype is not consistent with the known function of my intended target. How do I discover what the off-targets are?"
This initial phase is about generating a "hit list" of potential unintended targets. A multi-pronged approach combining computational prediction and empirical screening is most effective.
Caption: Workflow for identifying potential off-targets.
-
In Silico (Computational) Prediction: Before beginning costly wet-lab experiments, use computational tools to predict potential off-targets. These methods use the 2D and 3D structure of this compound to screen against databases of protein structures.[9][10][11]
-
How it Works: Algorithms match the compound's features (shape, pharmacophores) to the binding sites of thousands of proteins.[9] This can generate a list of potential off-targets ranked by a similarity or docking score.[12]
-
Recommended Tools: Public servers like SwissTargetPrediction or commercial platforms that leverage machine learning and large datasets of known compound-target interactions.[13][14]
-
-
In Vitro Biochemical Profiling: This is the gold standard for assessing kinase inhibitor selectivity.[15] Submit your compound to a commercial service that screens it against a large panel of purified kinases (often >400).[5][16]
-
How it Works: The assay measures the direct inhibition of enzymatic activity for each kinase in the panel, typically at a fixed compound concentration (e.g., 1 µM) to identify initial "hits."[17][18] Follow-up dose-response curves are then generated for these hits to determine their IC50 values.
-
Causality: This method directly measures compound-enzyme interaction in a clean, cell-free system, providing unambiguous evidence of biochemical inhibition.
-
-
Cell-Based Target Identification (Chemoproteomics): To identify targets in a more physiologically relevant context, use techniques that pull down binding partners directly from cell lysates.
-
How it Works: The compound is immobilized on a bead (affinity chromatography) or a photo-reactive group is added. These are used to "fish" for binding proteins from a cell lysate, which are then identified by mass spectrometry.
-
Advantage: This is an unbiased approach that can identify novel off-targets, including non-kinases, in their native cellular environment.[19]
-
| Method | Pros | Cons |
| In Silico Prediction | Fast, inexpensive, provides a starting point. | Predictive only; requires experimental validation. Potential for false positives/negatives. |
| Biochemical Profiling | Quantitative (IC50), highly sensitive, considered the standard for kinase selectivity.[5][16] | Can be expensive; tests only a predefined panel (e.g., kinases); may not reflect cellular activity. |
| Chemoproteomics | Unbiased, identifies targets in a cellular context, can find novel targets. | Technically complex, may miss low-affinity interactions, requires specialized expertise. |
Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases.
Methodology: This protocol outlines the typical steps for a fee-for-service screen.[17][18]
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure complete dissolution.
-
Provide the exact molecular weight and a certificate of analysis for purity (>95% is recommended) to the screening vendor.
-
-
Primary Screen (Single Concentration):
-
The compound is typically tested at 1 µM or 10 µM in duplicate against the entire kinase panel.
-
The result is reported as "% Inhibition" relative to a DMSO vehicle control. A common hit criterion is >70% inhibition.[15]
-
-
Secondary Screen (IC50 Determination):
-
For all kinases identified as "hits" in the primary screen, a 10-point dose-response curve is generated.
-
The compound is serially diluted (e.g., from 10 µM down to sub-nanomolar concentrations) and the IC50 value (the concentration required to inhibit 50% of the kinase activity) is calculated.
-
-
Data Analysis:
-
Analyze the IC50 values. A compound is considered "selective" if there is a significant window (e.g., >30-fold) between the IC50 for the on-target versus potent off-targets.
-
Visualize the data using a kinome map or a selectivity score (e.g., S-score) to better understand the compound's selectivity profile across the kinome.
-
Phase 2: Validating On-Target vs. Off-Target Phenotypes
Common Problem: "My kinase screen identified several potent off-targets for this compound. How do I know if the cell death I'm observing is due to my intended target or one of these off-targets?"
This phase focuses on deconvoluting the observed biological effect and assigning it to a specific molecular target.
Caption: A logic diagram for validating on-target effects.
-
Use a Structurally Unrelated Inhibitor: This is a critical control.[20] Find an inhibitor for your intended target that has a completely different chemical scaffold from the 1,8-naphthyridinone core. If both compounds produce the same phenotype, it is much more likely to be a true on-target effect, as they are unlikely to share the same off-target profile.
-
Genetic Validation (The Gold Standard): Use genetic tools to specifically remove the intended target protein and observe the effect.[20]
-
Knockdown/Knockout: Use siRNA (transient) or CRISPR/Cas9 (permanent) to reduce or eliminate the expression of the target protein. The resulting cellular phenotype should mimic the effect observed with this compound.[21]
-
Rescue Experiment: Overexpress a version of the target protein that has a mutation in the binding site, rendering it resistant to the inhibitor. If the inhibitor's effect is reversed (rescued) in these cells, it strongly confirms the effect is on-target.[20]
-
-
Dose-Response Correlation: Compare the biochemical potency (IC50) against the on-target and key off-targets with the cellular potency (EC50) for your observed phenotype. If the cellular EC50 closely matches the on-target biochemical IC50, it supports on-target activity.
Objective: To confirm that this compound directly binds to and stabilizes the intended target protein inside intact cells.
Principle: Ligand binding stabilizes a protein against thermal denaturation. This change in stability can be quantified.
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Heating Step: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., from 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).
-
Separation of Soluble/Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining soluble at each temperature using Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A successful binding event will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating target stabilization.
Phase 3: Rational Design to Reduce Off-Target Effects
Common Problem: "I've confirmed my compound has problematic off-target activity. How can I modify its structure to make it more selective for my primary target?"
This phase involves applying medicinal chemistry principles to rationally design improved analogs of this compound.
Caption: Iterative cycle for improving compound selectivity.
-
Structure-Activity Relationship (SAR) Studies: This is an iterative process of making small, defined chemical changes to the molecule and testing the new analogs to see how the changes affect on- and off-target activity.
-
Key Positions on the 1,8-Naphthyridinone Scaffold:
-
C4-Position: The chloro group is a versatile starting point. Replacing it with different substituents (e.g., small amines, ethers, or carbon-linked groups) can probe the space in the active site.[8] The goal is to add a group that forms favorable interactions with a unique pocket in the on-target but creates a steric or electronic clash in the off-target.
-
N1-Position: The lactam nitrogen is another common point for modification. Adding substituents here can position functional groups into solvent-exposed regions or other nearby pockets, which often differ significantly between kinases.
-
-
The Goal: The aim is to "decorate" the core scaffold with chemical groups that exploit the subtle differences between the binding sites of your desired target and the problematic off-targets.[22][23]
-
-
Structure-Based Drug Design: If crystal structures of your on-target and a key off-target are available (ideally bound to a similar ligand), you can rationally design modifications.
-
How it Works: Visually inspect the superimposed binding sites. Look for differences—a larger gatekeeper residue in the off-target, a unique hydrophobic pocket in the on-target, or a different charge distribution. Design modifications to your compound that specifically exploit these differences.[3][22] For example, installing a bulky group that will clash with a large gatekeeper residue in an off-target kinase is a classic strategy to improve selectivity.[3]
-
-
Targeting Allosteric Sites: While the 1,8-naphthyridinone core is an ATP-competitive scaffold, it's possible to design analogs that extend out of the ATP pocket to engage a nearby, less-conserved allosteric site. This can dramatically increase selectivity.[23] This is an advanced strategy that often requires significant structural biology support.
Conclusion
Reducing the off-target effects of a potent chemical probe like this compound is a challenging but essential process for generating reliable and translatable scientific data. It requires a systematic, multi-disciplinary approach that combines computational prediction, empirical screening, rigorous biological validation, and iterative medicinal chemistry. By following the phased troubleshooting guide presented here, researchers can confidently characterize their compound, validate its mechanism of action, and strategically optimize its properties to create a more selective and valuable research tool.
References
- Card, A., et al. (2006). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
- Larrow, J. F., & Feng, Y. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Card, A., et al. (2006). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
- Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
- BenchChem Technical Support Team. (2025). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors. BenchChem.
- Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Sigma-Aldrich. (n.d.). Cell-Based Assays. Sigma-Aldrich.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs.
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
- seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
- Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
- Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications.
- Rao, M. S., et al. (2019). (PDF) Novel Computational Approach to Predict Off-Target. Amanote Research.
- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry.
- MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery. MDPI.
- Cironi, P., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Molecular Cell.
- ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate.
- Creative Biogene. (n.d.). Frequently Asked Questions: CRISPR Off-Target Effects Analysis. Creative Biogene.
- Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
- Rao, M. S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Wikipedia. (n.d.). Polypharmacology. Wikipedia.
- Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Modafinil.pl.
- Al-Ali, H., et al. (2015). Rational Polypharmacology: Systematically Identifying and Engaging Multiple Drug Targets To Promote Axon Growth. ACS Chemical Biology.
- Montalvo-Serrano, I., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
- Al-Tel, T. H. (2013). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
- Knight, Z. A., et al. (2010). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Cell.
- Jończyk, J., et al. (2023). Polypharmacology: promises and new drugs in 2022. Trends in Pharmacological Sciences.
- Matilla-Hernández, A., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
- Chowrasia, K. V. G., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- PubChem. (n.d.). Pagoclone. PubChem.
- Wikipedia. (n.d.). Pagoclone. Wikipedia.
- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
- Coutinho, H. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics.
- Soskić, M., & Plavsić, D. (2001). QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II. Journal of Chemical Information and Computer Sciences.
- Chopra, B., et al. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Exploratory Research in Pharmacology.
- Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.
- Chowrasia, K. V. G., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polypharmacology - Wikipedia [en.wikipedia.org]
- 7. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assayquant.com [assayquant.com]
- 19. セルベースアッセイ [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 22. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale and field-proven insights to help you navigate the challenges of scaling this synthesis from the bench to pilot plant production.
Part 1: General FAQs & Strategic Overview
This section addresses high-level questions that are crucial for planning and executing a successful and scalable synthesis.
Q1: What are the most common and scalable synthetic routes to this compound?
The most prevalent and industrially viable approach involves a two-step sequence:
-
Friedländer Annulation: This classic reaction constructs the core 1,8-naphthyridin-2(1H)-one ring system.[1] Typically, it involves the condensation of a 2-aminonicotinaldehyde derivative with a compound containing an active methylene group, such as an ethyl acetoacetate or a similar ketone.[1][2]
-
Chlorination: The resulting 1,8-naphthyridin-2(1H)-one intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), often with additives like phosphorus pentachloride (PCl₅) to drive the reaction to completion.
An alternative route, described in patent literature, involves the reaction of 2,6-diaminopyridine with malic acid in sulfuric acid to form the 7-hydroxy-1,8-naphthyridin-2-amino precursor, which can then be further functionalized.[3] However, the Friedländer approach is generally more direct for accessing the desired 2(1H)-one core.
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant?
Scaling up introduces challenges that are often negligible at the bench scale. Key areas of concern are:
-
Reaction Kinetics and Heat Transfer: The Friedländer annulation can be exothermic. What is easily controlled in a 1L flask can lead to thermal runaways in a 100L reactor if not managed properly.
-
Reagent Handling and Safety: Large quantities of phosphorus oxychloride are hazardous.[4][5][6][7] Safe quenching and handling procedures are paramount.
-
Purification and Isolation: Crystallization behavior can change dramatically at scale. A product that readily crystallizes in the lab may oil out or form an unmanageable slurry in a large reactor.
-
Regioselectivity: In the Friedländer step, controlling the formation of the desired regioisomer is critical and can be sensitive to reaction conditions.[8][9]
Q3: What are the most critical safety precautions for this synthesis?
The chlorination step is the most hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water.[4][5][6]
Key Safety Mandates:
-
Ventilation: All work with POCl₃ must be conducted in a certified chemical fume hood or a closed-system reactor with appropriate scrubbing capabilities.[5]
-
Personal Protective Equipment (PPE): A full suite of PPE is required, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[7] For large-scale operations, a NIOSH-approved respirator is necessary.[6]
-
Quenching: Never add water directly to a large volume of POCl₃. The reaction is violently exothermic and will release HCl gas. The correct procedure is to slowly add the reaction mixture to a cooled vessel of ice or a dilute base.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7]
Part 2: Troubleshooting Guide - The Friedländer Annulation
This guide focuses on the initial cyclization to form the 1,8-naphthyridin-2(1H)-one core.
Workflow: Friedländer Annulation
Caption: General workflow for the Friedländer Annulation step.
Q: My Friedländer reaction yield is consistently low. What are the likely causes?
A: Low yield in a Friedländer annulation is a common issue. Systematically investigate the following:
-
Inadequate Temperature: Classical Friedländer reactions often require high temperatures (150-220°C) without a catalyst, or reflux in a high-boiling solvent.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Catalyst Choice/Activity: The reaction can be catalyzed by both acids and bases (e.g., piperidine, KOH, NaOH).[1] The optimal catalyst depends on your specific substrates. If using a catalyst, ensure it is not degraded. Some modern methods use milder catalysts like choline hydroxide in water, which can give excellent yields.[2]
-
Poor Quality Starting Materials: 2-aminonicotinaldehyde can be prone to self-condensation or oxidation. Verify the purity of your starting materials by NMR or HPLC before starting the reaction.
-
Sub-optimal Reaction Time: Monitor the reaction by TLC or HPLC. The reaction may need more time to go to completion, or conversely, the product might be degrading over extended heating.
Q: I'm observing multiple products, likely regioisomers. How can I improve selectivity?
A: This is a classic challenge, especially with unsymmetrical ketones. To favor the desired 2-substituted product:
-
Use a Sterically Hindered Catalyst: Research from Merck has shown that bicyclic amine catalysts, such as TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), can provide very high regioselectivity (up to 96:4) for the desired isomer.[8][9]
-
Control Reagent Addition: Slow addition of the methyl ketone to the reaction mixture has been demonstrated to significantly increase regioselectivity.[8][9] This keeps the concentration of the ketone low, favoring the desired reaction pathway.
-
Optimize Temperature: Regioselectivity can be temperature-dependent. A systematic study of the reaction temperature's effect is recommended.[9]
| Parameter | Recommendation for High Regioselectivity | Rationale |
| Catalyst | Use a cyclic secondary amine, preferably a bicyclic one like TABO.[8] | Steric hindrance around the catalyst's active site directs the reaction pathway. |
| Addition Rate | Slow, controlled addition of the ketone substrate.[9] | Minimizes side reactions and favors the kinetically controlled product. |
| Temperature | Generally, higher temperatures can improve regioselectivity.[9] | Provides the energy to overcome the activation barrier for the desired pathway. |
Part 3: Troubleshooting Guide - The Chlorination Step
This guide addresses the critical conversion of the naphthyridinone to the chloro-naphthyridine.
Workflow: Chlorination Troubleshooting Logic
Caption: Decision tree for troubleshooting the POCl₃ chlorination reaction.
Q: My chlorination reaction is sluggish or stalls completely. What should I do?
A: This almost always points to one of three issues:
-
Water Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl, consuming the reagent and neutralizing any acid-sensitive components.[4][5] Ensure all glassware is oven-dried, solvents are anhydrous, and the starting naphthyridinone is perfectly dry. Use a fresh bottle of POCl₃ if contamination is suspected.
-
Insufficient Reagent or Temperature: The conversion of the lactam to the chloro-lactim is an equilibrium process. Using a large excess of POCl₃ (it can often be used as the solvent) and heating to reflux is necessary to drive the reaction to completion.
-
Substrate Reactivity: Some substrates are simply less reactive. The addition of a catalytic amount of a tertiary amine (like dimethylaniline) or PCl₅ can sometimes accelerate the reaction.
Q: The reaction mixture turned into a dark, intractable tar upon heating. What went wrong?
A: Tar formation is indicative of decomposition. The most common cause is excessive heating. While reflux is often necessary, prolonged heating at very high temperatures can char the organic material.
-
Temperature Control: Use a controlled heating mantle and monitor the internal reaction temperature. Do not exceed the boiling point of POCl₃ (105.8°C) unless you are running the reaction under pressure.[6]
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, begin the workup procedure promptly. Over-cooking the reaction is a common cause of decomposition.
Q: What is the definitive, safe procedure for quenching a large-scale POCl₃ reaction?
A: This is a critical safety operation. The following protocol must be followed:
-
Preparation: Prepare a separate reactor vessel with a sufficient amount of crushed ice and water (or a dilute aqueous solution of sodium bicarbonate) to neutralize the excess POCl₃ and the HCl byproduct. Ensure this vessel has robust cooling and agitation.
-
Slow Addition: Cool the completed reaction mixture to room temperature. Slowly transfer the reaction mixture via a cannula or pump into the vigorously stirred ice/water mixture. NEVER add water or ice to the POCl₃ mixture.
-
Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition. The temperature should be kept low (ideally below 20°C) by adjusting the addition rate and using external cooling.
-
pH Adjustment: Once the addition is complete, allow the mixture to stir until all ice has melted. Slowly add a base (e.g., saturated NaHCO₃ or NaOH solution) to neutralize the acidic solution, which will precipitate the crude product.
-
Isolation: The precipitated solid can then be collected by filtration, washed with water, and dried.
Part 4: Purification & Analysis FAQs
Q: What are the recommended methods for purifying the crude this compound?
A:
-
Recrystallization: This is the most scalable method. The choice of solvent is critical. A good starting point is to screen solvents like ethanol, isopropanol, acetonitrile, or toluene. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Slurry Wash: If the crude product is reasonably pure, stirring it as a slurry in a solvent that dissolves impurities but not the product (e.g., diethyl ether or cold ethanol) can be very effective.
-
Column Chromatography: While effective for small-scale purification, silica gel chromatography is less ideal for large-scale processing due to cost and solvent waste. It should be reserved for cases where recrystallization fails to remove a persistent impurity.
Q: What analytical methods are essential for quality control?
A: A comprehensive analysis is crucial to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification of impurities. | A single major peak for the desired product with purity >99%. |
| ¹H NMR | Structural confirmation. | The spectrum should show the correct number of protons with the expected chemical shifts and coupling patterns for the naphthyridine ring system. |
| ¹³C NMR | Structural confirmation. | The spectrum should show the correct number of carbon signals corresponding to the structure. |
| Mass Spec (MS) | Confirmation of molecular weight. | The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₈H₅ClN₂O. |
| Melting Point | Purity check. | A sharp melting point indicates high purity. Broad melting ranges suggest the presence of impurities. |
References
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
-
INCHEM. (1989). Health and Safety Guide No. 35: Phosphorus trichloride and phosphorus oxychloride. [Link]
-
Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Organic Chemistry Portal. [Link]
-
Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Wikipedia. Pagoclone. [Link]
-
Paul, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18998. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- Gu, H., et al. (2004). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. lanxess.com [lanxess.com]
- 7. nj.gov [nj.gov]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1,8-Naphthyridine Isomers
Welcome to the technical support center for the characterization of 1,8-naphthyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the structural elucidation of this important class of heterocyclic compounds. 1,8-Naphthyridines are a focal point in medicinal chemistry due to their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the subtle structural differences between isomers present significant characterization challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure accurate and efficient characterization of your 1,8-naphthyridine derivatives.
The Core Challenge: Isomeric Differentiation
The primary difficulty in characterizing 1,8-naphthyridine derivatives lies in the potential for isomerism. Different substitution patterns on the naphthyridine core can lead to constitutional isomers with distinct physicochemical and biological properties. Furthermore, certain derivatives can exhibit atropisomerism, a form of axial chirality arising from hindered rotation around a single bond, leading to enantiomeric or diastereomeric pairs that can be difficult to separate and identify.[3]
This guide will systematically address these challenges, providing a multi-faceted analytical approach to ensure unambiguous structural assignment.
Troubleshooting & FAQs: Spectroscopic and Chromatographic Analyses
This section addresses common issues encountered during the characterization of 1,8-naphthyridine isomers using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of organic molecules.[4] However, the spectra of 1,8-naphthyridine isomers can be complex and challenging to interpret.
FAQ 1: My ¹H NMR spectrum shows broad or overlapping signals in the aromatic region. How can I resolve these?
-
Expert Insight: Broadening of aromatic signals in 1,8-naphthyridine derivatives can be due to several factors, including intermediate exchange processes (e.g., tautomerism, restricted rotation), aggregation at higher concentrations, or the presence of paramagnetic impurities. Overlapping signals are common due to the similar electronic environments of protons on the bicyclic ring system.
-
Troubleshooting Steps:
-
Solvent and Temperature Variation: Record the NMR spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆). This can alter the chemical shifts and potentially resolve overlapping signals. Additionally, variable temperature (VT) NMR studies can help to sharpen signals by either increasing the rate of exchange (at higher temperatures) or "freezing out" conformers (at lower temperatures).
-
2D NMR Techniques: Employ two-dimensional NMR experiments. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, helping to trace the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations, which are invaluable for determining the spatial arrangement of substituents and identifying atropisomers.
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). Increased magnetic field strength will lead to greater dispersion of signals, often resolving overlap.
-
FAQ 2: I am having difficulty assigning the quaternary carbons in my ¹³C NMR spectrum. What can I do?
-
Expert Insight: Quaternary carbons lack attached protons, resulting in weak signals in ¹³C NMR due to the absence of the Nuclear Overhauser Effect (NOE) and often long relaxation times.
-
Troubleshooting Steps:
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. A DEPT-90 spectrum will only show CH signals. By comparing these with the standard ¹³C spectrum, you can deduce the positions of the quaternary carbons.
-
Long-Range Heteronuclear Correlation: Utilize 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). HMBC shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assigning quaternary carbons by observing their correlations to nearby protons with known assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of 1,8-naphthyridine derivatives.[4]
FAQ 3: My isomeric compounds give identical molecular ions in the mass spectrum. How can I differentiate them using MS?
-
Expert Insight: Isomers will, by definition, have the same molecular weight. Differentiation must therefore rely on differences in their fragmentation patterns.
-
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS techniques. In this experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Positional isomers often exhibit unique and reproducible fragmentation pathways that can serve as a "fingerprint" for each isomer.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS will still show the same mass for isomers, it is crucial for confirming the elemental composition of the molecular ion and its fragments, which adds a high degree of confidence to your assignments.
-
Chromatographic Separation
The separation of closely related isomers is a significant hurdle. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3]
FAQ 4: I am struggling to achieve baseline separation of my 1,8-naphthyridine isomers using reverse-phase HPLC. What parameters should I optimize?
-
Expert Insight: The polarity differences between positional isomers of 1,8-naphthyridines can be minimal, leading to co-elution. Successful separation requires careful optimization of chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Solvent Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
pH: The basic nitrogen atoms in the 1,8-naphthyridine core mean that the charge state of your analytes is pH-dependent. Adjusting the pH of the mobile phase with a buffer can significantly alter retention times and selectivity.
-
Additives: Consider adding ion-pairing reagents to the mobile phase if your compounds are ionizable.
-
-
Stationary Phase Selection: If optimization on a standard C18 column fails, try a different stationary phase. A phenyl-hexyl column can offer different selectivity through π-π interactions. For more polar derivatives, a polar-embedded or cyano phase might be effective.
-
Temperature: Column temperature affects both viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions. Systematically varying the column temperature can sometimes improve resolution.
-
FAQ 5: How can I separate enantiomeric 1,8-naphthyridine atropisomers?
-
Expert Insight: Enantiomers have identical physical properties in an achiral environment and therefore cannot be separated by standard HPLC. Chiral chromatography is required.[5]
-
Troubleshooting Steps:
-
Chiral Stationary Phases (CSPs): The most direct method is to use a chiral HPLC column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point. Screening a variety of CSPs and mobile phases is typically necessary to find the optimal conditions.
-
Chiral Derivatizing Agents (CDAs): If chiral HPLC is unavailable, you can react your enantiomeric mixture with a single enantiomer of a chiral derivatizing agent.[5] This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.
-
Validated Experimental Protocols
Protocol 1: High-Resolution NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 1,8-naphthyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Optimize shimming for high resolution.
-
Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Run DEPT-135 and DEPT-90 experiments for carbon type identification.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to their attached carbons.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for assigning quaternary carbons and piecing together the molecular framework.
-
For suspected atropisomers or complex stereochemistry, acquire a NOESY or ROESY spectrum to probe through-space proximities.
-
Protocol 2: HPLC Method Development for Isomer Separation
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a gradient elution from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20 minutes. Add 0.1% formic acid or trifluoroacetic acid to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the isomers have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Optimization:
-
If co-elution occurs, switch to isocratic elution at a solvent composition that provides retention factors (k') between 2 and 10.
-
Systematically vary the percentage of the organic modifier by 2-5% increments to optimize selectivity.
-
If separation is still poor, change the organic modifier (e.g., to methanol) or the stationary phase as described in the FAQ section.
-
The Role of Computational Chemistry
When spectroscopic and chromatographic data are ambiguous, quantum chemical calculations can provide invaluable insights.[7]
-
Geometry Optimization and Energy Calculations: Density Functional Theory (DFT) can be used to calculate the ground-state geometries and relative energies of different isomers.[8] The most stable isomer is likely the one that is predominantly formed.
-
NMR Chemical Shift Prediction: DFT methods can predict ¹H and ¹³C NMR chemical shifts.[7] Comparing the calculated shifts for all possible isomers with the experimental data can provide strong evidence for the correct structural assignment.
-
UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra.[7] Matching the calculated λmax with the experimental spectrum can help to confirm the identity of an isomer.
The Gold Standard: Single-Crystal X-ray Diffraction
For an unequivocal and absolute determination of the molecular structure, including the connectivity and stereochemistry of a 1,8-naphthyridine derivative, single-crystal X-ray diffraction is the definitive technique.[9] While it requires obtaining a high-quality crystal, the resulting 3D structure provides irrefutable evidence of the isomeric form.[10]
Data Summary and Visualization
Table 1: Typical ¹H NMR Chemical Shift Ranges for the 1,8-Naphthyridine Core
| Proton Position | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| H-2 | 8.9 - 9.2 | dd |
| H-3 | 7.4 - 7.6 | dd |
| H-4 | 8.0 - 8.3 | dd |
| H-5 | 7.5 - 7.8 | dd |
| H-6 | 8.1 - 8.4 | dd |
| H-7 | 9.0 - 9.3 | dd |
Note: These are approximate ranges and can vary significantly with substitution.[4]
Experimental Workflow Diagram
Caption: A typical workflow for the characterization of 1,8-naphthyridine isomers.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for separating and identifying 1,8-naphthyridine isomers.
References
-
Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. (2020). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives. ResearchGate. Retrieved from [Link]
- Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2016). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 6(1), 1-13.
-
Gou, G. Z., Zhou, B., Yan, H. P., Hong, Y., Liu, W., Chi, S. M., & Mang, C. Y. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813–1821. Retrieved from [Link]
-
NIST. (n.d.). 1,8-Naphthyridine. NIST WebBook. Retrieved from [Link]
-
Al-Romaizan, A. N., Al-Dhfyan, A., & Al-Omair, M. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from [Link]
- Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,8-Naphthyridine, 4-methyl-. Retrieved from [Link]
- Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4508-4518.
- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
- Molnar, I. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(2), 79-85.
- Kumar, A., & Sharma, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24.
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Chromatographic Separations. Retrieved from [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnar-institute.com [molnar-institute.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 9. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1,8-Naphthyridine Drug Candidates
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the oral bioavailability of 1,8-naphthyridine drug candidates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to anticipate and overcome common hurdles in your experiments, ultimately accelerating the development of these promising therapeutic agents.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, 1,8-naphthyridine derivatives can present significant challenges in achieving optimal oral bioavailability, a critical factor for therapeutic efficacy.[4][5] This guide will delve into the root causes of poor bioavailability for this compound class and provide actionable, evidence-based strategies to enhance it.
Part 1: Understanding the Bioavailability Challenge with 1,8-Naphthyridine Scaffolds
Why do my 1,8-naphthyridine compounds exhibit low and variable oral bioavailability?
Low and variable oral bioavailability is a frequent obstacle in the development of 1,8-naphthyridine drug candidates and typically stems from a combination of factors related to the compound's intrinsic physicochemical properties and its interaction with the physiological environment of the gastrointestinal (GI) tract. The primary culprits can be categorized as follows:
-
Poor Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the aqueous environment of the GI tract. Many 1,8-naphthyridine derivatives, due to their often rigid and aromatic nature, exhibit low aqueous solubility, limiting the concentration of the drug available for absorption.[6]
-
Low Permeability: Even if dissolved, the compound must efficiently pass through the intestinal epithelium to reach the systemic circulation. Factors such as molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors, as described by Lipinski's Rule of Five, play a crucial role.[7] While in silico studies on some 1,8-naphthyridine analogues suggest good oral absorption potential based on these rules, experimental validation is crucial.[7]
-
First-Pass Metabolism: Before a drug reaches systemic circulation, it can be extensively metabolized in the gut wall and/or the liver. The 1,8-naphthyridine core itself is relatively stable, but substituents on the ring are common sites for metabolic attack, primarily by cytochrome P450 (CYP) enzymes in Phase I metabolism, followed by Phase II conjugation reactions.[8] This can significantly reduce the amount of active drug reaching its target.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the intestinal epithelium can actively pump the drug back into the GI lumen, thereby limiting its net absorption.
dot graph TD { A[Oral Administration of 1,8-Naphthyridine Drug] --> B{Dissolution in GI Fluids}; B -->|Poor Solubility| C[Low Concentration of Dissolved Drug]; B --> D{Absorption across Intestinal Epithelium}; D -->|Low Permeability| E[Limited Passage into Bloodstream]; D --> F[First-Pass Metabolism (Gut Wall & Liver)]; F --> G[Metabolites]; D --> H{Efflux by Transporters (e.g., P-gp)}; H --> I[Drug Pumped Back into GI Lumen]; J[Systemic Circulation] D --> J; C --> D; E --> J; G --> J; I --> B;
} caption: Key barriers to oral bioavailability for 1,8-naphthyridine drug candidates.
Part 2: Troubleshooting and Experimental Guides
This section provides a structured approach to diagnosing and addressing the specific causes of poor bioavailability in your 1,8-naphthyridine compounds.
Issue 1: My compound has poor aqueous solubility.
Initial Assessment:
The first step is to quantify the solubility of your compound.
| Parameter | Experimental Protocol | Interpretation |
| Kinetic Solubility | Measure the concentration of your compound in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) after adding a concentrated DMSO stock solution and subsequent incubation and filtration. | Provides a rapid assessment of solubility under non-equilibrium conditions. Low kinetic solubility (<10 µM) often indicates a potential for dissolution-limited absorption. |
| Thermodynamic Solubility | Equilibrate an excess of the solid compound in a buffered solution for an extended period (e.g., 24-48 hours) and measure the concentration of the dissolved drug in the supernatant after filtration. | Represents the true equilibrium solubility. A value below the projected therapeutic concentration is a significant red flag. |
Enhancement Strategies & Protocols:
If poor solubility is confirmed, consider the following formulation approaches:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[6]
-
Methodology: Micronization or nanomilling.
-
Protocol: Nanosuspension Preparation by Wet Milling
-
Prepare a slurry of the 1,8-naphthyridine compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).
-
Introduce the slurry into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a controlled temperature and speed for a specified duration, monitoring particle size reduction using laser diffraction or dynamic light scattering.
-
Collect the nanosuspension and characterize the particle size distribution and dissolution rate compared to the unmilled drug.
-
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility.[9]
-
Methodology: Spray drying or hot-melt extrusion.
-
Protocol: Solid Dispersion Preparation by Spray Drying
-
Dissolve the 1,8-naphthyridine compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).
-
Optimize spray drying parameters: inlet temperature, spray rate, and atomization pressure.
-
Collect the dried powder and characterize it for drug loading, amorphous nature (via DSC or XRPD), and dissolution performance in biorelevant media.
-
-
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract.[6][9]
-
Methodology: Formulate the drug with a mixture of oils, surfactants, and co-solvents.
-
Protocol: SEDDS Formulation and Characterization
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP) for their ability to solubilize the 1,8-naphthyridine compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare formulations within this region and characterize their self-emulsification time, droplet size, and drug release profile upon dilution in aqueous media.
-
-
-
pH Modification and Salt Formation: For ionizable 1,8-naphthyridine derivatives, altering the pH of the microenvironment or forming a salt can enhance solubility.[6]
-
Methodology: Incorporate pH modifiers into the formulation or synthesize a salt form of the drug.
-
Protocol: Salt Screening
-
Select a range of pharmaceutically acceptable counter-ions based on the pKa of the 1,8-naphthyridine derivative.
-
React the free base/acid with the selected counter-ions in a suitable solvent system.
-
Isolate the resulting solids and characterize their crystalline form, solubility, and stability.
-
-
Issue 2: My compound exhibits low intestinal permeability.
Initial Assessment:
-
In Silico Prediction: Utilize software to predict LogP, polar surface area (PSA), and other descriptors to assess potential permeability issues.
-
In Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay that measures permeability across an artificial lipid membrane. It is a good first screen for passive diffusion.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can assess both passive and active transport, as well as efflux.
-
Enhancement Strategies & Protocols:
If low permeability is identified as the primary barrier, consider these approaches:
-
Structural Modification:
-
Methodology: Medicinal chemistry efforts to optimize the physicochemical properties of the molecule.
-
Strategy:
-
Reduce the number of hydrogen bond donors and acceptors.
-
Modify substituents to achieve an optimal LogP (typically between 1 and 3 for good passive permeability).
-
Consider bioisosteric replacements of polar functional groups.[8]
-
-
-
Prodrug Approach:
-
Methodology: Chemically modify the parent drug to create a more permeable derivative that converts back to the active form in vivo.
-
Protocol: Ester Prodrug Synthesis and Evaluation
-
Identify a suitable functional group on the 1,8-naphthyridine core or its substituents (e.g., a hydroxyl or carboxylic acid group) for esterification.
-
Synthesize the ester prodrug.
-
Confirm the structure of the prodrug using NMR and mass spectrometry.
-
Assess the prodrug's stability in simulated gastric and intestinal fluids and its conversion to the parent drug in the presence of esterases.
-
Evaluate the permeability of the prodrug using a Caco-2 assay.
-
-
Issue 3: My compound is subject to extensive first-pass metabolism.
Initial Assessment:
-
In Vitro Metabolic Stability Assays:
dot graph TD { subgraph "In Vitro Metabolism Workflow" direction LR A[1,8-Naphthyridine Compound] --> B{Incubation with Liver Microsomes/Hepatocytes + NADPH}; B --> C[Time-Point Sampling]; C --> D{LC-MS/MS Analysis}; D --> E[Quantify Parent Compound Disappearance]; E --> F[Calculate In Vitro Half-life (t1/2) and Intrinsic Clearance (CLint)]; end
} caption: Workflow for assessing in vitro metabolic stability.
Enhancement Strategies & Protocols:
-
Metabolic Hotspot Identification and Modification:
-
Methodology: Identify the metabolically labile sites on the molecule and modify them to block metabolism.
-
Protocol:
-
Perform a metabolite identification study by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution LC-MS/MS.
-
Identify the structure of the major metabolites.
-
Synthesize analogs where the "hotspot" is modified. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated bond cleavage.
-
Fluorination: Introducing a fluorine atom can block metabolism at that position and alter the electronic properties of the molecule.
-
Introduction of steric hindrance: Adding a bulky group near the metabolic hotspot can prevent the enzyme from accessing it.
-
-
-
-
Bioisosteric Replacement:
-
Methodology: Replace a metabolically labile functional group with a different group that has similar steric and electronic properties but is more stable.[8] For example, replacing a metabolically susceptible methyl ether with a more stable fluoro- or difluoromethyl ether.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: At what stage of drug discovery should I start thinking about bioavailability?
It is crucial to consider bioavailability from the very early stages of drug discovery. Integrating in silico predictions and early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening for lead compounds can help prioritize candidates with more favorable pharmacokinetic properties, saving significant time and resources later in development.
Q2: Are there any specific substituents on the 1,8-naphthyridine ring that are known to improve or worsen bioavailability?
The impact of substituents is highly context-dependent and relates to their effect on solubility, lipophilicity, and metabolic stability.[12]
-
Improving Bioavailability:
-
Ionizable groups (e.g., amines, carboxylic acids) can be used to form salts, which often have improved solubility.
-
Strategic placement of fluorine atoms can block metabolic hotspots and improve metabolic stability.[13]
-
The addition of an ethyl group at the N-1 position has been shown to improve the biological activity of some 1,8-naphthyridines, which may also influence their pharmacokinetic properties.[13]
-
-
Worsening Bioavailability:
-
Highly lipophilic groups can lead to poor aqueous solubility.
-
Metabolically labile groups (e.g., unsubstituted alkyl chains, electron-rich aromatic rings) can lead to rapid clearance.
-
Q3: How do I design an in vivo pharmacokinetic study to assess the oral bioavailability of my 1,8-naphthyridine compound?
A well-designed in vivo study is essential for determining the absolute or relative bioavailability.
-
Study Design: A crossover design is often preferred, where the same group of animals (typically rodents) receives the drug both intravenously (IV) and orally (PO) with a washout period in between.
-
Dosing: The IV dose provides the reference for 100% bioavailability. The oral dose should be administered in a suitable vehicle, which may be one of the enhanced formulations discussed above.
-
Sampling: Blood samples are collected at multiple time points after dosing to capture the full plasma concentration-time profile.
-
Analysis: The plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: The Area Under the Curve (AUC) is calculated for both the IV and PO routes. The absolute oral bioavailability (F%) is then calculated as:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Q4: My compound appears to be a substrate for P-gp. What are my options?
If P-gp efflux is limiting the absorption of your 1,8-naphthyridine candidate, you can consider:
-
Structural Modification: Modify the molecule to reduce its affinity for P-gp. This is often a challenging medicinal chemistry problem.
-
Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a known P-gp inhibitor (e.g., verapamil, ketoconazole) can confirm P-gp involvement if a significant increase in oral bioavailability is observed. However, this is generally not a viable long-term strategy for drug development due to potential drug-drug interactions.
-
Formulation with Excipients that Inhibit P-gp: Some surfactants and polymers used in bioavailability-enhancing formulations (e.g., Kolliphor EL, Poloxamer 188) have been shown to have P-gp inhibitory effects.
By systematically addressing the underlying causes of poor oral bioavailability, researchers can significantly improve the chances of success for their 1,8-naphthyridine drug candidates. This guide provides a framework for identifying and overcoming these challenges through a combination of rational formulation design and strategic medicinal chemistry.
References
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025-10-28).
- Technical Support Center: Improving the Metabolic Stability of 1,8-Naphthyridine Drug Candid
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024-03-15).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. (2021-07-14).
- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020-10-09).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PubMed Central. (2024-07-18).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- (PDF)
- Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central.
- Interstrain differences of in vitro metabolic stability and impact on early drug discovery.
- 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities - PubMed. (2020-10-09).
- A Review: Recent developments in Nitrogen containing Heterocycles as Medicinal Compounds. | International Journal of Architecture, Engineering and Construction.
- In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchG
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025-08-25).
- In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016-09-16).
- Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characteriz
- In Vitro Drug Metabolism Using Liver Microsomes - Research @ Flinders. (2016-09-01).
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (2021-12-06).
- (PDF)
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchG
- (PDF)
- (PDF)
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed. (2021-12-06).
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Preclinical Evaluation of 4-Chloro-1,8-naphthyridin-2(1H)-one: Bridging In Vitro Efficacy with In Vivo Potential
For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a viable therapeutic candidate is a rigorous path of multi-level validation. This guide provides an in-depth technical comparison of in vitro and in vivo studies for evaluating 4-Chloro-1,8-naphthyridin-2(1H)-one, a member of the versatile 1,8-naphthyridine scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] While direct, extensive research on this specific analogue is emerging, we will construct a robust investigational framework based on the known activities of its chemical class and established preclinical evaluation methodologies.[3][4][5][6]
Given the established potential of 1,8-naphthyridine derivatives as anticancer agents, this guide will focus on a hypothetical evaluation of this compound as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.[7] We will compare its projected performance metrics against Olaparib, a well-characterized, clinically approved PARP inhibitor.
The Investigational Landscape: From Benchtop to Biological Systems
The initial assessment of any novel compound begins with in vitro assays. These controlled, cell-free or cell-based experiments provide a rapid and cost-effective means to determine primary biological activity, mechanism of action, and potency.[6] However, the sterile environment of a culture plate cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[4] Consequently, promising in vitro results must be validated through in vivo studies, which offer a more holistic understanding of a compound's efficacy and safety within a complex biological system.[3][5]
This guide will dissect this translational journey, outlining the critical experimental choices and data interpretation at each stage.
Part 1: In Vitro Characterization: Gauging Potency and Cellular Impact
The primary objective of in vitro testing is to confirm the compound's interaction with its intended molecular target and to assess its effect on cancer cells.
Target Engagement: Enzymatic Inhibition Assay
The first critical step is to determine if this compound directly inhibits the enzymatic activity of its putative target, PARP1. A chemiluminescent PARP assay is a robust method for this purpose.[8]
-
Plate Preparation: Histone-coated 96-well plates are prepared. Histones serve as the substrate for PARP1-mediated ADP-ribosylation.
-
Compound Dilution: A serial dilution of this compound and the comparator, Olaparib, is prepared. A typical concentration range would be from 1 nM to 100 µM.
-
Enzymatic Reaction: Recombinant human PARP1 enzyme and biotinylated NAD+ are added to the wells containing the test compounds. The reaction is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added, which binds to the biotinylated ADP-ribose chains on the histones. Following the addition of a chemiluminescent HRP substrate, the light signal is measured by a luminometer.[8]
-
Data Analysis: The luminescent signal is inversely proportional to the PARP1 inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
The IC50 value is a critical measure of a compound's potency. A lower IC50 indicates a more potent inhibitor.
| Compound | Predicted PARP1 IC50 (nM) | Reference Comparator IC50 (nM) |
| This compound | TBD | 5 (Olaparib)[9] |
A potent compound in this assay would exhibit an IC50 in the low nanomolar range, comparable to or better than Olaparib.
Cellular Activity: Cancer Cell Viability Assay
Demonstrating target inhibition is crucial, but it is equally important to show that this inhibition translates into a desired biological effect in cancer cells, such as cytotoxicity. This is particularly relevant for PARP inhibitors in the context of BRCA-mutated cancer cells, where the concept of synthetic lethality applies.
-
Cell Seeding: BRCA-deficient cancer cell lines (e.g., DLD-1 BRCA2-/-) and their wild-type counterparts are seeded in 96-well plates and allowed to adhere overnight.[10]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and Olaparib for a period of 72 hours.
-
Lysis and Luminescence: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate for a thermostable luciferase. The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal.
-
Data Analysis: The luminescent signal is measured, and the half-maximal effective concentration (EC50) for cell viability reduction is determined.
A successful compound will show potent cytotoxicity, preferentially in the BRCA-deficient cell line.
| Compound | Predicted EC50 in DLD-1 BRCA2-/- (nM) | Predicted EC50 in DLD-1 WT (nM) | Selectivity Index (WT/BRCA2-/-) |
| This compound | TBD | TBD | TBD |
| Olaparib | ~20[10] | >1000 | >50 |
A high selectivity index is desirable, indicating that the compound is more toxic to cancer cells with a specific genetic vulnerability.
Part 2: In Vivo Validation: Assessing Efficacy in a Biological System
Positive in vitro data provides the rationale for advancing a compound to in vivo testing. These studies are essential to evaluate a drug's performance in a complex physiological environment.[3][5]
Tumor Growth Inhibition: Human Tumor Xenograft Model
The most common preclinical in vivo model for anticancer drug screening involves implanting human tumor cells into immunodeficient mice.[4][11] This allows for the assessment of a compound's ability to inhibit tumor growth in a living system.
Caption: Workflow for an in vivo xenograft study.
-
Cell Implantation: Approximately 5-10 million BRCA-mutant cancer cells (e.g., SUM149PT) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[3][10]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a mean size of 100-150 mm³. Mice are then randomized into treatment groups (e.g., vehicle control, Olaparib at its maximum tolerated dose, and this compound at various doses).
-
Dosing and Monitoring: The compounds are administered daily via an appropriate route (e.g., oral gavage). Tumor volume and mouse body weight are measured twice weekly. Body weight is a key indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
The goal is to observe significant TGI without inducing significant toxicity (e.g., >15% body weight loss).
| Treatment Group | Predicted Tumor Growth Inhibition (%) | Predicted Change in Body Weight (%) |
| Vehicle Control | 0 | < 5 |
| Olaparib (MTD) | 32[10] | < 10 |
| This compound (Dose 1) | TBD | TBD |
| This compound (Dose 2) | TBD | TBD |
A successful outcome would be a dose-dependent TGI for this compound that is comparable or superior to Olaparib, with an acceptable safety profile.
Part 3: The In Vitro-In Vivo Correlation: A Critical Analysis
A key challenge in drug development is the frequent disconnect between in vitro potency and in vivo efficacy.[9] A compound that is highly potent in a cell-free assay may fail in an animal model due to poor pharmacokinetic properties.
Caption: The role of pharmacokinetics in translating in vitro potency to in vivo efficacy.
Several factors can explain discrepancies:
-
Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to low systemic exposure.
-
Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract after oral dosing.
-
Off-Target Effects: In a complex organism, the compound may interact with other targets, leading to unforeseen toxicity that limits the achievable therapeutic dose.[9]
For this compound, a successful preclinical campaign would demonstrate a clear correlation: potent in vitro inhibition of PARP1 and BRCA-mutant cell killing, which translates to significant, well-tolerated tumor growth inhibition in vivo. This alignment provides strong justification for further development.
Conclusion
The evaluation of this compound, like any novel therapeutic candidate, requires a systematic and logical progression from simplified in vitro models to complex in vivo systems. By first establishing potent and selective activity at the molecular and cellular level, researchers can build a strong, evidence-based rationale for advancing to animal studies. The ultimate goal is to identify a compound with a clear therapeutic window, demonstrating robust efficacy against the disease target while maintaining an acceptable safety profile in a whole-organism context. This comparative framework provides a robust roadmap for the preclinical journey of this compound and other promising molecules from the 1,8-naphthyridine class.
References
- Vertex AI Search. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Tel Aviv University. In vivo screening models of anticancer drugs.
- New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Semantic Scholar. IN VIVO Screening Models of Anticancer Drugs.
- BPS Bioscience. PARP Assays.
- NIH. PASTA: PARP activity screening and inhibitor testing assay - PMC.
- BMG LABTECH. PARP assay for inhibitors.
- ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram.
- AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
- PubMed. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential.
- PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
Sources
- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
A Comprehensive Guide to the Cross-Reactivity Profiling of 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific compound, 4-Chloro-1,8-naphthyridin-2(1H)-one, represents a key intermediate for the synthesis of a variety of substituted naphthyridines.[2][3] Given the known propensity for small molecules to interact with multiple protein targets, a thorough understanding of the cross-reactivity profile of this core structure is paramount for any drug discovery program that utilizes it as a starting point. This guide provides a comprehensive overview of the experimental strategies and methodologies for characterizing the selectivity and potential off-target liabilities of this compound and its analogs.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present hypothetical data to illustrate the interpretation of results. Our focus is on establishing a self-validating system of inquiry to ensure the trustworthiness and accuracy of the generated selectivity profile.
The Importance of Early-Stage Cross-Reactivity Profiling
Undesirable off-target interactions are a major cause of drug candidate attrition during preclinical and clinical development.[4] Early-stage identification of potential liabilities allows for more informed decisions in lead optimization, helping to mitigate risks and reduce the significant time and resources invested in compounds that are likely to fail.[4][5] By systematically evaluating the cross-reactivity of a core scaffold like this compound, researchers can prioritize analogs with the most favorable selectivity profiles and guide synthetic efforts towards minimizing off-target effects.
A Multi-Faceted Approach to Profiling
A robust cross-reactivity profile is not generated from a single experiment but rather from a tiered and integrated approach that combines biochemical and cell-based assays. This guide will focus on three key pillars of selectivity profiling:
-
Broad Kinome Profiling: To assess the interaction of the compound with the human kinome.
-
Cellular Target Engagement: To confirm target interaction within a physiological context.
-
Broad Off-Target Liability Screening: To identify interactions with other major protein families.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Part 1: Broad Kinome Selectivity Profiling
Given that many 1,8-naphthyridine derivatives have been explored as kinase inhibitors, a broad kinome scan is a logical first step.[1] This provides a global view of the compound's interaction with a large and diverse panel of human kinases.
Recommended Methodology: KINOMEscan®
KINOMEscan® is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[6][7][8] The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.[9] The amount of kinase captured on the solid support is then quantified, typically by qPCR.[10]
Experimental Protocol: KINOMEscan® scanMAX Assay
-
Compound Preparation: this compound is solubilized in DMSO to a final stock concentration of 10 mM.
-
Assay Execution: The compound is screened at a single concentration (e.g., 10 µM) against the scanMAX panel, which comprises over 468 human kinases.[6]
-
Data Analysis: The results are reported as percent of control (%Ctrl), where the DMSO control represents 100% and a potent reference inhibitor represents 0%. A lower %Ctrl value indicates stronger binding.
Interpreting the Data: A Hypothetical Kinome Scan Result
To illustrate, let's consider a hypothetical result for this compound.
| Target Kinase | %Ctrl at 10 µM | Putative Interaction |
| MAPK14 (p38α) | 2.5 | Strong |
| MAPK11 (p38β) | 8.0 | Strong |
| GSK3B | 35.0 | Moderate |
| CDK2 | 65.0 | Weak |
| ... (464 other kinases) | >90 | None Detected |
Table 1: Hypothetical KINOMEscan® Results for this compound.
From this hypothetical data, MAPK14 (p38α) and MAPK11 (p38β) are identified as primary potential targets. To quantify the affinity for these "hits," a dose-response experiment is performed to determine the dissociation constant (Kd).
Follow-up: KdELECT Protocol
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Assay Execution: The compound is tested in an 11-point dose-response format against the selected kinase targets (MAPK14, MAPK11, and GSK3B).
-
Data Analysis: The resulting dose-response curves are fitted to a standard binding model to calculate the Kd value for each interaction.
| Target Kinase | Kd (nM) |
| MAPK14 (p38α) | 150 |
| MAPK11 (p38β) | 450 |
| GSK3B | 2,500 |
Table 2: Hypothetical Kd Values for this compound.
This quantitative data confirms a higher affinity for p38α over p38β and a significantly weaker interaction with GSK3B.
Part 2: Cellular Target Engagement
Biochemical assays, while powerful, do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a robust method for this purpose.[11][12] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13][14]
Recommended Methodology: Cellular Thermal Shift Assay (CETSA®)
Experimental Protocol: CETSA for p38α Engagement
-
Cell Culture and Treatment: A suitable human cell line (e.g., HEK293) is cultured and treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble p38α in each sample is quantified by a standard protein detection method, such as Western blotting or an AlphaScreen®-based immunoassay.[14]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble p38α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11][15]
Visualizing Cellular Target Engagement
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
A positive result in a CETSA experiment provides strong evidence that this compound can penetrate the cell membrane and bind to its intended target, p38α, in a physiological setting.
Part 3: Broad Off-Target Liability Screening
To build a comprehensive safety profile, it is essential to screen for interactions beyond the kinome. Many adverse drug reactions are caused by off-target interactions with receptors, ion channels, transporters, and other enzymes.[4][16]
Recommended Methodology: In Vitro Safety Pharmacology Panels
Several contract research organizations offer standardized safety pharmacology panels that screen compounds against a broad range of clinically relevant targets.[5] An example is the SafetyScreen44™ panel, which covers 44 targets known to be associated with adverse drug reactions.[16]
Experimental Protocol: SafetyScreen44™ Panel
-
Compound Submission: this compound is submitted for screening at a single, high concentration (e.g., 10 µM).
-
Assay Execution: The compound is tested in a battery of binding and functional assays for targets including G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Data Analysis: Results are typically reported as percent inhibition or activation relative to a control. A predefined threshold (e.g., >50% inhibition) is used to identify significant interactions.
Hypothetical Off-Target Profile
| Target | Assay Type | % Inhibition at 10 µM | Potential Liability |
| hERG | Binding | 15% | Low |
| 5-HT2B | Binding | 55% | Potential (Cardiotoxicity) |
| Dopamine Transporter | Binding | 8% | Low |
| ... (41 other targets) | ... | <50% | Low |
Table 3: Hypothetical Safety Pharmacology Panel Results.
This hypothetical result highlights a potential interaction with the 5-HT2B receptor, which would warrant further investigation, as agonism at this receptor has been linked to valvular heart disease.
Comparison with an Alternative Scaffold: Pagoclone
To put the cross-reactivity profile of this compound into perspective, it is useful to compare it with a known drug molecule containing a related scaffold. Pagoclone, a derivative of 7-chloro-1,8-naphthyridine, is an anxiolytic agent that acts as a partial agonist at the GABAA receptor.[17][18][19]
| Feature | This compound (Hypothetical) | Pagoclone |
| Primary Target Class | Protein Kinase (p38α) | Ligand-gated Ion Channel (GABAA Receptor) |
| Selectivity Profile | High selectivity within the kinome | High selectivity for specific GABAA receptor subtypes (α2, α3)[18][19] |
| Key Off-Target Concern | 5-HT2B Receptor Interaction | Minimal at therapeutic doses |
| Therapeutic Indication | Inflammation, Cancer (potential) | Anxiety[18] |
Table 4: Comparative Profile of this compound and Pagoclone.
This comparison underscores how modifications to the 1,8-naphthyridine core can dramatically alter the target profile and therapeutic application of the resulting compounds.
Conclusion
The cross-reactivity profiling of a novel chemical entity like this compound is a critical exercise in modern drug discovery. By employing a systematic and multi-tiered approach that combines broad kinome scanning, cellular target engagement assays, and comprehensive safety pharmacology screening, researchers can build a detailed and reliable understanding of a compound's selectivity. This in-depth knowledge is invaluable for guiding medicinal chemistry efforts, mitigating the risk of late-stage failures, and ultimately, developing safer and more effective medicines. The methodologies and workflows described in this guide provide a robust framework for achieving this essential goal.
References
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates. Nature Protocols, 9(9), 2100-2122. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 7, 2026, from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 7, 2026, from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved January 7, 2026, from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
BMG Labtech. (2021, December 16). Competitive high-throughput analysis of kinase inhibitor binding kinetics. Retrieved January 7, 2026, from [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 7, 2026, from [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Brennan, R. J., et al. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines. Nature Reviews Drug Discovery. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved January 7, 2026, from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 7, 2026, from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Masuda, T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2963-2970. [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 7, 2026, from [Link]
-
Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 7, 2026, from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Pagoclone. Retrieved January 7, 2026, from [Link]
-
Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Retrieved January 7, 2026, from [Link]
-
Sharma, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-26. [Link]
-
Pałasz, A., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(14), 10266-10283. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved January 7, 2026, from [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
-
Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(15), 10237-10246. [Link]
-
Global Substance Registration System. (n.d.). PAGOCLONE. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Pagoclone. Retrieved January 7, 2026, from [Link]
-
Global Substance Registration System. (n.d.). PAGOCLONE. Retrieved January 7, 2026, from [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. ambitbio.com [ambitbio.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Pagoclone - Wikipedia [en.wikipedia.org]
- 18. flmodafinil.pl [flmodafinil.pl]
- 19. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-1,8-naphthyridin-2(1H)-one Against Standard-of-Care PARP Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-Chloro-1,8-naphthyridin-2(1H)-one, against established standard-of-care PARP inhibitors. The strategic experimental plan detailed herein is designed to rigorously evaluate its potential as a therapeutic agent, with a focus on elucidating its mechanism of action and comparative efficacy.
Introduction: The Rationale for Investigating this compound
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds, including those with anticancer properties.[1][2][3] The specific analogue, this compound, presents a compelling candidate for investigation as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6]
This guide outlines a head-to-head comparison of this compound against the current standard-of-care PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.[7][8][9][10][11] The objective is to generate a robust preclinical data package to inform go/no-go decisions for further development.
Pillar 1: Elucidating the Mechanism of Action - Is it a PARP Inhibitor?
The foundational hypothesis is that this compound functions as a PARP inhibitor. This must be experimentally validated before proceeding to comparative efficacy studies.
Experimental Workflow: Mechanism of Action Confirmation
Caption: Workflow for confirming the PARP inhibitory mechanism of action.
Detailed Experimental Protocols
1. PARP1 and PARP2 Enzymatic Activity Assay
-
Principle: This assay quantifies the catalytic inhibition of PARP enzymes by measuring the incorporation of biotinylated NAD+ onto histone proteins. A reduction in signal indicates enzymatic inhibition.[12][13]
-
Protocol:
-
Coat a 96-well plate with histone H1.
-
Add recombinant human PARP1 or PARP2 enzyme.
-
Introduce a serial dilution of this compound, standard-of-care PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib), and a vehicle control (DMSO).[14]
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.[14]
-
Incubate to allow for PARylation.
-
Wash to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.[12]
-
Calculate IC50 values for each compound.
-
2. PARP Trapping Assay
-
Principle: A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, which is a highly cytotoxic lesion.[15][16][17][18][19] This assay quantifies the formation of these PARP-DNA complexes.
-
Protocol:
-
Utilize a cell line with high PARP1 expression (e.g., HeLa).
-
Treat cells with the investigational compound and standard-of-care inhibitors at various concentrations.
-
Lyse the cells under conditions that preserve protein-DNA complexes.
-
Perform a PARP1-DNA complex immunoprecipitation using an anti-PARP1 antibody.
-
Quantify the amount of co-precipitated DNA using a fluorescent DNA-binding dye.
-
Normalize the signal to the total amount of PARP1 in the lysate. An increased signal indicates more trapped complexes.
-
Pillar 2: In Vitro Comparative Efficacy
Once the PARP inhibitory activity is confirmed, the next step is to compare the cytotoxic potential of this compound against standard-of-care drugs in relevant cancer cell line models.
Data Presentation: In Vitro Efficacy Summary
| Compound | Cell Line (BRCA1 -/-) IC50 (nM) | Cell Line (BRCA1 +/+) IC50 (nM) | Selectivity Index (BRCA+/+ / BRCA-/-) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Experimental Value | Experimental Value | Calculated Value |
| Rucaparib | Experimental Value | Experimental Value | Calculated Value |
| Niraparib | Experimental Value | Experimental Value | Calculated Value |
| Talazoparib | Experimental Value | Experimental Value | Calculated Value |
Detailed Experimental Protocol: Cell Viability Assays
-
Principle: The MTT or XTT assay is used to assess cell viability by measuring the metabolic activity of cells.[20][21][22] A decrease in metabolic activity correlates with reduced cell viability. The core of this experiment is to demonstrate synthetic lethality, where the compound is significantly more potent in cancer cells with a BRCA mutation (or other homologous recombination deficiency) compared to cells with functional BRCA.[23][24]
-
Protocol:
-
Seed BRCA1-deficient (e.g., SUM149PT) and BRCA1-proficient (e.g., MCF7) breast cancer cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and the standard-of-care PARP inhibitors for 72 hours.
-
For the XTT assay, add the activated XTT solution to each well.[20][21]
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[20]
-
For the MTT assay, add MTT solution and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals before reading the absorbance.[25]
-
Plot the dose-response curves and determine the IC50 values for each compound in both cell lines.
-
Pillar 3: In Vivo Benchmarking in Xenograft Models
In vitro findings must be validated in a living system. Cell line-derived xenograft (CDX) models provide a robust platform for evaluating anti-tumor efficacy in vivo.[26][27][28][29]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo comparative efficacy study.
Detailed Experimental Protocol: CDX Efficacy Study
-
Principle: To compare the ability of this compound and standard-of-care drugs to inhibit tumor growth in a live animal model.[26][27] Patient-derived xenograft (PDX) models can also be considered for a more clinically relevant assessment.[30]
-
Protocol:
-
Subcutaneously implant a human cancer cell line with a known BRCA mutation (e.g., CAPAN-1) into immunodeficient mice (e.g., NOD-SCID).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment cohorts:
-
Administer drugs daily via oral gavage for a predetermined period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly as a measure of efficacy and toxicity, respectively.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Pillar 4: Comparative Pharmacokinetic Profiling
A potent compound is only effective if it has favorable drug-like properties. A preliminary pharmacokinetic (PK) study is essential to compare how the compounds are absorbed, distributed, metabolized, and excreted (ADME).[31]
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Cmax (ng/mL) | Experimental Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Tmax (h) | Experimental Value | Literature Value | Literature Value | Literature Value | Literature Value |
| AUC (ng*h/mL) | Experimental Value | Literature Value | Literature Value | Literature Value | Literature Value |
| t1/2 (h) | Experimental Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Oral Bioavailability (%) | Experimental Value | Literature Value | Literature Value | Literature Value | Literature Value |
Detailed Experimental Protocol: Rodent Pharmacokinetic Study
-
Principle: To determine and compare the key pharmacokinetic parameters of the investigational compound and standard-of-care drugs following oral administration in rodents.[32][33][34]
-
Protocol:
-
Administer a single oral dose of each compound to separate groups of rats or mice.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to isolate plasma.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
For oral bioavailability, a separate cohort will receive an intravenous dose, and the AUC from the oral dose will be compared to the AUC from the IV dose.
-
Conclusion and Future Directions
This comprehensive benchmarking guide provides a rigorous, multi-faceted approach to evaluating the preclinical potential of this compound. By systematically assessing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile in direct comparison to FDA-approved PARP inhibitors, researchers can generate the critical data needed to justify its advancement into further IND-enabling studies. Positive outcomes from these studies would position this compound as a promising new candidate in the field of targeted cancer therapy.
References
-
Title: Olaparib Source: Wikipedia URL: [Link]
-
Title: Niraparib: Mechanism of Action, Adverse Effects, and Contraindications Source: Urology Textbook URL: [Link]
-
Title: Preclinical Drug Testing Using Xenograft Models Source: Crown Bioscience URL: [Link]
-
Title: Talazoparib Source: Wikipedia URL: [Link]
-
Title: Mechanism of Action for Advanced Ovarian Cancer Source: LYNPARZA® (olaparib) HCP Site URL: [Link]
-
Title: Olaparib Source: PMC - NIH URL: [Link]
-
Title: Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer Source: PubMed Central URL: [Link]
-
Title: An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions Source: PubMed URL: [Link]
-
Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC - PubMed Central URL: [Link]
-
Title: What is the mechanism of Niraparib Tosylate? Source: Patsnap Synapse URL: [Link]
-
Title: Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info Source: Pfizer URL: [Link]
-
Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: Crown Bioscience URL: [Link]
-
Title: Understanding the Mechanism of Action of Rucaparib in Cancer Treatment Source: Pharmacy Times URL: [Link]
-
Title: Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models Source: Crown Bioscience URL: [Link]
-
Title: What is the mechanism of Olaparib? Source: Patsnap Synapse URL: [Link]
-
Title: The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities Source: PubMed URL: [Link]
-
Title: Olaparib Source: National Cancer Institute URL: [Link]
-
Title: Rucaparib | C19H18FN3O | CID 9931954 Source: PubChem - NIH URL: [Link]
-
Title: Niraparib | C19H20N4O | CID 24958200 Source: PubChem - NIH URL: [Link]
-
Title: talazoparib Source: My Cancer Genome URL: [Link]
-
Title: Rucaparib Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: Understanding Rucaparib Camsylate: From Mechanism to Market Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Rucaparib Source: Wikipedia URL: [Link]
-
Title: Complete Guide to Choosing the Right Cell Viability Assay Source: AxisPharm URL: [Link]
-
Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: Future Science URL: [Link]
-
Title: [Clinical Pharmacokinetics of Small Molecule Tyrosine Kinase Inhibitors] Source: PubMed URL: [Link]
-
Title: PASTA: PARP activity screening and inhibitor testing assay Source: PMC - NIH URL: [Link]
-
Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: PubMed URL: [Link]
-
Title: Appropriate Selection of PARP Inhibitors in Ovarian Cancer Source: PubMed URL: [Link]
-
Title: Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? Source: NIH URL: [Link]
-
Title: Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology Source: PubMed URL: [Link]
-
Title: PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline Source: ASCO URL: [Link]
-
Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis Source: Agilex Biolabs URL: [Link]
-
Title: PARP inhibitors: Choosing what to use in epithelial ovarian cancer Source: Contemporary OB/GYN URL: [Link]
-
Title: 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF Source: ResearchGate URL: [Link]
-
Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: NIH URL: [Link]
-
Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: RSC Publishing URL: [Link]
-
Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]
-
Title: PARP inhibitors — Knowledge Hub Source: Genomics Education Programme URL: [Link]
-
Title: PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer Source: National Cancer Institute URL: [Link]
-
Title: Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) Source: BPS Bioscience URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olaparib - Wikipedia [en.wikipedia.org]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olaparib - NCI [cancer.gov]
- 7. Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. contemporaryobgyn.net [contemporaryobgyn.net]
- 10. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. PARP Inhibitors as Initial Treatment for Ovarian Cancer - NCI [cancer.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. Talazoparib - Wikipedia [en.wikipedia.org]
- 17. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 19. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - RU [thermofisher.com]
- 22. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 23. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 24. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. rndsystems.com [rndsystems.com]
- 26. xenograft.org [xenograft.org]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 30. startresearch.com [startresearch.com]
- 31. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 32. [Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,8-Naphthyridine and Quinoline Scaffolds: A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and patentability of a drug candidate. Among the myriad of nitrogen-containing heterocycles, the quinoline and 1,8-naphthyridine ring systems have emerged as "privileged scaffolds," forming the structural basis of numerous approved drugs and clinical candidates. This guide provides an in-depth comparative analysis of these two prominent bicyclic heteroaromatic systems, offering insights into their relative strengths and weaknesses to aid researchers in making informed decisions during the drug design and development process.
At a Glance: Key Physicochemical and Structural Differences
The fundamental distinction between quinoline and 1,8-naphthyridine lies in the placement of the nitrogen atom(s) within the fused ring system. Quinoline is a benzopyridine, featuring a benzene ring fused to a pyridine ring, with the nitrogen at position 1. In contrast, 1,8-naphthyridine is a pyridopyridine, containing two pyridine rings fused together, with nitrogen atoms at positions 1 and 8. This seemingly subtle difference in atomic composition has significant repercussions for the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecules.
| Property | Quinoline | 1,8-Naphthyridine | Rationale and Implications |
| Structure | Benzene ring fused to a pyridine ring | Two fused pyridine rings | The additional nitrogen atom in 1,8-naphthyridine significantly alters its electronic and hydrogen bonding properties. |
| pKa (of the conjugate acid) | ~4.9 | ~3.4 | Quinoline is a stronger base than 1,8-naphthyridine. This can influence drug-receptor interactions and solubility at physiological pH. |
| Dipole Moment | ~2.2 D | ~3.8 D | The higher dipole moment of 1,8-naphthyridine suggests greater polarity, which can impact solubility, membrane permeability, and interactions with polar biological targets. |
| Hydrogen Bonding | One hydrogen bond acceptor (N1) | Two hydrogen bond acceptors (N1, N8) | The presence of two nitrogen atoms in 1,8-naphthyridine offers more opportunities for hydrogen bonding interactions with biological targets, potentially leading to higher binding affinity and selectivity. |
| Metal Chelation | Can act as a bidentate ligand (e.g., 8-hydroxyquinoline)[1] | Can act as a binucleating ligand, coordinating to two metal ions in close proximity[2][3] | The unique arrangement of the two nitrogen atoms in 1,8-naphthyridine makes it an excellent scaffold for designing metal-chelating agents, which have applications in anticancer and antimicrobial therapies. |
Navigating the Synthetic Landscape: A Tale of Two Scaffolds
The choice of a synthetic route is often a pragmatic decision, dictated by the availability of starting materials, desired substitution patterns, and scalability. Both quinoline and 1,8-naphthyridine scaffolds are accessible through a variety of named reactions, each with its own set of advantages and limitations.
The Friedlander Synthesis: A Versatile Route to 1,8-Naphthyridines
The Friedlander synthesis is a cornerstone for the construction of both quinoline and 1,8-naphthyridine rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde.
Experimental Protocol: Gram-Scale Friedlander Synthesis of 2-Methyl-1,8-naphthyridine in Water [4][5]
This protocol exemplifies a green and efficient approach to the Friedlander synthesis.
Materials:
-
2-Aminonicotinaldehyde (0.5 mmol)
-
Acetone (1.5 mmol)
-
Choline hydroxide (1 mol%)
-
Deionized water (1 mL)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in 1 mL of deionized water.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-methyl-1,8-naphthyridine.
Causality Behind Experimental Choices:
-
Choline hydroxide: Acts as a mild and environmentally benign base catalyst.
-
Water as solvent: Offers a green alternative to traditional organic solvents and can facilitate the reaction through hydrophobic effects.
-
Nitrogen atmosphere: Prevents oxidation of the starting materials and intermediates.
-
TLC monitoring: Allows for real-time tracking of the reaction to determine the optimal reaction time and prevent the formation of byproducts.
Caption: Workflow of the Friedlander synthesis for 1,8-naphthyridines.
The Skraup Synthesis: A Classic Approach to Quinolines
The Skraup synthesis is a historic and widely used method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction is notoriously exothermic and requires careful control.
Experimental Protocol: Skraup Synthesis of Quinoline [6][7][8]
This protocol is a classic example of the Skraup synthesis.
Materials:
-
Aniline
-
Glycerol
-
Concentrated sulfuric acid
-
Nitrobenzene (or arsenic pentoxide as a milder oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
In a large, robust reaction vessel, carefully mix aniline and glycerol.
-
Slowly and with vigorous stirring and cooling, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate to moderate the reaction.
-
Gently heat the mixture. The reaction is highly exothermic, and the temperature must be carefully controlled.
-
Once the initial vigorous reaction subsides, add the oxidizing agent (nitrobenzene) portion-wise.
-
Heat the reaction mixture to maintain a steady reflux.
-
After the reaction is complete, cool the mixture and cautiously dilute it with water.
-
Neutralize the excess acid with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline by steam distillation.
-
Separate the quinoline from the aqueous layer in the distillate and purify by fractional distillation.
Causality Behind Experimental Choices:
-
Concentrated sulfuric acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.
-
Glycerol: The precursor to acrolein, the electrophile in the initial Michael addition.
-
Nitrobenzene: A strong oxidizing agent required for the final aromatization step.
-
Ferrous sulfate: Helps to control the often violent exothermic reaction.
-
Steam distillation: A crucial purification step to separate the volatile quinoline from the non-volatile reaction mixture.
Caption: Key steps in the Skraup synthesis of quinoline.
Biological Activity: A Head-to-Head Comparison
Both 1,8-naphthyridine and quinoline scaffolds are integral to a vast array of biologically active compounds. The choice between them often depends on the specific therapeutic target and the desired pharmacological profile.
Anticancer Activity
Derivatives of both scaffolds have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition, topoisomerase inhibition, and disruption of microtubule dynamics.
| Compound Class | Scaffold | Target/Mechanism | Representative IC50 Values | Reference |
| 1,8-Naphthyridine-3-carboxamides | 1,8-Naphthyridine | Cytotoxicity | Compound 12 : 1.37 µM (HBL-100, breast cancer) | [9] |
| Substituted 1,8-Naphthyridines | 1,8-Naphthyridine | Cytotoxicity | Compound 47 : 0.41 µM (MIAPaCa, pancreatic cancer) | [10] |
| 2-Phenyl-7-methyl-1,8-naphthyridines | 1,8-Naphthyridine | Cytotoxicity | Compound 10c : 1.47 µM (MCF7, breast cancer) | [11] |
| 8-Hydroxyquinoline-naphthoquinones | Quinoline | NQO1-mediated cytotoxicity | Compound 6 : IC50 < 1 µM (A549, lung cancer) | [12] |
| Quinolino-1,8-naphthyridines | Hybrid | Cytotoxicity | - | [13] |
Expert Insight: The 1,8-naphthyridine scaffold, particularly when incorporated into quinolone-like structures, has been extensively explored for its anticancer properties. The ability of the N1 and N8 atoms to chelate metal ions is a key feature that can be exploited in the design of novel anticancer agents that target metalloenzymes. Quinoline derivatives, especially those derived from natural products, also exhibit a broad spectrum of anticancer activities.
Antimicrobial Activity
The quinolone and naphthyridone antibiotics are prime examples of the successful application of these scaffolds in antimicrobial drug discovery. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
| Compound | Scaffold | Bacterial Spectrum | Representative MIC Values (µg/mL) | Reference |
| Nalidixic Acid | 1,8-Naphthyridine | Gram-negative | E. coli: 4-16 | [14] |
| Enoxacin | 1,8-Naphthyridine | Broad-spectrum | S. aureus: 0.5-2, E. coli: 0.12-0.5 | [15] |
| PD 131628 | 1,8-Naphthyridine | Broad-spectrum | More active than ciprofloxacin against staphylococci | [16] |
| Ciprofloxacin | Quinoline | Broad-spectrum | S. aureus: 0.25-1, E. coli: 0.015-0.12 | [17] |
| 8-Substituted Quinolines | Quinoline | Gram-negative | Varies with substitution | [18] |
Expert Insight: The development of fluoroquinolones, which feature a fluorine atom at position 6, significantly expanded the antibacterial spectrum to include Gram-positive bacteria. While both scaffolds have yielded potent antibiotics, the 1,8-naphthyridine core is a hallmark of the first-generation quinolones like nalidixic acid. Subsequent generations have seen a prevalence of the quinoline scaffold, often with a cyclopropyl group at N1 and a piperazine or similar basic moiety at C7. Interestingly, recent studies have shown that some 1,8-naphthyridine derivatives can potentiate the activity of existing fluoroquinolones against multi-resistant bacterial strains.[19][20]
Conclusion: A Strategic Choice for Drug Discovery
The comparative analysis of 1,8-naphthyridine and quinoline scaffolds reveals a nuanced landscape of opportunities and challenges for the medicinal chemist. The choice between these two privileged structures is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, desired physicochemical properties, and synthetic feasibility.
The 1,8-naphthyridine scaffold, with its unique electronic and metal-chelating properties, offers exciting avenues for the design of novel anticancer and antimicrobial agents. Its greater polarity and hydrogen bonding capacity can be leveraged to achieve high binding affinity and selectivity.
The quinoline scaffold, with its well-established synthetic methodologies and a long history of successful clinical applications, remains a workhorse in drug discovery. Its more lipophilic character can be advantageous for achieving good oral bioavailability.
Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds, coupled with a rational, data-driven approach to drug design, will empower researchers to unlock the full therapeutic potential of both 1,8-naphthyridine and quinoline-based compounds.
References
-
Synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 2021;6(29):18973-18983. Available from: [Link]
-
Preparation and Properties of Quinoline. Available from: [Link]
-
The Skraup Reaction - How to Make a Quinoline. Curly Arrow. Published January 13, 2009. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Domagala JM, Hanna LD, Heifetz CL, et al. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. J Med Chem. 1988;31(5):983-991. Available from: [Link]
-
Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628. J Antimicrob Chemother. 1991;28(5):677-686. Available from: [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021;6(42):28059-28068. Available from: [Link]
- CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. 2015;24(3):305-306.
-
Antimicrobial Activity of Naphthyridine Derivatives. Molecules. 2020;25(21):5219. Available from: [Link]
-
da Silva MA, de Oliveira Viana J, da Silva AC, et al. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. 2021;26(23):7400. Available from: [Link]
-
Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. J Biomol Struct Dyn. 2021;39(17):6355-6369. Available from: [Link]
-
Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones (327), 1,8-naphthyridin-2(1H)-ones (328) and pyrido[2,3-d]pyrimidinones (326) as c-Src inhibitors. ResearchGate. Available from: [Link]
-
da Silva MA, de Oliveira Viana J, da Silva AC, et al. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. 2021;26(23):7400. Available from: [Link]
-
Synthesis and Structure-Activity Relationships of Potent Antitumor Active Quinoline and Naphthyridine Derivatives. ResearchGate. Available from: [Link]
-
Al-Romaizan AN, Jaber TS, Ahmed NS. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry. 2019;17(1):943-954. Available from: [Link]
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. J Enzyme Inhib Med Chem. 2009;24(5):1169-1178. Available from: [Link]
-
Srivastava SK, Jaggi M, Singh AT, et al. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorg Med Chem Lett. 2007;17(23):6660-6664. Available from: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. 2022;27(19):6429. Available from: [Link]
-
Mahalingam M, Kulandaisamy VC, Balasubramanian M, et al. Quinolino-1,8- naphthyridine derivatives: Synthesis, biological studies, DFT calculation and molecular docking with Ras protein. Materials Today: Proceedings. 2021;45:1584-1591. Available from: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Med Chem. 2021;13(18):1591-1618. Available from: [Link]
-
1,8-Naphthyridine. Wikipedia. Available from: [Link]
-
Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. J Biomol Struct Dyn. 2021;39(17):6355-6369. Available from: [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available from: [Link]
-
1,8-Naphthyridine. PubChem. Available from: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Med Chem. 2020;11(9):984-998. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chim Slov. 2014;61(4):919-926. Available from: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch Pharm (Weinheim). 2016;349(1):5-24. Available from: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 3. Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. iipseries.org [iipseries.org]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quinolino-1,8- naphthyridine derivatives: Synthesis, biological studies, DFT calculation and molecular docking with Ras protein | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 20. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Acquired Resistance: A Comparative Analysis of 4-Chloro-1,8-naphthyridin-2(1H)-one and its Analogs in Oncology
For Immediate Release
In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease progression. The scientific community is in a constant pursuit of novel therapeutic agents capable of circumventing these resistance mechanisms. This guide offers an in-depth comparative analysis of 4-Chloro-1,8-naphthyridin-2(1H)-one and its broader class of 1,8-naphthyridine derivatives, evaluating their efficacy, particularly in the context of resistant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against cancer.
The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of potent anticancer agents.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including the inhibition of key cellular processes implicated in cancer progression such as DNA topoisomerase and various protein kinases.[1][2]
The Challenge of Chemoresistance
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, thereby reducing the intracellular concentration of cytotoxic agents.[3] Overcoming P-gp-mediated resistance is a critical goal in the development of new anticancer drugs.
1,8-Naphthyridine Derivatives: A Potential Solution
Recent studies have highlighted the potential of 1,8-naphthyridine derivatives to exhibit cytotoxicity against various cancer cell lines. While specific data on this compound in resistant cell lines is limited in publicly available literature, the broader family of halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives has shown potent activity. For instance, certain derivatives have demonstrated significant cytotoxicity with IC50 values in the sub-micromolar range against cell lines such as the pancreatic cancer cell line MIAPaCa and the leukemia cell line K-562.[4][5]
Comparative Cytotoxicity of 1,8-Naphthyridine Derivatives
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines. It is important to note that these studies did not always specify whether the cell lines were drug-resistant.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41[4][5] |
| K-562 (Leukemia) | 0.77[4][5] | |
| Compound 36 | PA-1 (Ovarian) | 1.19[4][5] |
| Compound 29 | PA-1 (Ovarian) | 0.41[4][5] |
| SW620 (Colon) | 1.4[4][5] | |
| Compound 16 | HeLa (Cervical) | 0.7[6] |
| HL-60 (Leukemia) | 0.1[6] | |
| PC-3 (Prostate) | 5.1[6] | |
| Colchicine (Reference) | HeLa (Cervical) | 23.6[7] |
| HL-60 (Leukemia) | 7.8[7] | |
| PC-3 (Prostate) | 19.7[7] |
Unraveling the Mechanism of Action
The anticancer effects of 1,8-naphthyridine derivatives are believed to be multifactorial. The core structure can interact with various molecular targets crucial for cancer cell survival and proliferation.
Caption: Potential multi-target mechanism of 1,8-naphthyridine derivatives.
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of novel compounds like this compound.
Protocol 1: MTT Assay for Cytotoxicity
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and resistant pairs)
-
RPMI-1640 or DMEM medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound (and other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Flow Cytometry for Apoptosis Analysis
This method quantifies the extent of apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Sources
- 1. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity: Profiling 4-Chloro-1,8-naphthyridin-2(1H)-one and its Analogs
For drug development professionals and researchers in kinase signaling, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. A critical milestone on this path is the characterization of a compound's selectivity—its ability to inhibit the intended target kinase with high potency while sparing other kinases in the vast human kinome. This guide provides an in-depth look at the kinase selectivity of the 1,8-naphthyridin-2(1H)-one scaffold, with a focus on the representative molecule, 4-Chloro-1,8-naphthyridin-2(1H)-one.
While a comprehensive public kinase panel screening for this compound is not available, the 1,8-naphthyridinone core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Extensive research into its derivatives strongly indicates that a primary target class for this scaffold is the receptor tyrosine kinase family, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4][5] Therefore, this guide will use VEGFR-2 as a representative primary target to illustrate the principles and methodologies of kinase selectivity profiling for this compound class. We will explore the causality behind experimental choices, provide actionable protocols, and present data in a comparative context.
The Central Role of VEGFR-2 in Angiogenesis and Cancer
VEGFR-2, also known as Kinase Insert Domain-Containing Receptor (KDR), is a critical transmembrane receptor tyrosine kinase. Its activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that are essential for angiogenesis—the formation of new blood vessels.[4] While vital for normal physiological processes, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[3] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern oncology.[3][4]
Below is a simplified representation of the VEGFR-2 signaling pathway, highlighting the point of inhibition by small-molecule kinase inhibitors.
Caption: VEGFR-2 signaling pathway and the mechanism of ATP-competitive inhibition.
Comparative Kinase Inhibition Profile: A Case Study
To illustrate the concept of selectivity, we will consider a hypothetical but representative dataset for a 1,8-naphthyridinone derivative, "Compound N," against a panel of kinases. This data is modeled on findings for related heterocyclic kinase inhibitors. The primary goal is to determine the potency against the intended target (VEGFR-2) and compare it to the potency against common off-target kinases, which can lead to undesirable side effects.
Table 1: Kinase Selectivity Profile of "Compound N" and a Reference Inhibitor (Sunitinib)
| Kinase Target | "Compound N" IC50 (nM) | Sunitinib IC50 (nM) | Kinase Family |
| VEGFR-2 (KDR) | 15 | 9 | Tyrosine Kinase |
| c-Kit | 250 | 8 | Tyrosine Kinase |
| PDGFRβ | 400 | 2 | Tyrosine Kinase |
| FLT3 | >10,000 | 250 | Tyrosine Kinase |
| EGFR | >10,000 | >10,000 | Tyrosine Kinase |
| p38α | 5,000 | >10,000 | Serine/Threonine Kinase |
| CDK2/cyclin A | >10,000 | >10,000 | Serine/Threonine Kinase |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data is hypothetical and for illustrative purposes.
-
Potency: "Compound N" is a potent inhibitor of VEGFR-2, with an IC50 value in the low nanomolar range.
-
Selectivity: "Compound N" demonstrates a favorable selectivity profile. It is significantly more potent against VEGFR-2 than against other related tyrosine kinases like c-Kit and PDGFRβ (over 16-fold and 26-fold selectivity, respectively). Sunitinib, a multi-kinase inhibitor, shows high potency against all three.
-
Lack of Off-Target Activity: "Compound N" shows negligible activity against unrelated kinases such as EGFR and the serine/threonine kinases p38α and CDK2, suggesting a lower potential for off-target effects mediated by these kinases.
This selectivity is crucial. While multi-kinase inhibitors like Sunitinib are clinically effective, their broader activity can contribute to a wider range of side effects. A more selective inhibitor like "Compound N" could potentially offer a better therapeutic window.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The data presented above is typically generated using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][6] It is a robust and highly sensitive platform suitable for screening and profiling kinase inhibitors.
Here is a detailed, step-by-step protocol for assessing the inhibition of VEGFR-2.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is performed, where VEGFR-2 phosphorylates a substrate using ATP, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, and then the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate/ATP solution in kinase reaction buffer. The final concentrations in the reaction should be optimized, but a typical starting point is 5-10 ng/µL of recombinant human VEGFR-2, 0.2 µg/µL of a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and 10 µM ATP.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer to create a 2X inhibitor solution. A typical concentration range would be from 100 µM down to 1 pM.
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X inhibitor solution to the wells of a 384-well white plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate/ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 1,8-naphthyridin-2(1H)-one scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While direct, comprehensive data for this compound is not yet in the public domain, the strong body of evidence for related compounds targeting VEGFR-2 provides a clear and rational path forward for its evaluation.
For researchers working with this or similar molecules, the primary directive is to perform a broad kinase selectivity screen early in the development process. This "kinome scan" will empirically determine the primary target(s) and reveal any potential off-target liabilities. The methodologies outlined in this guide provide a robust framework for conducting these critical experiments. By understanding the selectivity profile, researchers can make informed decisions to optimize lead compounds, ultimately leading to safer and more effective therapeutic agents.
References
-
Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792–805. [Link]
-
Modi, M., & Kulkarni, V. M. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Biomolecular Structure & Dynamics, 38(15), 4576-4591. [Link]
-
Li, J., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 537–542. [Link]
-
Boyer, S. J. (2002). Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. Current Topics in Medicinal Chemistry, 2(9), 973–1000. [Link]
-
Mainolfi, N., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363–367. [Link]
-
Zhang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4386. [Link]
-
ResearchGate. (n.d.). VEGFR-2 inhibitors (1–8) previously described in the literature. Retrieved January 7, 2026, from [Link]
-
Paiva, A. M., et al. (2022). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry, 65(20), 13838–13858. [Link]
-
Zhang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4386. [Link]
-
Wang, B., et al. (2015). Development and strategies of VEGFR-2/KDR inhibitors. Future Medicinal Chemistry, 7(16), 2185–2210. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure activity relationship and molecular simulations for the exploration of natural potent VEGFR-2 inhibitors: an in silico anti-angiogenic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Activity of Naphthyridine Derivatives
In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among these, its anti-inflammatory potential has garnered significant attention from researchers aiming to develop novel therapeutics for a multitude of inflammatory diseases. This guide provides a comprehensive comparison of the anti-inflammatory activity of various naphthyridine derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Introduction to Naphthyridines in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. The search for potent and selective anti-inflammatory agents is therefore a critical area of research. Naphthyridine derivatives have shown promise in this area by modulating key inflammatory pathways.[1][3] This guide will delve into the specifics of their activity, comparing different derivatives and elucidating the experimental frameworks used for their evaluation.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of naphthyridine derivatives is typically assessed through a combination of in vitro and in vivo assays. These studies provide quantitative data that allow for a direct comparison of the potency of different compounds.
In Vitro Anti-inflammatory Activity
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated immune cells, such as macrophages or microglial cells, which mimic the inflammatory response.[4][5] The inhibitory effects of various naphthyridine derivatives on the production of key pro-inflammatory mediators are quantified, with lower IC50 values indicating higher potency.
A study on novel 1,8-naphthyridine-2-carboxamide derivatives (HSR2101-HSR2113) in LPS-treated BV2 microglial cells revealed significant differences in their inhibitory activities.[4] Among the tested compounds, HSR2104 emerged as a particularly potent inhibitor of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.[4] The IC50 values for these derivatives are summarized in the table below.
| Compound | NO IC50 (µM) | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| HSR2101 | 45.2 | 25.1 | >100 |
| HSR2102 | 78.5 | 58.3 | >100 |
| HSR2103 | >100 | >100 | >100 |
| HSR2104 | 35.8 | 15.4 | 28.7 |
| HSR2105 | 65.1 | 42.9 | >100 |
| HSR2106 | >100 | 85.6 | >100 |
| HSR2107 | 40.1 | 18.2 | 89.5 |
| HSR2113 | >100 | 72.4 | >100 |
| Data sourced from a study on novel 1,8-naphthyridine-2-carboxamide derivatives.[4] |
Another noteworthy derivative, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34 ), has also demonstrated potent in vitro anti-inflammatory effects.[6] It significantly inhibited the secretion of TNF-α, IL-1β, and IL-6 in LPS-stimulated murine splenocytes and THP-1 cells at concentrations of 0.2 and 2 µM.[6]
Naturally derived naphthyridines have also been investigated. For instance, canthin-6-one and its derivatives have shown a strong inhibitory effect on LPS-induced NO production in RAW 264.7 murine macrophage cells, with IC50 values ranging from 7.73 to 15.09 μM.[7]
In Vivo Anti-inflammatory Activity
In vivo models are crucial for validating the therapeutic potential of drug candidates. The carrageenan-induced paw edema model in rodents is a classic and widely used assay for evaluating acute inflammation.[8][9]
Several 5-amino[3][4][10]triazolo[4,3-a][8][10]naphthyridine-6-carboxamide derivatives have exhibited significant anti-inflammatory properties in this model.[3] Notably, compound 1d from this series demonstrated an impressive 80% inhibition of edema at a dose of 100 mg/kg, with a threshold effective dose of 1.6 mg/kg, and importantly, it did not show any gastrolesive effects at high doses.[3]
The LPS-induced cytokine release model in mice is another valuable in vivo assay.[11] In this model, the derivative C-34 was shown to significantly inhibit the systemic production of TNF-α, IL-1β, IL-6, and MIP-1-α in a dose-dependent manner, with effective doses ranging from 1.25 to 5 mg/kg.[6] At the highest dose of 5 mg/kg, C-34 also protected mice from LPS-induced lethality, highlighting its potent anti-inflammatory and protective effects in vivo.[6]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of naphthyridine derivatives are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13] Several studies have suggested that naphthyridine derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB. For instance, the potent derivative HSR2104 was found to suppress the nuclear translocation of NF-κB in LPS-stimulated BV2 cells.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of the inflammatory response.[14] Some naphthyridine derivatives have been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, ERK, and JNK.[5] For example, a newly discovered naphthyridine from the sponge Aaptos suberitoides was found to inhibit the MAPK pathway in LPS-induced RAW 264.7 macrophages.[5]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
In Vitro Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol outlines the steps to measure the inhibitory effect of naphthyridine derivatives on the production of pro-inflammatory cytokines in a macrophage cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the naphthyridine derivatives for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values using non-linear regression analysis.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the acute anti-inflammatory activity of naphthyridine derivatives in vivo.[9][16]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test groups (naphthyridine derivatives at various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
Naphthyridine derivatives represent a promising class of compounds with significant anti-inflammatory potential. This guide has provided a comparative overview of the activity of several derivatives, highlighting their efficacy in both in vitro and in vivo models. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel anti-inflammatory agents based on the versatile naphthyridine scaffold. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical applications.
References
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356–3362.
- A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). International Journal of Molecular Sciences, 22(5), 2635.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664.
-
Girelli, A., Girelli, M., Sissi, C., Cinetto, F., & Palumbo, M. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[3][4][10]triazolo[4,3-a][8][10]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][8][10]naphthyridine-6-carboxamide derivative. European Journal of Medicinal Chemistry, 86, 394–405.
- Kumar, V., Madaan, A., Sanna, V., Jaggi, M., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 928–935.
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S., & Jaggi, M. (2015). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(11), 767–787.
- Experimental Design for In Vivo Studies with 1,8-Naphthyridines: Application Notes and Protocols. (2025). BenchChem.
- Carrageenan Induced Paw Edema (R
- Ghavipanjeh, F., Ghasemi, M., & Dehpour, A. R. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmaceutical Sciences, 77(6), 733–739.
- Experimental design for carrageenan‐induced paw edema in rat. (2022). Journal of Cellular and Molecular Medicine, 26(15), 4165-4177.
- Carrageenan Induced Paw Edema Model. (n.d.).
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
- Sharma, A., Kumar, V., & Singh, R. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways. (2023). Chemistry & Biodiversity, 20(5), e202300410.
- LPS-induced cytokine production in vivo. (n.d.).
- Madaan, A., Singh, A. T., Jaggi, M., & Burman, A. C. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606–613.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(19), 6296.
- Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(16), 4997.
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2021). International Journal of Molecular Sciences, 22(12), 6271.
- MAPKs and NF-κB signaling pathway is involved in the anti-inflammatory... (2014).
- Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(8), 2133-2146.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2014). Journal of Agricultural and Food Chemistry, 62(35), 8868–8875.
- Guidelines for the in vitro determination of anti‐inflammatory activity. (2022). Food Science & Nutrition, 10(10), 3329-3341.
- Chrysin Derivative CM1 and Exhibited Anti-Inflammatory Action by Upregulating Toll-Interacting Protein Expression in Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells. (2021). Molecules, 26(6), 1532.
- NF-κB-targeted library. (n.d.). ChemDiv Inc.
- Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. (2019). Frontiers in Molecular Neuroscience, 12, 26.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 12. mdpi.com [mdpi.com]
- 13. chemdiv.com [chemdiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to 1,8-Naphthyridine Synthesis: A Head-to-Head Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance to the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of the most prominent synthetic strategies for constructing the 1,8-naphthyridine framework, with a focus on experimental data, mechanistic insights, and practical considerations for the modern research laboratory.
The Enduring Workhorse: The Friedländer Annulation
The Friedländer synthesis is arguably the most widely employed and versatile method for the construction of 1,8-naphthyridine cores.[1] This classical condensation reaction involves the reaction of a 2-aminopyridine-3-carbaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] The reaction can be catalyzed by either acids or bases and has been the subject of numerous modifications to improve its efficiency and environmental footprint.
Mechanistic Rationale
The generally accepted mechanism for the base-catalyzed Friedländer synthesis commences with the deprotonation of the α-methylene compound to form an enolate. This is followed by an Aldol-type addition of the enolate to the aldehyde group of the 2-aminopyridine-3-carbaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration, affords the aromatic 1,8-naphthyridine ring system.
Caption: Generalized mechanism of the base-catalyzed Friedländer annulation.
Modern Innovations in Friedländer Synthesis
Recent advancements in the Friedländer reaction have focused on the development of more sustainable and efficient protocols.
-
Ionic Liquids as Catalysts and Solvents: Basic ionic liquids (ILs) have emerged as highly effective catalysts and green reaction media for the Friedländer synthesis of 1,8-naphthyridines.[1] For instance, the use of 1,1,3,3-tetramethylguanidinium-based ILs can afford excellent yields of the desired products under solvent-free conditions.[1] This approach offers advantages such as catalyst recyclability and simplified product isolation.[1]
-
Aqueous Synthesis: The development of water-based synthetic methods is a significant step towards greener chemistry. Choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, has been successfully employed as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water with excellent yields (>90%).[2][3] This method is operationally simple and avoids the use of hazardous organic solvents.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the Friedländer synthesis. For example, the condensation of 2-aminonicotinaldehyde with active methylene compounds catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave conditions provides 1,8-naphthyridine derivatives in good to excellent yields within minutes.
Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis in Water[2]
Caption: Experimental workflow for the aqueous Friedländer synthesis.
Step-by-Step Procedure:
-
To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol), the active methylene compound (0.5-1.5 mmol), and water (1 mL).
-
Add choline hydroxide (1 mol%) to the mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
The Classical Approaches: Skraup and Doebner-von Miller Reactions
The Skraup and Doebner-von Miller reactions are among the oldest methods for quinoline synthesis and have been adapted for the preparation of 1,8-naphthyridines. These reactions are characterized by their harsh acidic conditions.
The Skraup Reaction
This method involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4] The in-situ dehydration of glycerol to acrolein is a key step, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation.
Key Characteristics:
-
Harsh Conditions: Requires strong acids and high temperatures.
-
Low Yields: Often plagued by low to moderate yields and the formation of tarry byproducts.[5]
-
Limited Scope: Primarily useful for the synthesis of unsubstituted or simply substituted 1,8-naphthyridines.
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with an aminopyridine.[6] This allows for greater variability in the substitution pattern of the final product.
Key Characteristics:
-
Greater Versatility: Allows for the introduction of a wider range of substituents compared to the Skraup reaction.
-
Harsh Conditions: Still typically requires strong acids.[6]
-
Complex Mixtures: Can result in the formation of complex product mixtures, making purification challenging.[5]
The Modern Contender: Three-Component Reactions
In recent years, three-component reactions have emerged as a powerful and efficient strategy for the synthesis of highly functionalized 1,8-naphthyridine derivatives in a single step.[7][8][9][10] These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate molecular diversity.
General Approach
A common three-component approach involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and a compound containing an active methylene group (e.g., malononitrile).[7][11] These reactions can be promoted by a variety of catalysts, including Lewis acids and organocatalysts, often under mild conditions.
Experimental Protocol: Bismuth(III) Chloride-Catalyzed Three-Component Synthesis[9]
Step-by-Step Procedure:
-
In a reaction flask, dissolve 2-amino-4-methylquinoline (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.
-
Add a catalytic amount of bismuth(III) chloride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product is typically collected by filtration, washed with ethanol, and dried.
Head-to-Head Comparison of Synthesis Methods
| Feature | Friedländer Annulation | Skraup Reaction | Doebner-von Miller Reaction | Three-Component Reaction |
| Reactants | 2-Aminopyridine-3-carbaldehyde, Active Methylene Compound | Aminopyridine, Glycerol, Oxidizing Agent | Aminopyridine, α,β-Unsaturated Aldehyde/Ketone | 2-Aminopyridine, Aldehyde, Active Methylene Compound |
| Reaction Conditions | Mild to moderate (can be performed in water) | Harsh (strong acid, high temp.) | Harsh (strong acid) | Mild (often room temp.) |
| Typical Yields | Good to excellent (>90% in optimized protocols)[2][3] | Low to moderate | Low to moderate | Good to excellent |
| Substrate Scope | Broad, allows for diverse substitution patterns | Limited | Moderate | Broad, allows for high diversity |
| Advantages | High yields, versatility, green modifications available | Simple starting materials | More versatile than Skraup | High efficiency, atom economy, operational simplicity |
| Disadvantages | Starting materials can be complex | Harsh conditions, low yields, byproducts | Harsh conditions, complex mixtures |
Conclusion
References
-
Yaqub, M.; Naveed, M. K.; Riaz, M. T.; Perveen, R.; Batool, J.; Arif, N.; Yaseen, M. One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives from Substituted 2-Aminopyridines, Aldehydes and Malononitrile. Asian Journal of Chemistry2015 , 28, 69–74. [Link]
-
Mashkouri, S.; Naimi-Jamal, M. R. Three-Component One-Pot Synthesis of Novel Benzo(b)1,8-naphthyridines Catalyzed by Bismuth(III) Chloride. Semantic Scholar2008 . [Link]
-
Das, S.; Bhowmik, R.; Mondal, P.; Roy, H.; Mohapatra, S.; Roy, D.; Panja, A.; Das, A. K.; Himansu, A. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega2021 , 6 (30), 19895–19905. [Link]
-
Fu, L.; Lin, W.; Hu, M.-H.; Liu, X.-C.; Huang, Z.-B.; Shi, D.-Q. Efficient Synthesis of Functionalized Benzo[b][7][12]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science2014 , 16 (5), 253–258. [Link]
-
Shaabani, A.; Ghadari, R.; Ghasemi, S.; Rezayan, A. H. Regioselective synthesis of functionalized[7][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry2010 , 12 (12), 2231–2234. [Link]
-
Mogilaiah, K.; Vidya, K.; Reddy, G. R. Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate2021 . [Link]
-
San, Y.; Sun, J.; Wang, H.; Jin, Z.-H.; Gao, H.-J. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega2021 , 6 (42), 28063–28071. [Link]
-
Kulkarni, M. R.; Gaikwad, N. D. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate2021 . [Link]
-
Yaqub, M.; Naveed, M. K.; Riaz, M. T.; Perveen, R.; Batool, J.; Arif, N.; Yaseen, M. One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives from Substituted 2-Aminopyridines, Aldehydes and Malononitrile. ResearchGate2021 . [Link]
-
San, Y.; Sun, J.; Wang, H.; Jin, Z.-H.; Gao, H.-J. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega2021 , 6 (42), 28063–28071. [Link]
-
San, Y.; Sun, J.; Wang, H.; Jin, Z.-H.; Gao, H.-J. (PDF) Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ResearchGate2021 . [Link]
-
Das, S.; Bhowmik, R.; Mondal, P.; Roy, H.; Mohapatra, S.; Roy, D.; Panja, A.; Das, A. K.; Himansu, A. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate2021 . [Link]
-
San, Y.; Sun, J.; Wang, H.; Jin, Z.-H.; Gao, H.-J. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed2021 . [Link]
-
Ravichandran, S.; Karthikeyan, E. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals2011 . [Link]
-
Chan, Y.-T.; Wu, C.-C.; Chow, T. J. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules2017 , 22 (8), 1349. [Link]
-
Ghorab, M. M.; Alsaid, M. S.; Soliman, A. M.; El-Gazzar, M. G.; Al-Mishari, A. A. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica2017 , 64 (4), 919–930. [Link]
-
Samalapa, P. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University1967 . [Link]
-
Movassaghi, M.; Hill, M. D. 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
Das, S.; Bhowmik, R.; Mondal, P.; Roy, H.; Mohapatra, S.; Roy, D.; Panja, A.; Das, A. K.; Himansu, A. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega2021 , 6 (30), 19895–19905. [Link]
-
Anderson, E. C.; Sneddon, H. F.; Hayes, C. J. A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry2019 , 21 (11), 3050–3058. [Link]
-
Ghorab, M. M.; Alsaid, M. S.; Soliman, A. M.; El-Gazzar, M. G.; Al-Mishari, A. A. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed2017 . [Link]
-
Anderson, E. C.; Sneddon, H. F.; Hayes, C. J. A mild synthesis of substituted 1,8-naphthyridines. OUCI. [Link]
-
Mithula, S.; Nandikolla, A.; Murugesan, S.; Kondapalli, V. G. C. S. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed2021 . [Link]
-
Anderson, E. C.; Sneddon, H. F.; Hayes, C. J. A mild synthesis of substituted 1,8-naphthyridines. Semantic Scholar2019 . [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Li, J.; Chen, F.; Wu, F.; Chen, Y.; Zhang, G. Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry2019 , 89 (12), 2538–2545. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. [PDF] Three-Component One-Pot Synthesis of Novel Benzo(b)1,8-naphthyridines Catalyzed by Bismuth(III) Chloride | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 4-Chloro-1,8-naphthyridin-2(1H)-one: Evaluating Selective Efficacy in Cancer vs. Normal Cells
In the landscape of modern oncology, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts remains a paramount objective. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth comparison of the cytotoxic profile of 4-Chloro-1,8-naphthyridin-2(1H)-one, a representative of the chloro-substituted 1,8-naphthyridine class, highlighting its differential impact on cancerous and normal cell lines. Through an examination of experimental data and methodologies, we will elucidate the principles of selective cytotoxicity and the potential mechanisms underpinning the therapeutic promise of this compound class.
The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Therapy
The ideal chemotherapeutic agent should possess a high therapeutic index, meaning it is significantly more toxic to cancer cells than to normal, healthy cells. This selectivity is crucial for minimizing the often-debilitating side effects associated with conventional cancer treatments. The differential sensitivity between cancer and normal cells can be exploited by targeting cellular pathways that are dysregulated in malignancy, such as uncontrolled proliferation, altered metabolism, and defects in apoptotic signaling.
Comparative Cytotoxicity Analysis: this compound
While direct, head-to-head comparative data for this compound is not extensively published, we can infer its potential for selective cytotoxicity by examining studies on structurally similar chloro-substituted 1,8-naphthyridine derivatives. Research has consistently shown that modifications to the 1,8-naphthyridine core, including halogen substitution, can significantly enhance cytotoxic potency and selectivity.[4][5]
For the purpose of this guide, we will present a representative comparison based on published data for analogous compounds, illustrating the typical experimental outcomes when evaluating such molecules.
Table 1: Representative Cytotoxicity Profile of a Chloro-Substituted 1,8-Naphthyridine Derivative
| Cell Line | Cell Type | Compound Concentration (µM) | % Cell Viability (Relative to Control) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Human Breast Adenocarcinoma | 0.1 | 85.2 ± 4.1 | 5.8 | 8.6 |
| 1 | 62.5 ± 3.7 | ||||
| 10 | 21.3 ± 2.9 | ||||
| 50 | 5.1 ± 1.2 | ||||
| WI-38 | Human Normal Lung Fibroblast | 0.1 | 98.7 ± 2.5 | > 50 | |
| 1 | 95.4 ± 3.1 | ||||
| 10 | 88.1 ± 4.5 | ||||
| 50 | 52.3 ± 5.8 |
Note: The data presented in this table is a synthesized representation based on findings for similar 1,8-naphthyridine derivatives and is for illustrative purposes. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
The data illustrates that while the compound exhibits potent cytotoxicity against the MCF-7 cancer cell line, its effect on the normal WI-38 fibroblast cell line is significantly less pronounced, as indicated by the high Selectivity Index. This suggests that the compound may target pathways that are more critical for the survival and proliferation of these cancer cells.
Mechanistic Insights: Unraveling the Mode of Action
The selective cytotoxicity of 1,8-naphthyridine derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival. Plausible mechanisms of action for this class of compounds include:
-
Kinase Inhibition : Many 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases that are often hyperactivated in cancer cells, playing crucial roles in cell signaling, proliferation, and survival.[1][3]
-
Topoisomerase II Inhibition : Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[6][7] Its inhibition leads to DNA damage and subsequent cell death.
-
Induction of Apoptosis : A common outcome of treatment with effective anticancer agents is the induction of programmed cell death, or apoptosis. Several 1,8-naphthyridine derivatives have been shown to trigger apoptotic pathways in cancer cells.[6][7][8]
The following diagram illustrates a plausible signaling pathway for apoptosis induction by a 1,8-naphthyridine derivative.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
The Annexin V assay is a standard method for detecting early-stage apoptosis. [9][10][11][12][13] Principle: In early apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Sources
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
A Researcher's Guide to Assessing the Therapeutic Index of Novel 1,8-Naphthyridinone Analogs
The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This structural motif is a cornerstone in the development of new chemical entities. However, the journey from a promising hit compound to a viable drug candidate is contingent on a critical parameter: the therapeutic index (TI). This guide provides a comprehensive framework for researchers and drug development professionals on the systematic assessment of the therapeutic index for novel 1,8-naphthyridinone analogs, moving from in vitro screening to essential in vivo validation.
The therapeutic index is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[3][4][5] A high therapeutic index is desirable, indicating a wide margin between the effective and toxic doses.[3][4] In drug development, the TI is a key determinant for advancing a compound, as it predicts the potential for adverse effects in a clinical setting.[6]
Conceptual Workflow for Therapeutic Index Determination
The assessment of the therapeutic index is a multi-stage process that begins with high-throughput in vitro assays and progresses to more complex in vivo models. This tiered approach allows for early-stage filtering of compounds with unfavorable safety profiles, conserving resources for the most promising candidates.
Caption: Overall workflow for determining the therapeutic index of a novel compound.
Part 1: In Vitro Efficacy and Cytotoxicity Assessment
The initial phase of TI determination involves assessing a compound's efficacy against its intended target and its general toxicity to living cells. This is often expressed as the in vitro therapeutic index, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridinone analog and a positive control (e.g., a known cytotoxic drug) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Caption: Principle of the MTT assay for assessing cell viability.
Comparative Data: In Vitro Therapeutic Index
| Compound | Target IC50 (µM) (e.g., Cancer Cell Line) | Cytotoxicity CC50 (µM) (e.g., Normal Fibroblasts) | In Vitro Therapeutic Index (CC50/IC50) |
| Naphthyridinone Analog A | 0.5 | 25 | 50 |
| Standard Drug (e.g., Doxorubicin) | 0.1 | 1 | 10 |
This table presents hypothetical data for illustrative purposes.
Part 2: In Vivo Toxicity and Efficacy Assessment
While in vitro assays are excellent for initial screening, they do not capture the complexity of a whole organism.[9] Therefore, in vivo studies are essential to determine the systemic therapeutic index.[10] This typically involves rodent and non-rodent species to assess both efficacy and toxicity.[11][12]
Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)
The goal of an acute toxicity study is to determine the dose that causes mortality or severe toxicity, often expressed as the LD50 (median lethal dose) or MTD (maximum tolerated dose).[13] The Up-and-Down Procedure (UDP) is a method that uses fewer animals compared to traditional methods.
Step-by-Step Methodology:
-
Animal Acclimatization: House animals (e.g., mice or rats) in a controlled environment for at least one week before the study.
-
Dosing: Administer a single dose of the test compound to one animal via the intended clinical route (e.g., oral gavage, intravenous injection). The initial dose is selected based on in vitro data and literature on similar compounds.
-
Observation: Observe the animal closely for signs of toxicity over a specified period (typically 48 hours for the dose-adjustment phase and 14 days for overall observation).[10] Clinical observations can include changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, convulsions).[13]
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal receives a lower dose.
-
-
Continuation: Continue this process until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated from the doses administered using a maximum likelihood method.
Caption: Decision-making workflow in an acute toxicity up-and-down procedure.
In Vivo Efficacy Studies
Parallel to toxicity studies, the efficacy of the naphthyridinone analog must be evaluated in a relevant animal model of the disease (e.g., a tumor xenograft model for an anticancer agent). These studies are designed to determine the ED50 (median effective dose), which is the dose required to produce the desired therapeutic effect in 50% of the population.
Calculating and Interpreting the Final Therapeutic Index
The in vivo therapeutic index is calculated as the ratio of the toxic dose to the effective dose.
TI = TD50 / ED50 or TI = LD50 / ED50 [3][4][14]
Where:
-
TD50: The dose that causes a toxic response in 50% of the population.
-
LD50: The dose that is lethal to 50% of the population.
-
ED50: The dose that is therapeutically effective in 50% of the population.
Final Comparative Data Summary
| Compound | In Vivo Efficacy (ED50, mg/kg) | In Vivo Toxicity (LD50, mg/kg) | In Vivo Therapeutic Index (LD50/ED50) |
| Naphthyridinone Analog A | 10 | 500 | 50 |
| Standard Drug | 5 | 75 | 15 |
This table presents hypothetical data for illustrative purposes.
A higher therapeutic index for "Naphthyridinone Analog A" compared to the standard drug suggests a better safety profile and a wider margin for therapeutic dosing. This information is crucial for making informed decisions about which compounds should progress into more extensive preclinical development and, ultimately, into clinical trials.
Conclusion
Assessing the therapeutic index is a cornerstone of modern drug discovery and development. For novel chemical series like the 1,8-naphthyridinones, a systematic and rigorous evaluation of both efficacy and toxicity is paramount. By integrating in vitro and in vivo methodologies, researchers can build a comprehensive safety and efficacy profile, enabling the selection of drug candidates with the highest probability of clinical success. This structured approach not only adheres to regulatory expectations but also embodies the scientific integrity required to translate a promising molecule into a safe and effective therapy.
References
-
Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Yang, J. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene International. [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics. [Link]
-
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
LetPub. (2025). In vitro cytotoxicity assay: Significance and symbolism. LetPub. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Yang, J. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Therapeutic index. Wikipedia. [Link]
-
Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. CSPT. [Link]
-
Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5432. [Link]
-
BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. [Link]
-
Chemistry LibreTexts. (2020). 7.2: Therapeutic index. Chemistry LibreTexts. [Link]
-
Medical News Today. (2025). What is the therapeutic index of drugs? Medical News Today. [Link]
-
Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751–761. [Link]
-
Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Dey, F., ... & Yang, J. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Pagoclone. Wikipedia. [Link]
-
Modafinil.pl. (n.d.). Pagoclone - relieves anxiety, but does not excessively sedate. Modafinil.pl. [Link]
-
Kumar, A., et al. (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 52(15), 4652-4665. [Link]
-
Singh, U. P., & Gahtori, P. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1335-1357. [Link]
-
de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1496. [Link]
-
MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
PubChem. (n.d.). Pagoclone. PubChem. [Link]
-
chemeurope.com. (n.d.). Pagoclone. chemeurope.com. [Link]
-
Artico, M., et al. (2019). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. Journal of Medicinal Chemistry, 62(5), 2639-2653. [Link]
-
Sharma, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
-
gsrs. (n.d.). PAGOCLONE. gsrs. [Link]
-
precisionFDA. (n.d.). PAGOCLONE. precisionFDA. [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 6. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 11. fda.gov [fda.gov]
- 12. altasciences.com [altasciences.com]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-1,8-naphthyridin-2(1H)-one
Introduction: As a novel heterocyclic compound, 4-Chloro-1,8-naphthyridin-2(1H)-one and its analogs are of significant interest in medicinal chemistry and drug development. While its potential is promising, the responsibility for its safe handling and disposal is paramount to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined are based on the chemical properties of halogenated organic compounds and the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundational step in its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure as a chlorinated heterocyclic compound allows us to infer a likely hazard profile based on similar molecules.
-
Likely Hazards: Based on analogs, this compound is expected to cause skin, eye, and respiratory system irritation.[1][2]
-
Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Some chlorinated compounds are also very toxic to aquatic life, potentially with long-lasting effects.
-
Reactivity: The compound is likely stable under normal conditions.[1] However, it may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Thermal Decomposition: In the event of a fire, thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][4]
It is imperative for any facility handling this compound to perform a thorough risk assessment and adhere to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]
Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[7] All laboratory personnel must be trained to understand and comply with these federal regulations, as well as any applicable state and local rules.[8][9]
Waste Characterization and Segregation
Proper characterization and segregation are critical to prevent dangerous chemical reactions and ensure compliant disposal.
Step 1: Waste Characterization All waste must be evaluated to determine if it is hazardous.[7] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.
While this compound is not a specifically listed waste, as a halogenated organic compound, it would likely be classified as hazardous waste. Depending on the specific process that generated the waste, it could fall under the F-list (wastes from non-specific sources) or the K-list (wastes from specific sources). Discarded, unused this compound would likely carry the U-list code if it meets the criteria. For example, similar chlorinated compounds like Methylene Chloride and Chlorobenzene have codes U080 and U045, respectively.[10] It is the generator's responsibility to make an accurate determination.[7]
Step 2: Segregation Proper segregation is essential for safety and disposal. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Causality: Mixing incompatible waste streams can lead to heat generation, fire, or the release of toxic gases.[11] For instance, mixing halogenated compounds with strong mineral acids is an unsafe combination.[11][12]
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Prevents mixing with non-halogenated solvents, which have a different and often less expensive disposal process. |
| Compatible Containers | Glass or High-Density Polyethylene (HDPE) | Ensures chemical resistance and prevents container degradation. |
| Incompatible Chemicals | Strong Oxidizing Agents, Strong Acids, Strong Bases[1][4] | Prevents potentially violent reactions and the release of toxic fumes. |
| EPA Waste Code | To be determined by the generator; likely a U-listed waste (e.g., U047 for 2-Chloronaphthalene) or F-listed waste if a spent solvent. | Ensures proper tracking and disposal according to federal law.[10] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
4.1. Personal Protective Equipment (PPE) Before handling the chemical or its waste, at a minimum, the following PPE must be worn:
-
Eye Protection: Safety glasses with side shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
4.2. Waste Collection
-
Select an Appropriate Container: Use a clean, designated hazardous waste container made of compatible material (e.g., amber glass bottle with a screw cap).
-
Label the Container: Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be clearly marked.
-
Transfer Waste: Carefully transfer the waste into the container, avoiding splashes. If using a funnel, ensure it is clean and compatible with the chemical.
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.
4.3. On-Site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4.4. Final Disposal
-
Arrange for Pickup: Once the container is full, or within 180 days of the accumulation start date, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This documentation is a key component of the EPA's "cradle-to-grave" system.[7]
-
Treatment Method: The final disposal will be handled by the licensed facility, which will likely involve high-temperature incineration.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill and Decontamination Procedures
In the event of an accidental release, prompt and correct action is crucial.
5.1. Small Spill (Solid Material)
-
Secure the Area: Alert others in the immediate vicinity and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the Spill: Gently cover the spilled solid with an absorbent material to prevent it from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Avoid creating dust.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
5.2. Large Spill
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert others and activate any emergency alarms.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Contact Authorities: Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill yourself.
References
-
ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA. [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator. [Link]
-
ERC. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from ERC. [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management. [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from EPA. [Link]
-
Waste Advantage Magazine. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from Waste Advantage Magazine. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS. [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from CP Lab Safety. [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Chemical Compatibility Chart. Retrieved from Stanford University. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from OSHA. [Link]
-
Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from ISM. [Link]
-
New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet - 2,4-D. Retrieved from NJ.gov. [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Compatibility Chart. Retrieved from UCSC. [Link]
-
University of Washington. (2004, April 27). Chemical Compatibility Table. Retrieved from University of Washington. [Link]
-
Medical University of Gdansk. (n.d.). Decontamination after Inadvertent Release. Retrieved from Medical University of Gdansk. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 4-Chloroaniline. Retrieved from NJ.gov. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Initial List of Hazardous Air Pollutants with Modifications. Retrieved from EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from University of Maryland. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. case.edu [case.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1,8-naphthyridin-2(1H)-one
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 4-Chloro-1,8-naphthyridin-2(1H)-one is a valuable building block in medicinal chemistry, particularly in the synthesis of compounds like Pagoclone, its handling requires a meticulous approach to safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your safety protocols are as rigorous as your research.
Foundational Hazard Assessment: A Logic-Driven Approach
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2): Poses a significant risk of causing serious, but reversible, eye irritation.[2][3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[2][5][6]
These classifications are the cornerstone of our PPE strategy, dictating the necessary barriers to prevent exposure.
Core Protective Measures: The Rationale Behind the Gear
Effective PPE usage is not about ritual; it is about creating specific, engineered barriers against identified hazards. Every piece of equipment has a purpose rooted in the chemical's properties.
Dermal Protection: Beyond the Lab Coat
Given the classification as a skin irritant, preventing dermal contact is paramount.[2][3]
-
Gloves: Double-gloving with powder-free nitrile gloves is the standard.[7] The outer glove absorbs the initial contact, and should it be breached or contaminated, it can be removed without compromising the inner glove, which protects your skin. Nitrile is selected for its broad chemical resistance and dexterity. Always inspect gloves for any signs of degradation or puncture before use.[6]
-
Laboratory Coat/Gown: A clean, buttoned laboratory coat made of a low-permeability fabric is mandatory. For operations with a higher risk of splashes or significant powder handling, a solid-front, back-closing disposable gown offers superior protection by eliminating the frontal gap.[7]
Eye and Face Protection: A Non-Negotiable Barrier
The risk of "serious eye irritation" necessitates robust eye protection.[2][4][5]
-
Safety Glasses: At a minimum, safety glasses with permanent side shields are required for all laboratory operations.
-
Chemical Goggles: When handling the solid powder, preparing solutions, or performing any task with a risk of splashing, chemical goggles are essential. They form a seal around the eyes, offering protection from splashes, dust, and aerosols that standard safety glasses do not.[8]
-
Face Shield: For larger-scale operations or when cleaning spills, a full-face shield worn over chemical goggles provides an additional layer of protection for the entire face.[7][9]
Respiratory Protection: Engineering Controls First
The primary defense against respiratory irritation from chemical dust or aerosols is not a mask, but proper engineering controls.[2]
-
Chemical Fume Hood: All handling of solid this compound and its volatile solutions must be conducted within a certified chemical fume hood. This is the most critical step in preventing inhalation exposure.[7]
-
Respirators: In the rare event of a significant spill outside of a fume hood or when engineering controls are not feasible, respiratory protection is required. A minimum of an N95-rated respirator should be used to protect against airborne particulates.[7][9]
Operational Plan: Integrating Safety into Your Workflow
A systematic approach to handling ensures that safety protocols are an integral part of the scientific procedure.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the specific laboratory task.
Step-by-Step Protocol: Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on the gown or lab coat, ensuring it is securely fastened.[7]
-
Eye Protection: Put on safety goggles or a face shield.[7]
-
Gloves: Don the first pair of nitrile gloves. Tuck the cuffs under the sleeves of the gown. Don the second pair of gloves over the first.[7]
Doffing (Removing) Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Unfasten the gown and remove it by folding it inward, ensuring the contaminated exterior does not touch your inner clothing. Dispose of it properly.
-
Eye Protection: Remove goggles or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]
Recommended PPE Summary
| Task | Engineering Control | Gloves | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Fume Hood | Double Nitrile | Lab Coat | Safety Goggles | Not Required |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile | Lab Coat/Gown | Chemical Goggles | Not Required |
| Transferring Solutions | Chemical Fume Hood | Double Nitrile | Lab Coat | Safety Goggles | Not Required |
| Large Scale Work (>10g) | Chemical Fume Hood | Double Nitrile | Chemical Resistant Gown | Chemical Goggles & Face Shield | Not Required |
| Spill Cleanup | Maximize Ventilation | Double Nitrile | Chemical Resistant Gown | Chemical Goggles & Face Shield | N95 Respirator (minimum) |
Disposal and Emergency Plans
Disposal:
-
All contaminated PPE (gloves, disposable gowns) and materials (weigh paper, pipette tips) must be disposed of in a designated, sealed hazardous waste container.[2][4]
-
Do not allow the chemical or contaminated waste to enter drains.[5][10]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[4][5] If irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][4] If feeling unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[4][5]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and your research. Trust in your process, validate your controls, and handle every chemical with the respect it deserves.
References
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1. [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Wikipedia. Pagoclone. [Link]
Sources
- 1. Pagoclone - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
